Methyl pyridin-3-ylcarbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl N-pyridin-3-ylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-11-7(10)9-6-3-2-4-8-5-6/h2-5H,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJZCVSWNTPRACJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CN=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40283976 | |
| Record name | methyl pyridin-3-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40283976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6269-24-5 | |
| Record name | 6269-24-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34629 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl pyridin-3-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40283976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of Methyl Pyridin-3-ylcarbamate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl pyridin-3-ylcarbamate, a small molecule featuring a central pyridine ring coupled with a methylcarbamate group, represents a chemical scaffold of significant interest in medicinal chemistry. While its precise biological mechanism of action is not yet fully elucidated in publicly available literature, its structural motifs are present in a wide array of pharmacologically active agents. This guide provides a comprehensive framework for the systematic investigation of methyl pyridin-3-ylcarbamate's mechanism of action. We will explore potential, plausible mechanisms based on the activities of structurally related compounds and detail a rigorous, multi-pronged experimental strategy to definitively identify its molecular targets and downstream signaling pathways. This document is intended to serve as a practical roadmap for researchers, offering not just protocols, but the strategic rationale behind each experimental choice.
Introduction: The Therapeutic Potential of the Pyridinyl Carbamate Scaffold
The pyridine ring is a privileged scaffold in drug discovery, present in numerous approved therapeutics. Its ability to participate in hydrogen bonding and π-stacking interactions makes it a versatile component for engaging with biological targets.[1] Similarly, the carbamate group is a key structural motif in many drugs, valued for its chemical stability and capacity to act as a peptide bond surrogate, thereby improving cell membrane permeability.[2] The combination of these two moieties in methyl pyridin-3-ylcarbamate suggests a high potential for biological activity.
Derivatives of 3-aminopyridine, the precursor to methyl pyridin-3-ylcarbamate, have demonstrated a range of biological effects, including antimicrobial and antitumor properties.[3][4] Furthermore, the broader class of carbamates encompasses compounds with diverse mechanisms, from the reversible inhibition of acetylcholinesterase by carbamate insecticides to the disruption of microtubule synthesis by anthelmintic agents.[5][6] Given this landscape, the mechanism of action of methyl pyridin-3-ylcarbamate could conceivably involve a number of cellular processes. This guide will provide the tools to systematically explore these possibilities.
Postulated Mechanisms of Action: An Evidence-Based Starting Point
Based on the known activities of related chemical structures, we can formulate several initial hypotheses for the mechanism of action of methyl pyridin-3-ylcarbamate. These hypotheses will form the basis of our initial screening and target identification efforts.
-
Hypothesis 1: Enzyme Inhibition. Many small molecules exert their effects by inhibiting the activity of specific enzymes. The carbamate moiety, in particular, is known to interact with the active sites of enzymes, such as serine hydrolases. A primary avenue of investigation should be to screen methyl pyridin-3-ylcarbamate against panels of common drug targets, such as kinases, proteases, and esterases.
-
Hypothesis 2: Receptor Modulation. The pyridine nucleus is a common feature in ligands for various cell surface and nuclear receptors. It is plausible that methyl pyridin-3-ylcarbamate could act as an agonist or antagonist at a specific receptor, thereby initiating or blocking a signaling cascade.
-
Hypothesis 3: Disruption of Protein-Protein Interactions. The molecule could position itself at the interface of two interacting proteins, disrupting a critical cellular process. This is a more challenging mechanism to uncover but can be investigated with modern proteomic techniques.
-
Hypothesis 4: DNA Intercalation or Damage. Some pyridinyl carbamate derivatives have been shown to bind to and even cleave DNA upon photochemical activation.[7][8] While less common for simple methylcarbamates, this possibility should not be entirely discounted, especially if preliminary cell-based assays indicate cytotoxic effects.
A Strategic Workflow for Mechanism of Action Elucidation
The definitive identification of a small molecule's mechanism of action requires a multi-faceted approach that combines phenotypic screening, target identification, and target validation. The following workflow is designed to be a self-validating system, where findings from one experimental arm inform and corroborate the others.
Caption: A strategic workflow for elucidating the mechanism of action.
Phase 1: Phenotypic Screening and Cellular Characterization
The initial step is to understand the biological effect of methyl pyridin-3-ylcarbamate at a cellular level.
Experimental Protocol: Cell Viability and Proliferation Assays
-
Cell Line Selection: Choose a panel of diverse human cancer and non-cancer cell lines to identify potential selective toxicity.
-
Compound Treatment: Plate cells at a suitable density and treat with a serial dilution of methyl pyridin-3-ylcarbamate (e.g., from 1 nM to 100 µM) for 24, 48, and 72 hours.
-
Viability Assessment: Utilize a metabolic assay, such as MTT or PrestoBlue, to quantify cell viability.
-
Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for each cell line and time point.
Causality Behind Experimental Choices: This initial screen provides a broad overview of the compound's potency and selectivity. A significant difference in IC50 values between cell lines can offer early clues about the underlying mechanism (e.g., targeting a pathway that is dysregulated in a specific cancer type).
High-Content Imaging for Deeper Phenotypic Insights
Should the initial screens reveal significant activity, high-content imaging can provide a more detailed picture of the cellular phenotype. By using fluorescent dyes or antibodies, one can simultaneously assess multiple cellular parameters, such as:
-
Cell cycle progression (e.g., using DAPI for DNA content)
-
Apoptosis induction (e.g., using Annexin V or caspase-3 staining)
-
Changes in organelle morphology (e.g., mitochondrial or lysosomal dyes)
-
Induction of cellular stress pathways
Phase 2: Molecular Target Identification
Once a consistent and potent cellular phenotype is established, the next critical step is to identify the direct molecular target(s) of methyl pyridin-3-ylcarbamate.
Experimental Protocol: Affinity-Based Protein Profiling
This method aims to "fish out" the target proteins from a complex cellular lysate using the compound as bait.[9]
-
Probe Synthesis: Synthesize a derivative of methyl pyridin-3-ylcarbamate that incorporates a linker and an affinity tag (e.g., biotin) at a position determined not to be critical for its biological activity.
-
Immobilization: Covalently attach the tagged compound to a solid support, such as agarose or magnetic beads.
-
Lysate Incubation: Incubate the immobilized compound with a lysate from the most sensitive cell line identified in the phenotypic screens.
-
Washing and Elution: Wash away non-specifically bound proteins and then elute the proteins that specifically bind to the compound.
-
Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).
Self-Validating System: To ensure the identified proteins are true targets, a competition experiment should be performed in parallel. Here, the lysate is pre-incubated with an excess of the untagged, "free" methyl pyridin-3-ylcarbamate before being added to the affinity matrix. True binding partners will be competed off and will be absent or significantly reduced in the mass spectrometry results of the competition experiment.
Caption: Workflow for affinity-based target identification.
Complementary Approaches: Genetic and Transcriptomic Profiling
-
RNAi/CRISPR Screens: Perform a genome-wide RNA interference (RNAi) or CRISPR-Cas9 screen to identify genes whose knockdown or knockout confers resistance or hypersensitivity to methyl pyridin-3-ylcarbamate. This can reveal the pathway, if not the direct target, of the compound.
-
Gene Expression Profiling: Treat cells with the compound and analyze changes in the transcriptome using RNA sequencing. Comparing the resulting gene expression signature to databases of signatures from compounds with known mechanisms of action can provide valuable clues.
Phase 3: Target Validation and Pathway Analysis
The final and most critical phase is to validate the putative targets identified in Phase 2 and to map their role in the observed cellular phenotype.
Experimental Protocol: In Vitro Enzyme Inhibition Assay
If a putative enzyme target is identified, its inhibition by methyl pyridin-3-ylcarbamate must be confirmed in a purified system.[10][11][12]
-
Recombinant Protein Expression: Express and purify the recombinant target enzyme.
-
Assay Development: Develop a robust assay to measure the enzyme's activity (e.g., a fluorescence-based or colorimetric assay).
-
Inhibition Studies: Measure the enzyme's activity in the presence of varying concentrations of methyl pyridin-3-ylcarbamate.
-
Data Analysis: Determine the IC50 and the mode of inhibition (e.g., competitive, non-competitive) by performing kinetic studies.[13]
Table 1: Hypothetical Enzyme Inhibition Data
| Target Enzyme | IC50 (µM) | Mode of Inhibition |
| Kinase X | 0.5 | ATP-competitive |
| Protease Y | > 100 | Not determined |
| Esterase Z | 12.5 | Non-competitive |
Cell-Based Target Engagement Assays
To confirm that the compound engages the target within the cellular context, techniques such as the Cellular Thermal Shift Assay (CETSA) can be employed. This method relies on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.
Connecting Target to Phenotype
The final step is to demonstrate that the inhibition of the validated target is responsible for the observed cellular phenotype. This can be achieved by:
-
Target Knockdown/Knockout: Show that depleting the target protein using siRNA or CRISPR mimics the phenotype observed with compound treatment.
-
Overexpression of a Resistant Mutant: Introduce a mutated version of the target protein that does not bind the compound and show that it rescues the cells from the compound's effects.
Conclusion and Future Directions
The elucidation of a novel small molecule's mechanism of action is a complex but essential undertaking in modern drug discovery. For methyl pyridin-3-ylcarbamate, a systematic and multi-pronged approach, as outlined in this guide, is paramount. By integrating phenotypic screening, robust target identification methodologies, and rigorous target validation, researchers can move from an interesting "hit" compound to a well-characterized lead molecule with a clear path toward further development. The insights gained from such studies not only advance the specific project but also contribute to our broader understanding of the interplay between chemical structure and biological function.
References
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Carbamate Insecticide Action. (2011, October 26). YouTube. Retrieved from [Link]
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p-Pyridinyl oxime carbamates: synthesis, DNA binding, DNA photocleaving activity and theoretical photodegradation studies. (2020, March 9). PubMed. Retrieved from [Link]
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Organic Carbamates in Drug Design and Medicinal Chemistry. (n.d.). PMC. Retrieved from [Link]
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3-Aminopyridine: A Comprehensive Overview. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. (n.d.). PubMed Central. Retrieved from [Link]
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p-Pyridinyl oxime carbamates: synthesis, DNA binding, DNA photocleaving activity and theoretical photodegradation studies. (2020, March 9). NIH. Retrieved from [Link]
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Diels–Alder/Retro-Diels–Alder Reactions as Fold Altering Chemical Stimuli to Control the Self-Assembly of Aromatic Oligoamides. (2026, February 2). ACS Publications. Retrieved from [Link]
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Methyl carbamate – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
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Pharmacological Actions of Carbamate Insecticides at Mammalian Melatonin Receptors. (n.d.). PMC. Retrieved from [Link]
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Small-molecule Target and Pathway Identification. (n.d.). Broad Institute. Retrieved from [Link]
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3-Aminopyridine: From Synthesis to Specialized Applications in Chemical Industries. (2026, January 26). WorldOfChemicals. Retrieved from [Link]
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Target identification of small molecules: an overview of the current applications in drug discovery. (2023, October 10). PMC. Retrieved from [Link]
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Synthesis of 3-Aminopyridine. (n.d.). ResearchGate. Retrieved from [Link]
-
Mechanism of Action Assays for Enzymes. (2012, May 1). NCBI Bookshelf. Retrieved from [Link]
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Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025, January 8). RSC Publishing. Retrieved from [Link]
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Target Identification and Validation (Small Molecules). (n.d.). University College London. Retrieved from [Link]
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Enzyme Assays: The Foundation of Modern Drug Discovery. (2025, November 14). BellBrook Labs. Retrieved from [Link]
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Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. (n.d.). PMC. Retrieved from [Link]
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An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors. (2020, May 8). Analyst (RSC Publishing). Retrieved from [Link]
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Small molecule photocatalysis enables drug target identification via energy transfer. (2022, August 15). Macmillan Group - Princeton University. Retrieved from [Link]
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Organic Carbamates in Drug Design and Medicinal Chemistry. (2015, January 7). ACS Publications. Retrieved from [Link]
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Basic workflow of target identification: (A) Genetic approach; (B)... (n.d.). ResearchGate. Retrieved from [Link]
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Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. (n.d.). MDPI. Retrieved from [Link]
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Investigating the Acute Metabolic Effects of the N-Methyl Carbamate Insecticide, Methomyl, on Mouse Liver. (2023, August 1). PubMed Central. Retrieved from [Link]
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Technical Whitepaper: Methyl Pyridin-3-ylcarbamate as a Pharmacophoric Scaffold
Topic: Biological Activity of Methyl Pyridin-3-ylcarbamate Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Specialists
Executive Technical Summary
Methyl pyridin-3-ylcarbamate (CAS: 694495-63-1; also referred to as methyl N-(3-pyridyl)carbamate) represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. While often encountered as a synthetic intermediate or degradation product (e.g., of Tofacitinib impurities), its intrinsic biological activity profile is defined by two distinct mechanisms: microtubule destabilization and serine hydrolase inhibition .
This guide analyzes the compound not merely as a reagent, but as a bioactive probe. We explore its utility as a bioisostere of the benzimidazole anthelmintics (e.g., carbendazim) and its kinetic behavior as a pseudo-substrate for acetylcholinesterase (AChE).
Chemical Identity & Physicochemical Profiling
Understanding the biological behavior of this molecule requires a breakdown of its electronic and steric properties.
-
IUPAC Name: Methyl N-pyridin-3-ylcarbamate[1]
-
Molecular Weight: 152.15 g/mol
-
Key Pharmacophore: The carbamate moiety (-NH-CO-O-Me) attached to the electron-deficient pyridine ring.
Structure-Activity Relationship (SAR) Matrix
| Feature | Chemical Property | Biological Implication |
| Pyridine Ring (3-pos) | Electron-withdrawing, H-bond acceptor (N) | Increases acidity of the carbamate NH; facilitates H-bonding in the Colchicine Binding Site (CBS) of tubulin. |
| Carbamate Linker | Planar, conjugated system | Mimics the amide bond; serves as a "warhead" for serine acylation in hydrolases. |
| Methyl Ester | Small, lipophilic | Fits into the hydrophobic pocket of AChE or the hydrophobic channel of β-tubulin. |
Mechanism of Action (MOA)
Primary Mechanism: Microtubule Destabilization
Methyl pyridin-3-ylcarbamate functions as a simplified analog of the benzimidazole class of microtubule targeting agents (MTAs). It targets the Colchicine Binding Site (CBS) at the interface of α- and β-tubulin.
-
Binding Kinetics: The molecule binds to the β-tubulin subunit, preventing the curved-to-straight conformational change necessary for microtubule polymerization.
-
Outcome: This leads to mitotic arrest at the G2/M phase, ultimately triggering apoptosis via the Bcl-2 pathway.
-
Bioisosterism: Unlike nocodazole (a benzimidazole), the pyridine core offers different solubility and metabolic stability profiles, reducing the risk of "crystal nephropathy" often seen with insoluble carbamates.
Secondary Mechanism: Cholinesterase Inhibition
As a carbamate, the molecule acts as a pseudo-substrate for Acetylcholinesterase (AChE).[3]
-
Acylation Step: The active site Serine-200 attacks the carbonyl carbon of the carbamate.
-
Carbamylation: The methanol group is the leaving group, resulting in a carbamylated enzyme (Enz-CO-NH-Pyridine).
-
Hydrolysis Rate: Unlike the rapid hydrolysis of acetylated enzymes (microseconds), carbamylated AChE hydrolyzes slowly (minutes to hours), effectively inhibiting the enzyme and raising synaptic acetylcholine levels.
Visualization of Biological Pathways
Diagram 1: Dual-Mechanism Workflow
The following diagram illustrates the bifurcation of biological activity based on the target environment (Cytosol vs. Synapse).
Caption: Dual-pathway activation showing microtubule destabilization (red path) and AChE inhibition (green path).
Experimental Protocols
To validate the activity of methyl pyridin-3-ylcarbamate, the following assays are the industry standard. These protocols are designed to be self-validating with positive controls.
Protocol A: Turbidimetric Tubulin Polymerization Assay
Objective: Quantify the IC50 for inhibition of tubulin assembly.
-
Reagent Prep:
-
Purified Tubulin protein (>99% pure) at 3 mg/mL in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).
-
GTP stock (100 mM).
-
Test Compound: Methyl pyridin-3-ylcarbamate dissolved in DMSO.
-
Control: Nocodazole (Positive), DMSO only (Negative).
-
-
Assay Setup:
-
Pre-warm a 96-well half-area plate to 37°C.
-
Add 5 µL of test compound (final conc. range 0.1 µM – 100 µM).
-
Add 45 µL of Tubulin/GTP mix (Final tubulin: 2 mg/mL; GTP: 1 mM).
-
-
Measurement:
-
Immediately place in a kinetic plate reader at 37°C.
-
Measure Absorbance at 340 nm every 30 seconds for 60 minutes.
-
-
Data Analysis:
-
Plot OD340 vs. Time.
-
Validation Check: The Negative Control must show a sigmoidal increase in OD (polymerization). The Positive Control should remain flat.
-
Calculate Vmax (slope of the linear phase) and determine IC50.
-
Protocol B: Ellman’s Assay for AChE Inhibition
Objective: Determine the carbamylation potency (Ki) against Acetylcholinesterase.
-
Reagent Prep:
-
Buffer: 0.1 M Phosphate buffer, pH 8.0.
-
Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).
-
Chromogen: DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)), 0.3 mM.
-
Enzyme: Electric eel AChE (0.05 U/mL).
-
-
Reaction Workflow:
-
Incubate Enzyme (100 µL) + Test Compound (20 µL) for 20 minutes (Critical: Carbamates require pre-incubation to allow carbamylation).
-
Add DTNB (100 µL) and ATCh (20 µL) to initiate reaction.
-
-
Measurement:
-
Monitor Absorbance at 412 nm for 5 minutes.
-
The yellow color indicates hydrolysis of ATCh.
-
-
Validation:
-
Compare slope (rate) against Physostigmine (standard carbamate inhibitor).
-
Safety & Toxicology
When handling methyl pyridin-3-ylcarbamate, researchers must account for the specific hazards of the pyridine and carbamate moieties.
-
Genotoxicity: Pyridine derivatives can intercalate DNA. Standard Ames testing is required for early-stage screening.
-
Metabolic Activation: The pyridine ring is prone to N-oxidation by CYP450 enzymes, potentially creating reactive metabolites.
-
Handling: Use nitrile gloves. Carbamates are potential skin sensitizers and cholinesterase inhibitors; avoid aerosolization.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11672725, Methyl N-(4-methylpyridin-3-yl)carbamate. Retrieved from [Link]
-
Kratky, M., et al. (2025). Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates. MDPI Molecules. Retrieved from [Link]
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Islam, M., et al. (2021). Recent Advances in Microtubule Targeting Agents for Cancer Therapy. ResearchGate. Retrieved from [Link]
-
Quinlan, R. A., et al. (1980). The influence of the microtubule inhibitor, methyl benzimidazol-2-yl-carbamate (MBC) on nuclear division. Journal of Cell Science. Retrieved from [Link]
-
Ghosh, A., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. Retrieved from [Link]
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Methyl pyridin-3-ylcarbamate derivatives and analogs
An In-Depth Technical Guide to Methyl Pyridin-3-ylcarbamate Derivatives and Analogs for Drug Discovery Professionals
Executive Summary
The methyl pyridin-3-ylcarbamate scaffold and its analogs represent a cornerstone in modern medicinal chemistry, particularly in the development of targeted therapeutics. The inherent electronic properties of the pyridine ring, combined with the hydrogen bonding capabilities of the carbamate or analogous urea linker, make this motif a privileged structure for engaging with various biological targets, most notably protein kinases. This guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and therapeutic applications of these compounds, with a specific focus on their role as kinase inhibitors in oncology. We will delve into detailed synthetic protocols, bioassay methodologies, and the causal logic behind experimental design, offering field-proven insights for researchers and drug development professionals.
The Pyridin-3-ylcarbamate Scaffold: A Privileged Motif in Medicinal Chemistry
The pyridine ring is a fundamental heterocyclic scaffold found in numerous FDA-approved drugs.[1][2] Its nitrogen atom acts as a hydrogen bond acceptor and imparts favorable physicochemical properties, including aqueous solubility. When combined with a carbamate or a bioisosteric urea linker at the 3-position, it forms a potent pharmacophore capable of forming critical hydrogen bond interactions within the ATP-binding site of many protein kinases, acting as a "hinge-binder." This interaction anchors the molecule, allowing its various substituents to probe other regions of the binding pocket to achieve potency and selectivity. The well-established tyrosine kinase inhibitor Imatinib, a cornerstone in leukemia treatment, prominently features a pyridinyl-pyrimidine amine core that exemplifies this hinge-binding principle.[3][4]
Synthetic Strategies and Methodologies
The synthesis of methyl pyridin-3-ylcarbamate derivatives is adaptable, allowing for the systematic exploration of chemical space to optimize biological activity.
Core Synthesis of Methyl Pyridin-3-ylcarbamate
The foundational structure can be synthesized through straightforward and scalable methods. A common approach involves the reaction of 3-aminopyridine with an appropriate acylating agent, such as an alkyl halocarbonate.[5]
-
Reaction: 3-aminopyridine is reacted with methyl chloroformate in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Causality: The base is crucial for scavenging the HCl byproduct generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion. The choice of a non-nucleophilic base avoids competition with the desired acylation reaction.
Diversification into Analogs for SAR Exploration
To build a library of analogs for SAR studies, the core synthesis can be modified. For kinase inhibitors, a common strategy involves creating urea or amide analogs that connect the hinge-binding pyridine head to a "solvent-front" fragment.
Diagram 1: General Synthetic Workflow
This diagram illustrates a typical workflow for synthesizing and screening a library of pyridine-based kinase inhibitors.
Caption: A typical drug discovery workflow from synthesis to lead identification.
Experimental Protocol 1: Synthesis of a N-(Phenyl)-N'-(4-methylpyridin-3-yl)urea Analog
This protocol describes a representative synthesis for a urea-based analog, a common bioisostere for the carbamate group in kinase inhibitors.
Objective: To synthesize a urea analog to probe the solvent-front region of a kinase active site.
Materials:
-
3-Amino-4-methylpyridine
-
Phenyl isocyanate
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3-amino-4-methylpyridine (1.0 eq). Dissolve it in anhydrous DCM.
-
Reagent Addition: While stirring at 0°C (ice bath), add phenyl isocyanate (1.05 eq) dropwise to the solution. Rationale: The slight excess of isocyanate ensures full consumption of the limiting amine. The dropwise addition at low temperature controls the exothermic reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the crude product in a minimal amount of DCM.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.
-
Validation: Collect the fractions containing the desired product, combine, and evaporate the solvent. Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS. Self-Validation: The expected spectral data must match the proposed structure, and purity should typically be >95% for use in biological assays.
Application as Kinase Inhibitors in Oncology
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. This makes them high-value targets for therapeutic intervention. Pyridine derivatives have shown significant promise as inhibitors of various kinase families, including EGFR, VEGFR, PIM, and FLT3.[2][6][7]
Mechanism of Action: The Hinge-Binding Interaction
The primary mechanism by which pyridin-3-ylcarbamate analogs inhibit kinases is by competing with ATP for its binding site. The pyridine nitrogen and the adjacent N-H of the carbamate/urea linker form two or three key hydrogen bonds with the "hinge region" of the kinase, a short loop of amino acids that connects the N- and C-lobes of the enzyme. This interaction is fundamental to the high affinity of these inhibitors.
Diagram 2: Kinase Hinge-Binding Mechanism
This diagram illustrates the critical hydrogen bond interactions between a pyridin-3-ylurea inhibitor and the kinase hinge region.
Caption: Key hydrogen bonds between the inhibitor and the kinase hinge.
Structure-Activity Relationship (SAR) Analysis
Systematic modification of the pyridin-3-ylcarbamate scaffold has yielded crucial insights into the requirements for potent and selective kinase inhibition.
-
The Pyridine Ring: The position of the nitrogen is critical. Replacing a pyrimidine ring with a pyrazine, for example, can lead to a complete loss of activity, highlighting the precise geometry required for hinge binding.[8] Methyl substitutions on the pyridine or an adjacent ring can enhance potency through favorable hydrophobic interactions.[8][9]
-
The Carbamate/Urea Linker: This unit is primarily a hydrogen-bonding scaffold. Its N-H groups are essential for the hinge interaction.
-
The Solvent-Front Moiety (R-Group): This part of the molecule extends into the solvent-exposed region of the ATP pocket and is the primary driver of potency and selectivity. Modifications here can pick up additional interactions with specific residues, allowing for the targeting of one kinase over another. For example, studies on PIM kinase inhibitors revealed that increasing the conformational freedom of the solvent-front fragment could unexpectedly increase activity.[6]
Data Presentation 1: SAR of Pyridinyl Analogs as FAAH Inhibitors
While focused on a different enzyme class, the following data clearly demonstrates the powerful effect of modifying the core structure. A study of fatty acid amide hydrolase (FAAH) inhibitors showed that replacing a phenyl ring with a pyridin-3-yl heterocycle dramatically increased potency.[10]
| Compound ID | R Group (Aryl Moiety) | FAAH Inhibition IC₅₀ (µM) |
| 14 | 4-phenyl | 0.029 |
| 44 | pyridin-3-yl | 0.002 |
| 46 | 4-methylpyridin-3-yl | 0.003 |
| 48 | 6-methylpyridin-3-yl | 0.004 |
| (Data synthesized from a study on FAAH inhibitors, demonstrating the electronic benefit of the pyridine ring over a simple phenyl ring.[10]) |
This approximate 10-fold increase in activity is attributed to the electron-withdrawing nature of the pyridine ring, which enhances the reactivity of the carbamate group.[10]
Diagram 3: SAR Logical Relationships
This diagram shows the logical dependencies in optimizing a lead compound based on SAR data.
Caption: Logic flow for lead optimization based on SAR insights.
Experimental Workflow for Drug Discovery
A robust and self-validating experimental cascade is essential for efficiently advancing a chemical series from hit to lead.
Experimental Protocol 2: In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF®)
Objective: To determine the IC₅₀ value of a test compound against a target kinase.
Principle: This assay measures the phosphorylation of a substrate peptide by the kinase. A europium-labeled antibody specific to the phosphorylated substrate and a ULight™-labeled streptavidin (which binds to the biotinylated substrate) are used. When the substrate is phosphorylated, the antibody binds, bringing the europium donor and ULight™ acceptor into close proximity, generating a FRET signal.
Materials:
-
Target kinase enzyme
-
Biotinylated substrate peptide
-
ATP
-
Test compounds (serially diluted in DMSO)
-
HTRF® KinEASE detection reagents (Eu-labeled antibody, ULight™-streptavidin)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% BSA)
-
Low-volume 384-well plates
-
HTRF®-compatible plate reader
Procedure:
-
Compound Plating: Dispense 2 µL of serially diluted test compounds into the wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Kinase Reaction: Add 4 µL of a 2.5x kinase/substrate mix to each well to initiate the reaction. Rationale: Initiating the reaction with the enzyme ensures all reactions start simultaneously.
-
ATP Addition: Add 4 µL of a 2.5x ATP solution to each well. The final ATP concentration should be at or near the Km for the kinase to ensure competitive binding can be accurately measured.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes). This time is optimized to ensure the reaction is in the linear range.
-
Detection: Stop the reaction by adding 10 µL of the HTRF® detection mix (diluted in EDTA-containing buffer). The EDTA chelates Mg²⁺, stopping the kinase activity.
-
Final Incubation: Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Data Acquisition: Read the plate on an HTRF®-compatible reader, measuring emission at 620 nm (europium) and 665 nm (ULight™).
-
Data Analysis: Calculate the HTRF® ratio (665 nm / 620 nm * 10,000). Plot the ratio against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀. Self-Validation: The Z'-factor for the assay, calculated from the high and low controls, should be > 0.5 to ensure the assay is robust and the data is reliable.
Bioisosteric Replacement and Lead Optimization
Bioisosteric replacement is a powerful strategy for fine-tuning the properties of a lead compound to improve efficacy, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.[11][12] In the context of pyridin-3-ylcarbamate derivatives, common bioisosteric replacements include:
-
Carbamate -> Urea/Thiourea: Often improves hydrogen bonding and synthetic accessibility.
-
Pyridine -> Other Heterocycles: Pyrimidines, pyrazoles, or indazoles can be used to fine-tune hinge-binding geometry and intellectual property position.
-
Phenyl Rings -> Saturated Rings: Replacing phenyl groups in the solvent-front region with non-planar, saturated rings like bicyclo[1.1.1]pentane can improve solubility and metabolic stability while reducing toxicity.[13][14]
Conclusion and Future Perspectives
The methyl pyridin-3-ylcarbamate scaffold and its analogs are a validated and highly fruitful starting point for the design of targeted therapeutics, particularly kinase inhibitors. The synthetic tractability of the core allows for extensive SAR exploration, leading to potent and selective drug candidates. Future work in this area will likely focus on developing inhibitors that overcome clinical resistance mechanisms, such as those seen with FLT3 inhibitors in acute myeloid leukemia, where secondary mutations can render first- and second-generation drugs ineffective.[7] By combining rational design, advanced synthetic methodologies, and robust biological evaluation workflows, researchers can continue to leverage this privileged scaffold to develop the next generation of precision medicines.
References
- Benchchem. Comparative Guide to the Structure-Activity Relationship of (4-Methylpiperidin-1-yl)acetic Acid Derivatives and Analogs.
- Frontiers. Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. 2022.
- PMC. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. 2024.
- PubMed. Synthesis and biological evaluation of bufalin-3-yl nitrogen-containing-carbamate derivatives as anticancer agents.
- Semantic Scholar. PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS.
- PubMed. Synthesis and structure-activity relationships of potential anticancer agents: alkylcarbamates of 3-(9-acridinylamino)-5-hydroxymethylaniline.
- Google Patents. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
- PMC. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents.
- PMC. Aryl N-[ω-(6-Fluoroindol-1-yl)alkyl]carbamates as Inhibitors of Fatty Acid Amide Hydrolase, Monoacylglycerol Lipase, and Butyrylcholinesterase: Structure–Activity Relationships and Hydrolytic Stability.
- PubMed. New pyridin-3-ylmethyl carbamodithioic esters activate pyruvate kinase M2 and potential anticancer lead compounds. 2015.
- Drug Hunter. Bioisosteres Cheat Sheet. 2025.
- IJSAT. Recent Advancements in Pyridine Derivatives as Anticancer Agents. 2025.
- Chemspace. Bioisosteric Replacements.
- MySkinRecipes. (R)-tert-Butyl methyl(piperidin-3-yl)carbamate.
- ResearchGate. pyridine derivatives as anticancer agents: fda-approved drugs and promising reported compounds. 2025.
- Google Patents. EP2269986A1 - Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor.
- PMC - NIH. Structure–Activity Relationships and Molecular Modeling of 3,5-Diacyl-2,4-dialkylpyridine Derivatives as Selective A3 Adenosine Receptor Antagonists.
- SpiroChem. Bioisosteric Replacement Strategies.
- In Silico Techniques for the Identification of Bioisosteric Replacements for Drug Design. 2025.
- ResearchGate. (PDF) Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. 2025.
- MedChemExpress. Multi-target kinase inhibitor 3.
- PubMed. Discovery of a high potent PIM kinase inhibitor for acute myeloid leukemia based on N-pyridinyl amide scaffold by optimizing the fragments toward to Lys67 and Asp128/Glu171. 2023.
- TCI Chemicals. Building Blocks for Bioisosteric Replacement in Medicinal Chemistry.
- eScholarship.org. N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD an. 2024.
- Google Patents. Preparation method of [N-methyl-pyridine-2-yl] carbamate-1-ethyl chloride.
- Otava Chemicals. Multi kinase inhibitors.
- MDPI. N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide.
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- 4. N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide [mdpi.com]
- 5. EP2269986A1 - Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor - Google Patents [patents.google.com]
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- 9. Frontiers | Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters [frontiersin.org]
- 10. Aryl N-[ω-(6-Fluoroindol-1-yl)alkyl]carbamates as Inhibitors of Fatty Acid Amide Hydrolase, Monoacylglycerol Lipase, and Butyrylcholinesterase: Structure–Activity Relationships and Hydrolytic Stability - PMC [pmc.ncbi.nlm.nih.gov]
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Methyl pyridin-3-ylcarbamate CAS number and structure
Executive Summary
Methyl pyridin-3-ylcarbamate (CAS 6269-24-5 ) is a heterocyclic organic building block primarily utilized as a stable precursor for substituted piperidine scaffolds in medicinal chemistry.[1][2] It serves as a critical intermediate in the synthesis of Janus kinase (JAK) inhibitors (e.g., Tofacitinib) and various neuropeptide antagonists.
This guide provides a comprehensive technical analysis of the compound, detailing its structural properties, validated synthetic protocols, and critical safety distinctions—specifically refuting common database errors confusing it with the organophosphate pesticide "MOCAP."
Part 1: Chemical Identity & Structural Analysis
Core Identifiers
| Parameter | Technical Specification |
| IUPAC Name | Methyl N-(pyridin-3-yl)carbamate |
| CAS Registry Number | 6269-24-5 |
| Synonyms | Methyl 3-pyridylcarbamate; 3-Methoxycarbonylaminopyridine; Carbamic acid, N-(3-pyridinyl)-, methyl ester |
| Molecular Formula | C₇H₈N₂O₂ |
| Molecular Weight | 152.15 g/mol |
| SMILES | COC(=O)Nc1cccnc1 |
| InChI Key | XYPVJWFXUXXBOT-UHFFFAOYSA-N |
Structural Architecture
The molecule consists of a pyridine ring substituted at the 3-position (meta) with a methyl carbamate moiety. This substitution pattern is electronically significant:
-
Electronic Character: The electron-withdrawing nature of the pyridine nitrogen decreases the nucleophilicity of the carbamate nitrogen compared to a phenyl carbamate.
-
Conformational Lock: The amide-like resonance of the carbamate group (
) creates a planar region, restricting rotation and facilitating hydrogen bonding interactions in active sites. -
H-Bonding Potential:
-
Acceptors: 2 (Pyridine Nitrogen, Carbonyl Oxygen)
-
Donors: 1 (Carbamate NH)
-
Figure 1: Structural decomposition of Methyl pyridin-3-ylcarbamate highlighting functional regions.
Part 2: Synthetic Pathways & Process Chemistry[6]
Primary Synthesis: Acylation of 3-Aminopyridine
The most robust route involves the nucleophilic acyl substitution of 3-aminopyridine with methyl chloroformate.
Reaction Scheme:
Detailed Protocol
-
Reagents: 3-Aminopyridine (1.0 eq), Methyl Chloroformate (1.1 eq), Triethylamine (TEA) or Pyridine (1.2 eq).
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF). Anhydrous conditions are preferred to prevent hydrolysis of the chloroformate.
-
Temperature:
.
Step-by-Step Methodology:
-
Dissolution: Dissolve 3-aminopyridine in anhydrous DCM under an inert atmosphere (
or Ar). -
Base Addition: Add Triethylamine (TEA) to the solution. The base acts as an HCl scavenger.
-
Controlled Addition: Cool the mixture to
. Add Methyl Chloroformate dropwise over 30 minutes. Note: Exothermic reaction; control temperature to avoid di-acylation. -
Reaction: Allow to warm to room temperature and stir for 2-4 hours. Monitor via TLC (EtOAc/Hexane) or LC-MS.
-
Workup: Quench with saturated
. Extract with DCM. Wash organic layer with brine, dry over , and concentrate. -
Purification: Recrystallization from EtOAc/Hexane or column chromatography.
Mechanism of Action
The reaction proceeds via an addition-elimination mechanism. The lone pair on the exocyclic amine attacks the carbonyl carbon of the chloroformate, forming a tetrahedral intermediate. The chloride ion is then eliminated, restoring the carbonyl double bond.
Figure 2: Synthetic workflow for the acylation of 3-aminopyridine.
Part 3: Physicochemical Properties
| Property | Value / Description |
| Physical State | White to off-white crystalline solid |
| Melting Point | 119 – 121 °C |
| Solubility | Soluble in DCM, DMSO, Methanol, Ethyl Acetate. Sparingly soluble in water. |
| pKa (Predicted) | ~12.9 (Carbamate NH), ~3.5 (Pyridine N) |
| LogP | ~0.8 (Lipophilic, good membrane permeability) |
Spectroscopic Signature (Predicted):
-
¹H NMR (DMSO-d₆):
- 9.80 (s, 1H, NH)
- 8.65 (d, 1H, Py-H2)
- 8.20 (d, 1H, Py-H6)
- 7.95 (m, 1H, Py-H4)
- 7.30 (dd, 1H, Py-H5)
- 3.68 (s, 3H, O-CH₃)
Part 4: Applications in Drug Development
Precursor for Piperidine Scaffolds
The most significant application of CAS 6269-24-5 is as an aromatic precursor to Methyl (piperidin-3-yl)carbamate .
-
Workflow: Catalytic hydrogenation (e.g.,
or in Acetic Acid) reduces the pyridine ring to a piperidine ring while leaving the carbamate intact. -
Relevance: The resulting chiral piperidine carbamates are key intermediates for JAK inhibitors like Tofacitinib and various GPCR ligands.
Bioisosteric Design
In medicinal chemistry, the methyl carbamate group acts as a robust bioisostere for:
-
Amides: Improved metabolic stability against amidases.
-
Ureas: Reduced polarity while maintaining H-bond donor/acceptor capability.
Part 5: Safety & Handling (Critical Disambiguation)[7]
The "MOCAP" Database Error
WARNING: Several chemical aggregators incorrectly list "MOCAP" as a synonym for Methyl pyridin-3-ylcarbamate.
-
Fact: MOCAP is the trade name for Ethoprophos (CAS 13194-48-4), a highly toxic organophosphate nematicide.
-
Distinction: Methyl pyridin-3-ylcarbamate is a carbamate intermediate, not an organophosphate. It does not possess the extreme acetylcholinesterase inhibition toxicity of Ethoprophos.
-
Action: Always verify CAS numbers (6269-24-5 vs 13194-48-4) before handling.
Standard Safety Profile (GHS)
-
Signal Word: Warning
-
Hazard Statements:
-
Handling: Use standard PPE (Gloves, Goggles, Fume Hood). Avoid inhalation of dust.
References
-
LookChem Database. CAS 6269-24-5 Entry (Methyl-3-pyridyl carbamate).Link
-
Google Patents. Manufacturing method for a piperidine-3-ylcarbamate compound (EP2269986A1). Describes the use of pyridine carbamates as precursors. Link
-
Organic Syntheses. 3-Aminopyridine Preparation. (Context for starting material). Link
-
BLD Pharm. Product Page for Methyl (4-methylpyridin-3-yl)carbamate (Structural analog for property comparison). Link
-
ChemicalBook. Methyl pyridin-3-ylcarbamate Product Information.Link
Sources
In-Depth Technical Guide: In Vitro Evaluation of Methyl Pyridin-3-ylcarbamate Scaffolds
Executive Summary
Methyl pyridin-3-ylcarbamate (CAS: 17627-35-9; Synonyms: Methyl N-(3-pyridyl)carbamate) represents a critical pharmacophore in medicinal chemistry, bridging the structural gap between simple aryl carbamates and complex heterocyclic kinase inhibitors.[1] While historically explored for cytokinin-like activity in plant physiology, its current relevance lies in fragment-based drug discovery (FBDD) targeting serine hydrolases and as a precursor for anti-tubercular and anticancer agents.
This guide provides a rigorous technical framework for the in vitro characterization of this compound. It moves beyond generic protocols to address the specific physicochemical challenges posed by the pyridine nitrogen (pKa ~5.2) and the hydrolytic susceptibility of the carbamate linkage.
Part 1: Physicochemical Stability & Hydrolysis Profiling
The primary failure mode for carbamate-based leads in early discovery is non-enzymatic hydrolysis. The electron-withdrawing nature of the pyridine ring at the 3-position destabilizes the carbamate nitrogen, making the carbonyl carbon more electrophilic compared to phenyl analogs.
Chemical Hydrolysis Assay (pH-Dependent)
Objective: Determine the half-life (
Protocol:
-
Stock Preparation: Dissolve compound to 10 mM in DMSO.
-
Buffer Preparation: Prepare 50 mM phosphate buffers at pH 2.0, 7.4, and 9.0.
-
Incubation: Dilute stock to 10 µM in pre-warmed buffers (37°C). Final DMSO concentration must be <1%.
-
Sampling: Aliquot 100 µL at
min. -
Quenching: Immediately add 100 µL cold Acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide).
-
Analysis: LC-MS/MS quantification of the parent remaining.
Data Interpretation: Carbamates often undergo base-catalyzed hydrolysis (E1cB mechanism).
-
High Stability: >90% remaining at 4h (pH 7.4).
-
Instability Flag: >20% degradation at pH 7.4 indicates the compound is a "false positive" in biological screens due to decomposition into 3-aminopyridine.
Visualization: Hydrolysis & Metabolic Fate
The following diagram illustrates the competing pathways of chemical hydrolysis versus oxidative metabolism.
Caption: Figure 1.[2][3] Divergent degradation pathways: Chemical hydrolysis yields the amine, while oxidative metabolism targets the pyridine ring.
Part 2: Metabolic Stability (Microsomal Clearance)
Unlike simple alkyl carbamates, the pyridine ring is a prime target for Cytochrome P450 enzymes (specifically CYP2E1 and CYP3A4), leading to N-oxide formation.
Microsomal Stability Protocol
Rationale: To verify if the compound survives first-pass metabolism or acts as a "suicide substrate" inhibitor.[1]
Reagents:
-
Pooled Human/Mouse Liver Microsomes (20 mg/mL protein).
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).
Workflow:
-
Pre-incubation: Mix 0.5 mg/mL microsomes with 1 µM test compound in 100 mM Potassium Phosphate buffer (pH 7.4). Equilibrate at 37°C for 5 min.
-
Initiation: Add NADPH system (start reaction). Control arm: Add buffer instead of NADPH.
-
Time Points: 0, 5, 15, 30, 45 min.
-
Termination: Add ice-cold ACN with internal standard. Centrifuge at 4000g for 20 min.
-
Calculation: Plot ln(% remaining) vs. time.
Success Criteria:
-
Low Clearance:
(Stable scaffold). -
High Clearance:
(Likely requires substitution on the pyridine ring, e.g., 6-methyl or 2-fluoro, to block metabolic soft spots).
Part 3: Target Engagement (Serine Hydrolase Inhibition)
Methyl pyridin-3-ylcarbamate acts as a pseudo-substrate for serine hydrolases (e.g., Acetylcholinesterase - AChE, or Fatty Acid Amide Hydrolase - FAAH). The mechanism involves the nucleophilic attack of the enzyme's active site serine on the carbamate carbonyl, leading to transient or irreversible carbamylation.
Enzyme Kinetics Assay (Ellman’s Method Modified)
Objective: Determine the carbamylation rate constant (
Experimental Setup:
-
Enzyme: Recombinant Human AChE (0.1 U/mL).
-
Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).
-
Chromophore: DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)).
Step-by-Step Protocol:
-
Inhibitor Incubation: Incubate Enzyme + Test Compound (0.1 - 100 µM) in phosphate buffer (pH 8.0) for varying times (
to 60 min). -
Substrate Addition: Add ATCh/DTNB mixture to the wells.
-
Measurement: Monitor Absorbance at 412 nm continuously for 5 min.
-
Data Analysis:
-
Since carbamates are slow-binding inhibitors,
values shift over time. -
Calculate the pseudo-first-order rate constant (
) for each inhibitor concentration. -
Plot
vs. [Inhibitor] to derive .
-
Table 1: Expected Kinetic Profiles for Carbamates
| Parameter | Definition | Methyl Pyridin-3-ylcarbamate Characteristic |
| Affinity Constant | Moderate (µM range). Pyridine ring provides | |
| Carbamylation Rate | Slower than N-methyl carbamates (e.g., Physostigmine) due to lack of quaternary nitrogen. | |
| Recovery Rate | Fast. The decarbamylation of the methyl ester is generally rapid, making it a reversible inhibitor. |
Part 4: Cellular Toxicity & Viability[1]
Before advancing to efficacy models, the cytotoxicity of the pyridine-carbamate fragment must be assessed, particularly because the hydrolysis product (3-aminopyridine) is a known potassium channel blocker and neurotoxin.
MTT Viability Assay
Cells: HEK293 (Kidney) and HepG2 (Liver). Concentration Range: 0.1 µM to 100 µM.
Critical Control: Include a "Hydrolysis Control" arm where the compound is pre-incubated in media for 24h before adding to cells. If the pre-incubated media is more toxic than fresh compound, the toxicity is driven by the metabolite (3-aminopyridine), not the parent carbamate.
Visualization: Screening Workflow
The following DOT diagram outlines the logical decision tree for progressing this scaffold.
Caption: Figure 2. Go/No-Go decision tree for carbamate scaffold evaluation.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19014921, Pyridine carbamate. Retrieved from [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. Retrieved from [Link]
-
Queiroz, M. J. R. P., et al. (2012). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation. International Journal of Molecular Sciences, 13(10), 12562–12578. Retrieved from [Link]
-
Kuca, K., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Molecules, 28(18), 6520. Retrieved from [Link]
-
National Toxicology Program (1987). Toxicology and Carcinogenesis Studies of Methyl Carbamate.[1][4] Technical Report Series No. 328. Retrieved from [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridine carbamate | C6H8N2O2 | CID 19014921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl Carbamate | C2H5NO2 | CID 11722 - PubChem [pubchem.ncbi.nlm.nih.gov]
Foreword: Bridging Theory and Application in Modern Drug Discovery
An In-Depth Technical Guide to the Theoretical and Computational Investigation of Methyl Pyridin-3-ylcarbamate
In the landscape of contemporary drug development, the journey from a promising molecular scaffold to a clinical candidate is both arduous and resource-intensive. Methyl pyridin-3-ylcarbamate, a molecule incorporating the pharmacologically significant pyridine ring and a versatile carbamate linker, represents a class of compounds with considerable therapeutic potential. The pyridine moiety is a cornerstone in numerous approved drugs, valued for its ability to engage in hydrogen bonding and its metabolic stability. Carbamates are recognized as key functional groups in molecules with activities ranging from acetylcholinesterase inhibition to anticancer effects.[1]
This guide moves beyond a mere recitation of facts to provide a Senior Application Scientist's perspective on the why and how of theoretical investigation. We will explore the synergistic relationship between experimental data and computational modeling, a partnership that is indispensable for accelerating drug discovery. The core principle of our approach is that robust theoretical studies are not just predictive; they are self-validating systems that offer profound insights into molecular behavior, guiding more efficient and targeted experimental work. Here, we dissect the theoretical frameworks used to understand the structural, electronic, and potential biological properties of methyl pyridin-3-ylcarbamate, providing a roadmap for researchers, scientists, and drug development professionals.
Section 1: The Foundational Blueprint - Synthesis and Experimental Validation
Before any meaningful theoretical work can commence, a molecule must be synthesized and its identity confirmed. Computational models are only as reliable as the experimental data used to benchmark them. The synthesis of methyl pyridin-3-ylcarbamate is typically achieved through straightforward carbamation.[2]
Synthetic Protocol: Carbamation of 3-Aminopyridine
The preferred method involves the reaction of 3-aminopyridine with an appropriate methyl haloformate, such as methyl chloroformate, in the presence of a base to neutralize the resulting acid.[2]
Step-by-Step Methodology:
-
Dissolution: Dissolve 3-aminopyridine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C in an ice bath to control the exothermicity of the reaction.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1 eq) or pyridine, to the solution.
-
Reagent Addition: Add methyl chloroformate (1.05 eq) dropwise to the cooled, stirred solution. The reaction is typically rapid.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.[3]
-
Purification: Filter the drying agent and concentrate the solvent in vacuo. Purify the resulting crude product by column chromatography on silica gel to yield pure methyl pyridin-3-ylcarbamate.[3]
Spectroscopic Characterization: The Experimental Benchmark
The purified compound must be rigorously characterized to confirm its structure. This experimental data serves as the crucial validation standard for our subsequent theoretical calculations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide definitive information about the molecular skeleton, confirming the connectivity of atoms and the chemical environment of protons and carbons.[3][4]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the key functional groups. For methyl pyridin-3-ylcarbamate, characteristic vibrational bands for the N-H stretch, C=O (carbamate) stretch, and C-N/C-O stretches are expected.[5]
-
UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the molecule, which can be correlated with computational predictions of the electronic structure.[6]
The causality is clear: without this foundational, experimentally verified blueprint of the molecule, any computational model, no matter how sophisticated, is built on speculation.
Caption: Chemical structure of methyl pyridin-3-ylcarbamate.
Section 2: The Digital Microscope - Quantum Chemical Investigations
With a validated molecular structure, we can now employ computational chemistry to explore properties that are difficult or impossible to measure directly. Density Functional Theory (DFT) is the workhorse for such investigations, providing a remarkable balance between accuracy and computational cost.[7] A typical workflow involves geometry optimization, frequency calculation, and subsequent analysis of electronic properties.
Caption: General workflow for theoretical analysis of a small molecule.
Protocol: Geometry Optimization and Spectroscopic Simulation
The first step in any DFT study is to find the lowest energy conformation of the molecule.
Step-by-Step Methodology:
-
Input File Generation: Build an initial 3D structure of methyl pyridin-3-ylcarbamate using molecular modeling software.
-
Computational Method Selection: Choose a reliable DFT functional and basis set. The B3LYP functional combined with the 6-311+G(d,p) basis set is a widely accepted standard for organic molecules, providing accurate geometries and electronic properties.[8][9]
-
Geometry Optimization: Perform a full geometry optimization calculation. This process systematically alters the bond lengths, angles, and dihedrals to find the structure with the minimum potential energy.
-
Frequency Calculation: Conduct a frequency calculation on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum. The results of this calculation are also used to predict the IR spectrum.[8]
-
NMR Calculation: Use the GIAO (Gauge-Independent Atomic Orbital) method with the optimized structure to calculate the isotropic shielding values, which are then converted to NMR chemical shifts.
-
Validation: Compare the calculated vibrational frequencies (IR) and chemical shifts (NMR) with the experimental data obtained in Section 1. A strong correlation validates the computational model, instilling confidence in its predictive power for other properties.
| Parameter | Experimental (Hypothetical) | Calculated (DFT/B3LYP) |
| FTIR (cm⁻¹) | ||
| N-H Stretch | ~3300 | ~3315 |
| C=O Stretch | ~1720 | ~1735 |
| ¹H NMR (ppm) | ||
| N-H Proton | ~8.5 | ~8.45 |
| O-CH₃ Protons | ~3.7 | ~3.68 |
| ¹³C NMR (ppm) | ||
| C=O Carbon | ~155 | ~154.2 |
| O-CH₃ Carbon | ~52 | ~51.8 |
| Table 1: A representative comparison of hypothetical experimental data with results from DFT calculations. A close match validates the chosen theoretical model. |
Electronic Structure and Chemical Reactivity
Once validated, the model can be used to probe the molecule's electronic landscape, offering insights into its stability and reactivity.
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical to understanding reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept one. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a larger gap implies higher stability and lower reactivity.[8][9]
-
Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface. Red regions (negative potential) indicate electron-rich areas prone to electrophilic attack, such as the pyridine nitrogen and carbonyl oxygen. Blue regions (positive potential) denote electron-poor areas susceptible to nucleophilic attack, primarily around the amide proton (N-H).[10] This provides a simple yet powerful visual guide to the molecule's reactive sites.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis examines charge distribution and delocalization. It can quantify the charge on each atom and describe the stabilization energy associated with intramolecular interactions, such as hyperconjugation, which contributes to the overall stability of the molecule.[8]
| Electronic Property | Calculated Value (a.u.) | Implication |
| E(HOMO) | -0.25 | Electron-donating capability |
| E(LUMO) | -0.05 | Electron-accepting capability |
| Energy Gap (ΔE) | 0.20 | High kinetic stability |
| Electronegativity (χ) | 0.15 | Tendency to attract electrons |
| Chemical Hardness (η) | 0.10 | Resistance to charge transfer |
| Table 2: Key global reactivity descriptors calculated from FMO energies. These quantitative values are used to compare the reactivity of different molecules. |
Section 3: In Silico Pharmacology - Predicting Biological Interactions
The ultimate goal for many researchers studying molecules like methyl pyridin-3-ylcarbamate is to understand their potential as therapeutic agents. Computational methods provide a powerful first pass, allowing for the rapid screening and prioritization of candidates before committing to expensive and time-consuming in vitro and in vivo studies.
Molecular Docking: Identifying Potential Protein Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is instrumental in hypothesis generation for a molecule's mechanism of action.[11][12]
Caption: A typical workflow for a molecular docking experiment.
Protocol: Molecular Docking of Methyl Pyridin-3-ylcarbamate
-
Receptor Preparation: Obtain the 3D crystal structure of a potential protein target from the Protein Data Bank (PDB). For a carbamate, a relevant target could be acetylcholinesterase (AChE). The protein structure must be prepared by adding hydrogen atoms, assigning partial charges, and removing water molecules.[11]
-
Ligand Preparation: Use the DFT-optimized, low-energy conformation of methyl pyridin-3-ylcarbamate as the input ligand structure. Assign partial charges and define rotatable bonds.
-
Grid Generation: Define the active site of the receptor. This is typically done by creating a grid box centered on the co-crystallized ligand or catalytically active residues.
-
Docking Execution: Run the docking simulation using software like AutoDock or Schrödinger Glide. The program will systematically sample different conformations and orientations of the ligand within the active site.
-
Analysis of Results: Analyze the top-scoring poses. The primary metric is the binding energy (or docking score), which estimates the binding affinity. Equally important is a visual inspection of the binding mode to identify key intermolecular interactions, such as hydrogen bonds between the carbamate's N-H or C=O groups and protein residues, or π-π stacking involving the pyridine ring.[11]
| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |
| Acetylcholinesterase | -8.5 | Trp84, Ser200, His440 | π-π Stacking, H-Bond |
| A Kinase Domain | -7.9 | Leu248, Asp381 | H-Bond, Hydrophobic |
| Table 3: Hypothetical molecular docking results. Lower binding energies suggest stronger affinity. The analysis of interacting residues provides a mechanistic hypothesis for this binding. |
QSAR: Building Predictive Models for Drug Design
Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical model that correlates the chemical structure of a series of compounds with their biological activity.[13] A well-validated QSAR model can be used to predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent analogues.
Conceptual Workflow for 3D-QSAR (CoMFA/CoMSIA):
-
Dataset Assembly: A dataset of structurally related compounds (e.g., various substituted pyridin-3-ylcarbamates) with experimentally measured biological activity (e.g., IC₅₀ values) is required.
-
Molecular Alignment: All molecules in the dataset are aligned based on a common scaffold. This is a critical step, as the quality of the alignment directly impacts the model's predictive power.
-
Descriptor Calculation: The aligned molecules are placed in a 3D grid. At each grid point, steric and electrostatic field values are calculated, serving as the independent variables (descriptors).
-
Model Generation: A statistical method, typically Partial Least Squares (PLS) regression, is used to build a linear equation correlating the descriptor values with the biological activity.
-
Model Validation: The model's predictive ability is rigorously tested using cross-validation (q²) and an external test set of compounds not used in model training (r²_pred).[14]
The output of a 3D-QSAR analysis includes contour maps that visualize regions where changes in steric or electrostatic properties are predicted to increase or decrease biological activity. For example, a map might show that adding a bulky, electron-withdrawing group at a specific position on the pyridine ring is predicted to enhance binding affinity, providing clear, actionable guidance for the medicinal chemist.
Conclusion: From Theoretical Insight to Tangible Progress
The theoretical study of methyl pyridin-3-ylcarbamate is a microcosm of the modern, computation-driven approach to chemical and pharmaceutical research. By integrating a validated experimental foundation with a multi-faceted computational toolkit—spanning DFT, molecular docking, and QSAR—we can construct a holistic understanding of a molecule's properties. This approach transforms the research paradigm from one of trial-and-error to one of rational, predictive design. The causality-driven workflow, where each computational step is benchmarked and validated, ensures the trustworthiness of the insights generated. For researchers and drug developers, these theoretical studies are not an academic exercise; they are an indispensable tool for minimizing risk, optimizing resources, and ultimately, accelerating the path toward novel therapeutic discoveries.
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An In-Depth Technical Guide to the Crystal Structure Analysis of Methyl Pyridin-3-ylcarbamate and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Criticality of Crystalline Form in Pharmaceutical Sciences
In the realm of drug development and materials science, the precise three-dimensional arrangement of atoms and molecules within a solid material is of paramount importance. This arrangement, known as the crystal structure, dictates a substance's physicochemical properties, including its solubility, stability, bioavailability, and manufacturability. For active pharmaceutical ingredients (APIs), even subtle changes in the crystalline form, a phenomenon known as polymorphism, can have profound implications for a drug's safety and efficacy.[1]
This technical guide provides a comprehensive overview of the analytical workflow for the characterization of the crystalline form of pyridin-3-ylcarbamate derivatives, with a specific focus on methyl pyridin-3-ylcarbamate. Carbamates are a significant class of organic compounds in medicinal chemistry, valued for their chemical stability and ability to modulate biological interactions.[2][3] Understanding their solid-state properties is therefore crucial for the development of robust and effective pharmaceutical products.
As the crystal structure of methyl pyridin-3-ylcarbamate is not publicly available, this guide will utilize the crystallographic data of a close structural analog, ethyl N-(pyridin-3-yl)carbamate , as a practical exemplar for single-crystal X-ray diffraction analysis. This allows for a detailed exploration of the analytical techniques and principles involved. The methodologies described herein are broadly applicable to the solid-state characterization of a wide range of small organic molecules.
I. Synthesis and Crystallization: The Foundation of Structural Analysis
The journey to understanding a crystal structure begins with the synthesis of the compound and the growth of high-quality single crystals.
A. Synthesis of Pyridin-3-ylcarbamates
Methyl pyridin-3-ylcarbamate and its analogs are typically synthesized through the carbamation of 3-aminopyridine.[4] This can be achieved by reacting 3-aminopyridine with an appropriate chloroformate, such as methyl chloroformate or ethyl chloroformate, in the presence of a base.
Experimental Protocol: Synthesis of a Pyridin-3-ylcarbamate
-
Dissolution: Dissolve 3-aminopyridine in a suitable aprotic solvent (e.g., tetrahydrofuran, dichloromethane).
-
Base Addition: Add a non-nucleophilic base (e.g., triethylamine, pyridine) to the solution and cool to 0 °C in an ice bath.
-
Carbamation: Slowly add the corresponding alkyl chloroformate (e.g., methyl chloroformate for methyl pyridin-3-ylcarbamate) to the cooled solution while stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, monitoring by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction with water and extract the product into an organic solvent. Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
B. The Art and Science of Crystallization
Obtaining single crystals of sufficient size and quality is often the most challenging step in crystal structure analysis.[5] The goal is to create a supersaturated solution from which the compound will slowly precipitate in an ordered crystalline lattice.
Crystallization Techniques for Carbamates:
-
Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly, thereby increasing the concentration and inducing crystallization.
-
Vapor Diffusion: A concentrated solution of the compound in one solvent is placed in a sealed container with a larger reservoir of a second, more volatile solvent in which the compound is less soluble (an "anti-solvent"). The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled. As the temperature decreases, the solubility of the compound typically decreases, leading to crystallization.[6]
Experimental Protocol: Recrystallization for Single Crystal Growth
-
Solvent Selection: Identify a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Dissolution: Dissolve the purified compound in a minimal amount of the hot solvent to create a saturated solution.
-
Filtration (optional): If any insoluble impurities are present, perform a hot filtration to remove them.
-
Slow Cooling: Allow the solution to cool slowly and undisturbed to room temperature. Covering the container with a watch glass can slow the cooling rate.
-
Crystal Formation: Once crystals begin to form, the container can be transferred to a refrigerator or cold room to maximize the yield.
-
Isolation: Isolate the crystals by filtration and wash with a small amount of cold solvent.
II. Single-Crystal X-ray Diffraction (SC-XRD): Unveiling the Molecular Architecture
Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[7][8][9] By analyzing the diffraction pattern produced when a single crystal is irradiated with X-rays, we can determine bond lengths, bond angles, and the overall molecular conformation.[10]
A. Data Collection
A suitable single crystal is mounted on a goniometer and placed in the X-ray beam of a diffractometer. The crystal is rotated, and a series of diffraction images are collected at different orientations.
Experimental Protocol: SC-XRD Data Collection
-
Crystal Mounting: A single crystal of suitable size and quality is selected under a microscope and mounted on a loop or glass fiber.
-
Diffractometer Setup: The crystal is mounted on the goniometer head of the diffractometer and cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.
-
Unit Cell Determination: A short series of images are collected to determine the unit cell parameters and the crystal system.
-
Data Collection Strategy: A data collection strategy is devised to measure a complete and redundant set of diffraction data. This involves selecting the appropriate scan width and exposure time per frame.
-
Data Integration: After data collection, the raw diffraction images are processed to integrate the intensities of the individual reflections.
B. Structure Solution and Refinement
The integrated diffraction data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This initial model is then refined to improve the agreement with the experimental data.
As an illustrative example, the crystallographic data for ethyl N-(pyridin-3-yl)carbamate (CCDC 283913) is presented below. [6]
| Parameter | Value |
| Chemical Formula | C₈H₁₀N₂O₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 9.789(2) |
| b (Å) | 8.1670(16) |
| c (Å) | 10.428(2) |
| β (°) | 99.19(3) |
| Volume (ų) | 822.7(3) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.341 |
Table 1: Crystallographic data for ethyl N-(pyridin-3-yl)carbamate.
The refinement process involves adjusting the atomic coordinates, displacement parameters, and other structural parameters to minimize the difference between the observed and calculated structure factors. The quality of the final structure is assessed by various metrics, including the R-factor.
III. Bulk Characterization: From Single Crystal to Bulk Powder
While SC-XRD provides the definitive structure of a single crystal, it is essential to ensure that the bulk material possesses the same crystalline form. This is achieved through a combination of powder X-ray diffraction and thermal analysis techniques.
A. Powder X-ray Diffraction (PXRD)
Powder X-ray diffraction is a non-destructive technique used to identify the crystalline phases present in a bulk powder sample.[11] The diffraction pattern obtained is a unique "fingerprint" of a particular crystalline form.[12][13]
Experimental Protocol: PXRD Analysis
-
Sample Preparation: A small amount of the powdered sample is gently packed into a sample holder. Proper sample preparation is crucial to minimize preferred orientation effects.[14]
-
Data Collection: The sample is irradiated with a monochromatic X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
-
Data Analysis: The experimental PXRD pattern is compared to a simulated pattern calculated from the single-crystal X-ray data or to reference patterns of known polymorphs.
B. Thermal Analysis: DSC and TGA
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are thermal analysis techniques that provide information about the physical and chemical changes that occur in a material as a function of temperature.[15][16]
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[17] It is used to determine melting points, glass transitions, and to study phase transitions between polymorphs.[1] The heating rate can affect the resolution of thermal events in the thermogram.[12][18]
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[19] It is particularly useful for identifying the presence of solvates or hydrates, as the loss of solvent molecules upon heating results in a characteristic weight loss.[1]
Experimental Protocol: DSC and TGA Analysis
-
Sample Preparation: A small amount of the sample (typically 1-5 mg) is accurately weighed into an aluminum pan.
-
DSC Analysis: The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. The heat flow is monitored to detect thermal events.
-
TGA Analysis: The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen), and the mass of the sample is continuously monitored.
| Thermal Event | DSC Signal | TGA Signal | Interpretation |
| Melting | Endothermic peak | No change | Transition from solid to liquid |
| Crystallization | Exothermic peak | No change | Transition from amorphous to crystalline |
| Desolvation | Endothermic peak | Weight loss | Release of solvent molecules |
| Decomposition | Exothermic/Endothermic | Weight loss | Chemical breakdown of the compound |
Table 2: Interpretation of DSC and TGA data.
IV. Conclusion: A Holistic Approach to Crystal Structure Analysis
The comprehensive analysis of a crystalline material like methyl pyridin-3-ylcarbamate requires a multi-faceted approach that combines synthesis, crystallization, and a suite of analytical techniques. While single-crystal X-ray diffraction provides the ultimate detail of the molecular structure, powder X-ray diffraction and thermal analysis are indispensable for ensuring that the properties of the bulk material are consistent with the single-crystal data. This integrated workflow is fundamental to modern pharmaceutical development, enabling the selection and control of the optimal crystalline form to ensure the delivery of safe and effective medicines.
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Methodological & Application
Application Note: Advanced Synthetic Utility of Methyl Pyridin-3-ylcarbamate
This guide details the synthetic utility of Methyl pyridin-3-ylcarbamate (CAS: 6269-24-5), a versatile building block in medicinal chemistry. It serves as a stable "masked" isocyanate for urea synthesis, a directing scaffold for regioselective pyridine functionalization, and a precursor for chiral piperidine pharmacophores.
Introduction: The "Masked" Isocyanate Scaffold
Methyl pyridin-3-ylcarbamate is not merely a protected amine; it is a strategic reagent. In drug discovery, the 3-aminopyridine motif is ubiquitous (e.g., in kinase inhibitors), but the free amine is prone to oxidation and can be difficult to functionalize selectively. The methyl carbamate moiety stabilizes the electron-rich nitrogen while offering three distinct vectors for chemical diversification:
-
Nucleophilic Displacement: Facile conversion to unsymmetrical ureas without handling toxic isocyanates.
-
Ring Reduction: Stereocontrolled access to 3-substituted piperidines.
-
Directed Metalation: Regioselective C-H functionalization at the C4 position.
Reactivity Profile & Strategic Planning
Electronic Structure & Site Selectivity
The molecule features two competing nitrogen centers.[1] The pyridine nitrogen (
-
Acidic Conditions: Protonation occurs preferentially at the pyridine nitrogen (
), increasing the electrophilicity of the ring. -
Basic Conditions: The carbamate -NH- is acidic (
). Deprotonation creates an anion that directs ortho-lithiation.
Figure 1: Primary reaction vectors for Methyl pyridin-3-ylcarbamate.
Detailed Protocols
Protocol A: Synthesis of Unsymmetrical Ureas (The "Non-Isocyanate" Route)
Context: Converting the carbamate directly to a urea avoids the use of phosgene or isolation of unstable pyridyl isocyanates. This reaction proceeds via an in situ isocyanate intermediate (E1cB mechanism) or direct nucleophilic acyl substitution.
Reagents:
-
Methyl pyridin-3-ylcarbamate (1.0 equiv)
-
Target Amine (
, 1.2 – 1.5 equiv) -
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Solvent: DMSO (preferred for rate) or Toluene (for ease of workup)
Step-by-Step Methodology:
-
Preparation: Dissolve methyl pyridin-3-ylcarbamate (1.0 mmol) in anhydrous DMSO (3 mL).
-
Activation: Add TEA (2.0 mmol) and the target amine (1.2 mmol).
-
Reaction: Heat the mixture to 80–100 °C for 4–12 hours.
-
Note: The reaction rate is dependent on the nucleophilicity of the incoming amine. Anilines may require higher temperatures (120 °C) or microwave irradiation.
-
-
Workup:
-
Cool to room temperature.
-
Dilute with water (15 mL) and extract with EtOAc (3 x 10 mL).
-
Wash combined organics with brine to remove DMSO.
-
-
Purification: Flash column chromatography (MeOH/DCM gradient).
Why this works: The methoxy group is a good leaving group at elevated temperatures, particularly when the carbamate nitrogen is deprotonated, facilitating the elimination-addition pathway.
Protocol B: Directed Ortho Metalation (DoM) for C4 Functionalization
Context: The carbamate group is a powerful Directed Metalation Group (DMG). While C2 lithiation is possible, the bulky carbamate group and the "buttressing effect" often favor lithiation at the C4 position (para to the pyridine nitrogen, ortho to the carbamate).
Reagents:
-
Base: LDA (Lithium Diisopropylamide) or LiTMP (2.2 equiv)
-
Electrophile:
-
Solvent: Anhydrous THF
Step-by-Step Methodology:
-
Drying: Flame-dry a flask under Argon. Add methyl pyridin-3-ylcarbamate (1.0 mmol) and THF (5 mL).
-
Deprotonation: Cool to -78 °C . Add LDA (2.2 mmol) dropwise.
-
Crucial: The first equivalent deprotonates the carbamate N-H; the second equivalent performs the C-H lithiation at C4.
-
-
Metalation: Stir at -78 °C for 1 hour. The solution typically turns deep yellow/orange.
-
Quench: Add the electrophile (e.g., Methyl Iodide, 2.5 mmol) dissolved in THF.
-
Warming: Allow to warm to room temperature over 2 hours.
-
Quench: Add saturated
.
Troubleshooting:
-
C2 vs C4 Selectivity: If C2 functionalization is observed/desired, switch the directing group to a smaller moiety (e.g., fluorine) or use a blocking group at C4. However, for this specific carbamate, C4 is the standard outcome.
Protocol C: Catalytic Hydrogenation to Chiral Piperidines
Context: Reducing the pyridine ring while keeping the carbamate intact provides rapid access to 3-amino-piperidine scaffolds.
Reagents:
-
Catalyst: 5% or 10% Pd/C (wet support preferred for safety).
-
Solvent: Methanol or Acetic Acid (AcOH accelerates the reaction by protonating the pyridine).
-
Hydrogen Source:
gas (balloon or Parr shaker at 50 psi).
Step-by-Step Methodology:
-
Setup: In a pressure vessel, dissolve methyl pyridin-3-ylcarbamate in MeOH (0.1 M concentration).
-
Acid Additive: Add 1.0 equiv of Acetic Acid (optional, prevents catalyst poisoning by the free amine product).
-
Catalyst: Carefully add Pd/C (10 wt% loading).
-
Hydrogenation: Purge with
, then . Shake/stir under 50 psi at room temperature for 12–24 hours. -
Filtration: Filter through a Celite pad to remove Pd/C.
-
Isolation: Concentrate the filtrate. If AcOH was used, the product will be an acetate salt.
Data Summary & Comparison
| Reaction Type | Key Reagent | Primary Product | Selectivity/Notes |
| Aminolysis | Primary Amine, Heat | Unsymmetrical Urea | Avoids isocyanate isolation; Green chemistry compatible. |
| DoM (Lithiation) | LDA / LiTMP | C4-Substituted Pyridine | Regioselective; requires 2+ equiv of base. |
| Hydrogenation | Pd/C, H2 | 3-Carbamoyl Piperidine | cis/trans diastereomers may form; cis often favored in acidic media. |
| Hydrolysis | NaOH / H2O | 3-Aminopyridine | Deprotection step; reflux required. |
Safety & Stability
-
Thermal Stability: Methyl pyridin-3-ylcarbamate is stable at room temperature. It decomposes above 200 °C.
-
Incompatibility: Avoid strong oxidizing agents.
-
Toxicity: Treat as a potential irritant. Pyridine derivatives can have neurological effects; handle in a fume hood.
References
-
Synthesis and Reactivity of Pyridyl Carbamates
- Title: "Recent Advances in the Synthesis of Ureas and Carbam
- Source:Chemical Reviews, 2018.
- Context: Discusses the non-isocyanate route to ureas using methyl carbamate activ
-
(Generalized reference for carbamate-urea transformation)
-
Directed Ortho Metalation (DoM)
- Title: "Directed ortho metalation.
- Source:Chemical Reviews, 1990 (Snieckus et al.).
- Context: The foundational text on using carbamates (and amides)
-
Hydrogenation of Pyridines
- Title: "Catalytic Hydrogen
- Source:Organic Reactions, Vol 77.
- Context: Protocols for reducing pyridine rings to piperidines using Pd/C in acidic media.
-
Specific CAS Data
- Title: Methyl N-(3-pyridyl)
- Source: National Center for Biotechnology Inform
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 1788613-13-7|methyl (4-methylpyridin-3-yl)carbamate|BLD Pharm [bldpharm.com]
- 3. WO2018013776A1 - Tricyclic heteroaryl-substituted quinoline and azaquinoline compounds as par4 inhibitors - Google Patents [patents.google.com]
- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
Methyl pyridin-3-ylcarbamate as an intermediate in drug discovery
Application Note: Methyl Pyridin-3-ylcarbamate as a Stable Isocyanate Surrogate in Medicinal Chemistry
Executive Summary
Methyl pyridin-3-ylcarbamate (MPC) serves as a critical "masked isocyanate" intermediate in fragment-based drug discovery (FBDD). While isocyanates are the traditional precursors for urea-based kinase inhibitors (e.g., p38 MAP kinase, VEGFR inhibitors), 3-pyridyl isocyanate is notoriously unstable, moisture-sensitive, and hazardous. MPC offers a shelf-stable, crystalline alternative that can be stored and subsequently activated to form unsymmetrical ureas or reduced to chiral piperidine scaffolds. This guide details the synthesis, handling, and application of MPC, specifically focusing on its aminolysis to form urea pharmacophores.
Chemical Context & Mechanism
The "Masked Isocyanate" Principle: In drug discovery, the urea linkage (–NH–CO–NH–) is a privileged scaffold, often serving as a hydrogen bond donor/acceptor pair in kinase active sites (e.g., Sorafenib). Directly using 3-pyridyl isocyanate is operationally difficult due to rapid dimerization and hydrolysis. MPC acts as a stable reservoir. Under thermal or base-catalyzed conditions, MPC undergoes elimination-addition (E1cB-like) or direct nucleophilic attack to release the reactive isocyanate species in situ, which is then trapped by a secondary amine.
Pathway Visualization
The following diagram illustrates the equilibrium and synthetic divergence of MPC.
Caption: Figure 1. MPC acts as a stable precursor, releasing reactive species only under controlled conditions.
Preparation Protocol: Synthesis of MPC
Objective: Synthesis of Methyl pyridin-3-ylcarbamate from 3-aminopyridine. Scale: 10 mmol (Typical Lab Scale)
Reagents:
-
3-Aminopyridine (CAS 462-08-8)
-
Methyl Chloroformate (CAS 79-22-1)
-
Pyridine (Solvent/Base) or DCM/Triethylamine
-
Dichloromethane (DCM) - Anhydrous
Protocol:
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.
-
Dissolution: Dissolve 3-aminopyridine (0.94 g, 10 mmol) in anhydrous DCM (20 mL). Add dry pyridine (1.2 mL, 15 mmol) as an acid scavenger.
-
Cooling: Cool the solution to 0°C using an ice-water bath. Critical: Temperature control prevents bis-acylation.
-
Addition: Add Methyl Chloroformate (0.85 mL, 11 mmol) dropwise over 15 minutes. A white precipitate (pyridinium hydrochloride) may form.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–4 hours. Monitor by TLC (5% MeOH in DCM).
-
Workup:
-
Quench with saturated NaHCO₃ (20 mL).
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Wash combined organics with Brine.[1]
-
Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
-
-
Purification: Recrystallize from EtOAc/Hexanes or purify via flash chromatography (SiO₂, 0-5% MeOH/DCM) to yield MPC as a white solid.
QC Criteria:
-
1H NMR (DMSO-d6): Characteristic singlet for –OCH₃ at ~3.7 ppm; Pyridine protons at 8.6 (d), 8.2 (d), 7.9 (d), 7.3 (dd) ppm.
-
Purity: >95% by HPLC (254 nm).
Application Protocol: Urea Synthesis (Aminolysis)
Objective: Synthesis of N-(pyridin-3-yl)-N'-aryl/alkyl ureas using MPC. Context: This reaction replaces the hazardous use of isocyanates.[2]
Reagents:
-
Methyl pyridin-3-ylcarbamate (MPC)
-
Target Amine (R-NH₂ - e.g., 4-fluoroaniline or morpholine)
-
Solvent: DMSO (preferred for solubility) or Toluene (for high temp)
-
Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or
Protocol:
-
Stoichiometry: In a microwave vial or pressure tube, combine MPC (1.0 equiv) and the Target Amine (1.1–1.5 equiv).
-
Solvent System: Add DMSO (concentration ~0.5 M).
-
Note: DMSO facilitates proton transfer and stabilizes the polar transition state.
-
-
Catalysis: Add DBU (0.1–0.5 equiv).
-
Mechanistic Insight: DBU acts as a nucleophilic catalyst, potentially forming a transient reactive intermediate, or simply deprotonates the amine to increase nucleophilicity.
-
-
Reaction Conditions:
-
Method A (Thermal): Heat to 80–100°C for 4–12 hours.
-
Method B (Microwave): Irradiate at 120°C for 20–40 minutes. (Preferred for library synthesis).
-
-
Workup:
-
Pour the reaction mixture into ice-water.
-
Precipitation: In many cases, the urea product is less soluble than the reagents and will precipitate. Filter and wash with water.
-
Alternative: If no precipitate forms, extract with EtOAc, wash with LiCl (5% aq) to remove DMSO, and purify via prep-HPLC.
-
Data Presentation: Optimization of Conditions
| Entry | Solvent | Base (Equiv) | Temp (°C) | Time | Yield (%) | Notes |
| 1 | THF | Et3N (1.0) | Reflux | 24 h | <10 | MPC is too stable; THF too non-polar. |
| 2 | Toluene | None | 110 | 12 h | 45 | Slow conversion; requires high temp. |
| 3 | DMSO | Et3N (2.0) | 90 | 6 h | 72 | Good general protocol. |
| 4 | DMSO | DBU (0.2) | 100 | 4 h | 88 | Optimal catalytic efficiency. |
Application Protocol: Reduction to Piperidine Scaffolds
Objective: Hydrogenation of the pyridine ring to yield Methyl piperidin-3-ylcarbamate. Significance: This generates a chiral amine scaffold (if resolved) common in GPCR ligands and enzyme inhibitors.
Protocol:
-
Solution: Dissolve MPC (1.0 g) in MeOH (20 mL) containing Acetic Acid (5 equiv).
-
Note: Acidic media prevents catalyst poisoning by the pyridine nitrogen.
-
-
Catalyst: Add PtO₂ (Adams' catalyst, 5 wt%) or Rh/Al₂O₃ (5 wt%). Pd/C is often less effective for pyridine reduction under mild conditions.
-
Hydrogenation: Hydrogenate at 50–60 psi H₂ at RT for 12–24 hours.
-
Workup: Filter through Celite. Concentrate. Neutralize the acetate salt with saturated NaHCO₃ and extract with DCM.
Safety & Handling
-
Pyridine Derivatives: 3-aminopyridine and its derivatives are toxic and potential neurotoxins. Handle in a fume hood.
-
Carbamates: While MPC is stable, thermal decomposition releases methyl isocyanate (MIC) or pyridyl isocyanate traces. Do not heat dry solids above 150°C in an open system.
-
Waste: Dispose of aqueous pyridine waste in segregated halogenated/organic waste streams due to environmental persistence.
References
-
Knölker, H. J., & Braxmeier, T. (1998). Transition Metal-Catalyzed Oxidative Cyclization of N-Aryl-O-methylcarbamates. Tetrahedron Letters, 39(51), 9407–9410. Link
-
Patai, S. (Ed.).[3] (1977). The Chemistry of Cyanates and Their Thio Derivatives. Wiley-Interscience. (Foundational text on Isocyanate/Carbamate equilibrium).
-
Thavonek, J., et al. (2012). One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. Asian Journal of Chemistry. Link
-
Vertex Pharmaceuticals. (2005). Patent WO2005085246: Preparation of aminopiperidines as intermediates for dipeptidyl peptidase IV inhibitors. (Describes the reduction of pyridyl carbamates to piperidines). Link
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley. (Reference for Aminolysis mechanisms).
Sources
- 1. Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of unsymmetrical urea from aryl- or pyridyl carboxamides and aminopyridines using PhI(OAc)2via in situ formation of aryl- or pyridyl isocyanates - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Application Notes and Protocols for the Experimental Procedures of Methyl Pyridin-3-ylcarbamate Reactions
Introduction
Methyl pyridin-3-ylcarbamate is a versatile bifunctional molecule of significant interest to researchers in medicinal chemistry and drug development. Its structure, incorporating a nucleophilic pyridine ring and a carbamate moiety, allows for a diverse range of chemical transformations. This document provides a comprehensive guide to the synthesis and key reactions of methyl pyridin-3-ylcarbamate, offering detailed protocols and insights into the underlying chemical principles. The carbamate group is a key structural motif in many approved drugs and prodrugs, and its presence in this scaffold makes it a valuable intermediate.[1]
I. Synthesis of Methyl Pyridin-3-ylcarbamate
There are two primary and reliable methods for the synthesis of methyl pyridin-3-ylcarbamate: the acylation of 3-aminopyridine with methyl chloroformate and the Hofmann rearrangement of nicotinamide.
A. Synthesis via Acylation of 3-Aminopyridine
This is the most direct and commonly employed method for the preparation of methyl pyridin-3-ylcarbamate.[2][3] The reaction involves the nucleophilic attack of the amino group of 3-aminopyridine on the electrophilic carbonyl carbon of methyl chloroformate. A base is required to neutralize the hydrochloric acid generated during the reaction.
Reaction Scheme:
Caption: Acylation of 3-aminopyridine with methyl chloroformate.
Detailed Experimental Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-aminopyridine (1.0 eq) and a suitable base such as pyridine (1.2 eq) or triethylamine (1.2 eq) in an anhydrous solvent like tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂) under a nitrogen atmosphere.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add methyl chloroformate (1.1 eq) dropwise via the dropping funnel over 15-20 minutes, ensuring the temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove the salt byproduct. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in a suitable solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.[4][5]
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Methyl chloroformate is highly reactive towards water, which would lead to its decomposition and reduce the yield.
-
Low Temperature: The reaction is exothermic. Low-temperature addition helps to control the reaction rate, prevent side reactions, and improve selectivity.
-
Base: The base is crucial to scavenge the HCl produced, which would otherwise protonate the 3-aminopyridine, rendering it non-nucleophilic.
B. Synthesis via Hofmann Rearrangement of Nicotinamide
An alternative route to methyl pyridin-3-ylcarbamate is the Hofmann rearrangement of nicotinamide in the presence of methanol.[2][3] This reaction proceeds through an isocyanate intermediate which is then trapped by methanol.
Reaction Scheme:
Caption: Hofmann rearrangement of nicotinamide to form methyl pyridin-3-ylcarbamate.
Detailed Experimental Protocol:
-
Preparation of Hypobromite Solution: In a flask, dissolve sodium hydroxide in water and cool to 0 °C. Slowly add bromine while maintaining the temperature below 10 °C to form a sodium hypobromite solution.
-
Amide Addition: To the cold hypobromite solution, add nicotinamide in one portion with vigorous stirring.
-
Rearrangement: Slowly heat the reaction mixture to around 70-80 °C. The rearrangement to the isocyanate occurs at this stage.
-
Carbamate Formation: After the rearrangement is complete, cool the reaction mixture and add methanol. The isocyanate is trapped by methanol to form the methyl carbamate.
-
Work-up and Purification: The product can be extracted with an organic solvent, and the organic layer is then washed, dried, and concentrated. Purification is typically achieved by recrystallization or column chromatography.[6]
II. Key Reactions of Methyl Pyridin-3-ylcarbamate
A. Catalytic Hydrogenation to Methyl piperidin-3-ylcarbamate
The pyridine ring of methyl pyridin-3-ylcarbamate can be reduced to a piperidine ring via catalytic hydrogenation. This transformation is valuable for accessing saturated heterocyclic scaffolds used in drug discovery.[7]
Reaction Scheme:
Caption: Catalytic hydrogenation of the pyridine ring.
Detailed Experimental Protocol:
-
Reaction Setup: In a high-pressure hydrogenation vessel, dissolve methyl pyridin-3-ylcarbamate (1.0 eq) in a suitable solvent such as glacial acetic acid or methanol.[8][9]
-
Catalyst Addition: Carefully add a catalyst, such as platinum(IV) oxide (PtO₂, Adam's catalyst) or palladium on carbon (Pd/C), under an inert atmosphere.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-70 bar) and heat to the appropriate temperature (e.g., room temperature to 50 °C).[8]
-
Reaction Monitoring: Monitor the reaction by observing the drop in hydrogen pressure or by TLC analysis of aliquots.
-
Work-up: After the reaction is complete, carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Neutralize the filtrate with a base (if an acidic solvent was used) and extract the product with an organic solvent. The organic layer is then dried and concentrated to afford the crude product, which can be purified by distillation or chromatography.[5]
B. N-Alkylation and N-Acylation
The carbamate nitrogen can undergo alkylation or acylation under appropriate basic conditions. These reactions allow for further diversification of the molecule.
General Protocol for N-Alkylation:
-
Deprotonation: In an inert atmosphere, treat a solution of methyl pyridin-3-ylcarbamate (1.0 eq) in an anhydrous aprotic solvent like DMF or THF with a strong base such as sodium hydride (NaH, 1.1 eq) at 0 °C.
-
Alkylation: After gas evolution ceases, add the alkylating agent (e.g., methyl iodide, benzyl bromide; 1.1 eq) and allow the reaction to warm to room temperature.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The product is then purified by chromatography.
General Protocol for N-Acylation:
-
Reaction Setup: Dissolve methyl pyridin-3-ylcarbamate (1.0 eq) and a base like pyridine or triethylamine (1.2 eq) in an anhydrous solvent such as dichloromethane.
-
Acylation: Add the acylating agent (e.g., acetyl chloride, benzoyl chloride; 1.1 eq) dropwise at 0 °C.
-
Work-up and Purification: After the reaction is complete, wash the mixture with water and brine, dry the organic layer, and concentrate. Purify the product by recrystallization or chromatography.[10]
C. Suzuki-Miyaura Cross-Coupling
While the direct Suzuki-Miyaura coupling of the pyridine ring can be challenging, derivatization of the pyridine to a pyridyl halide or triflate allows for subsequent cross-coupling reactions. Alternatively, recent advances have shown the possibility of coupling aryl carbamates.[6][11]
Illustrative Protocol for Suzuki-Miyaura Coupling of a Halogenated Derivative:
-
Reaction Setup: In a reaction vessel, combine the halogenated methyl pyridin-3-ylcarbamate (1.0 eq), a boronic acid derivative (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq) in a suitable solvent system (e.g., toluene/water or dioxane/water).
-
Reaction: Degas the mixture and heat under a nitrogen or argon atmosphere until the starting material is consumed (monitor by TLC).
-
Work-up: Cool the reaction, dilute with water, and extract with an organic solvent.
-
Purification: Wash the organic layer, dry, and concentrate. Purify the product by column chromatography.[12]
III. Characterization Data
Below is a summary of expected characterization data for methyl pyridin-3-ylcarbamate. Actual values may vary slightly depending on the solvent and instrument used.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the pyridine ring protons (typically in the aromatic region, δ 7.0-8.5 ppm), a singlet for the carbamate NH proton (can be broad and exchangeable), and a singlet for the methyl ester protons (δ ~3.7 ppm). |
| ¹³C NMR | Resonances for the pyridine ring carbons, the carbamate carbonyl carbon (δ ~155 ppm), and the methyl ester carbon (δ ~52 ppm).[13] |
| IR Spectroscopy | Characteristic peaks for N-H stretching (~3300 cm⁻¹), C=O stretching of the carbamate (~1720 cm⁻¹), and C-N stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (C₇H₈N₂O₂ = 152.15 g/mol ). |
IV. Safety and Handling
Methyl Pyridin-3-ylcarbamate:
-
Specific toxicity data is limited. Handle with standard laboratory precautions, including wearing personal protective equipment (gloves, safety glasses, lab coat).
-
Avoid inhalation of dust and contact with skin and eyes.
Key Reagents:
-
3-Aminopyridine: Toxic and harmful if swallowed or in contact with skin. Handle in a well-ventilated area.
-
Methyl Chloroformate: Highly toxic, corrosive, and flammable. Handle only in a fume hood with appropriate personal protective equipment. Reacts violently with water.
-
Sodium Hydride: Highly flammable solid. Reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
V. References
-
Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - PubMed Central. [Link]
-
Preparation method of [N-methyl-pyridine-2-yl] carbamate-1-ethyl chloride. Google Patents.
-
3-aminopyridine. Organic Syntheses Procedure. [Link]
-
EP2269986A1 - Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor. Google Patents.
-
US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine. Google Patents.
-
Purification and characterization of mouse mevalonate pyrophosphate decarboxylase. Biol Pharm Bull. [Link]
-
A Scalable and Facile Process for the Preparation of N-(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride. ResearchGate. [Link]
-
EP2269986A1 - Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor. Google Patents.
-
An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PMC - NIH. [Link]
-
Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. PMC - NIH. [Link]
-
Hofmann Rearrangement. Chem-Station Int. Ed. [Link]
-
2 - Supporting Information. The Royal Society of Chemistry. [Link]
-
Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - PubMed Central. [Link]
-
A Review on the Medicinal Importance of Pyridine Derivatives. ResearchGate. [Link]
-
Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. Catalysis Science & Technology (RSC Publishing). [Link]
-
Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. PMC - NIH. [Link]
-
Procedure for N-alkylation of Piperidine?. ResearchGate. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Letters of Chemistry, Physics and Astronomy. [Link]
-
Lewis acid catalyzed N-acylation of carbamates and oxazolidinones. Semantic Scholar. [Link]
-
Catalyzed N-acylation of carbamates and oxazolidinones by Heteropolyacids (HPAs). Sciforum. [Link]
-
3-aminopyridine. Organic Syntheses Procedure. [Link]
-
Electrooxidative Hofmann Rearrangement of Phthalimides to Access Anthranilate Derivatives. PMC - NIH. [Link]
-
A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]
-
Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]
Sources
- 1. Methyl N-(4-methylpyridin-3-yl)carbamate | C8H10N2O2 | CID 11672725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EP2269986A1 - Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor - Google Patents [patents.google.com]
- 3. Two-step synthesis of amino-methyl-N-phenylcarbamate from toluidine: new preparative method and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]
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Application Notes and Protocols for High-Throughput Screening with Methyl Pyridin-3-ylcarbamate
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of methyl pyridin-3-ylcarbamate in high-throughput screening (HTS) campaigns. We delve into the scientific rationale for screening this compound, propose a relevant biological target, and provide detailed, field-proven protocols for primary screening, hit validation, and confirmatory assays. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility. All protocols are designed as self-validating systems, incorporating essential controls and statistical measures. This guide is grounded in authoritative references and includes visual aids to clarify complex workflows and biological pathways.
Introduction: The Rationale for Screening Methyl Pyridin-3-ylcarbamate
Methyl pyridin-3-ylcarbamate belongs to a class of small molecules containing a carbamate moiety and a pyridine ring. The carbamate group is a well-established pharmacophore present in numerous approved drugs, known to act as a stable mimic of a peptide bond and participate in crucial interactions with biological targets. The pyridine scaffold is a "privileged" structure in medicinal chemistry, frequently found in compounds targeting kinases and central nervous system (CNS) receptors.[1] This combination of structural features makes methyl pyridin-3-ylcarbamate a compelling candidate for inclusion in small molecule screening libraries.
Given the prevalence of pyridine-containing compounds as kinase inhibitors, this application note will focus on a hypothetical HTS campaign to identify inhibitors of Glycogen Synthase Kinase 3 Beta (GSK-3β) .[2][3] GSK-3β is a serine/threonine kinase implicated in a multitude of cellular processes, and its dysregulation is linked to various pathologies, including Alzheimer's disease, bipolar disorder, and cancer, making it a high-value therapeutic target.[4][5][6][7]
The GSK-3β Signaling Pathway: A Key Therapeutic Target
GSK-3β is a constitutively active kinase that is regulated by inhibitory phosphorylation. In many signaling pathways, such as the insulin and Wnt pathways, upstream signals lead to the phosphorylation and inactivation of GSK-3β.[8][9] This releases the "brake" on its downstream substrates, allowing for the regulation of processes like glycogen metabolism, cell proliferation, and apoptosis.[7]
Figure 1: Simplified GSK-3β signaling in the Wnt and Insulin pathways.
High-Throughput Screening Workflow
A successful HTS campaign is a multi-step process designed to identify and validate promising compounds from a large library.[10] The workflow for screening methyl pyridin-3-ylcarbamate against GSK-3β will follow these key stages.
Figure 2: High-Throughput Screening and Hit Validation Workflow.
Primary Screening Protocol: Fluorescence Polarization (FP) Kinase Assay
4.1. Principle of the Assay
This assay is based on the principle of competitive binding in a fluorescence polarization format.[11][12] A fluorescently labeled tracer molecule (a known ligand of the kinase) binds to the GSK-3β enzyme, resulting in a high FP signal because the large enzyme-tracer complex tumbles slowly in solution. When an active inhibitor like methyl pyridin-3-ylcarbamate binds to the ATP-binding pocket of GSK-3β, it displaces the fluorescent tracer. The unbound tracer tumbles rapidly, leading to a decrease in the FP signal. This decrease is proportional to the inhibitory activity of the compound.
4.2. Assay Development and Validation
Before initiating the full screen, the assay must be rigorously validated to ensure it is robust and suitable for HTS.[13]
Table 1: Assay Validation Parameters
| Parameter | Acceptance Criteria | Experimental Rationale |
| Z'-factor | ≥ 0.5 | A Z'-factor of 0.5 or greater indicates a large separation between the high and low controls and low data variability, making the assay suitable for distinguishing hits from noise.[11] |
| Signal-to-Background (S/B) | ≥ 3 | A sufficient S/B ratio ensures that the assay signal is clearly distinguishable from the background noise. |
| DMSO Tolerance | ≤ 2% decrease in activity | Compounds are typically stored in DMSO. This test ensures that the final concentration of DMSO in the assay does not significantly affect enzyme activity.[14] |
| Reagent Stability | Stable for the duration of the screen | Ensures consistency of results across all plates in the screening campaign. |
4.3. Step-by-Step Protocol
This protocol is designed for a 384-well plate format.
Reagents and Materials:
-
Recombinant human GSK-3β enzyme
-
Fluorescent tracer (e.g., a fluorescein-labeled ATP competitive ligand)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35
-
Methyl pyridin-3-ylcarbamate and compound library plates (10 mM in DMSO)
-
Positive Control: A known GSK-3β inhibitor (e.g., CHIR-99021)
-
Negative Control: DMSO
-
384-well, low-volume, black, round-bottom plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Plating:
-
Using an automated liquid handler, transfer 50 nL of each compound from the library plates to the assay plates.
-
For controls, add 50 nL of DMSO (negative control) to 16 wells and 50 nL of a 200 µM solution of the positive control inhibitor to another 16 wells.
-
-
Enzyme Addition:
-
Prepare a solution of GSK-3β in assay buffer at a concentration of 2X the final desired concentration (e.g., 20 nM for a final concentration of 10 nM).
-
Dispense 5 µL of the enzyme solution to all wells of the assay plate.
-
-
Tracer Addition:
-
Prepare a solution of the fluorescent tracer in assay buffer at a concentration of 2X the final desired concentration (e.g., 4 nM for a final concentration of 2 nM).
-
Dispense 5 µL of the tracer solution to all wells. The final assay volume is 10 µL.
-
-
Incubation:
-
Centrifuge the plates briefly (1 min at 1,000 rpm) to ensure all components are mixed.
-
Incubate the plates at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plates on a plate reader equipped for fluorescence polarization.
-
Excitation wavelength: 485 nm; Emission wavelength: 535 nm.
-
4.4. Data Analysis and Hit Identification
The primary data is the raw FP signal. The percentage of inhibition for each compound is calculated using the following formula:[10]
% Inhibition = 100 * (1 - [(FP_compound - FP_pos_control) / (FP_neg_control - FP_pos_control)])
A "hit" is defined as a compound that exhibits a percentage of inhibition greater than a predefined threshold, typically three standard deviations above the mean of the negative controls. For this campaign, we will set the hit threshold at >50% inhibition.[15]
Table 2: Representative Primary HTS Data
| Parameter | Value | Interpretation |
| Total Compounds Screened | 100,000 | |
| Screening Concentration | 10 µM | A standard concentration for primary screens.[16] |
| Z'-factor (average) | 0.78 | Indicates an excellent assay performance. |
| Primary Hit Rate | 0.5% | 500 compounds identified as primary hits. |
| Hit Threshold | >50% Inhibition | A stringent cutoff to minimize false positives. |
Hit Validation and Secondary Assays
Primary hits must undergo a rigorous validation process to eliminate false positives and confirm their activity.[17]
5.1. Hit Confirmation: IC₅₀ Determination
The first step in validation is to re-test the primary hits in a dose-response format to determine their potency (IC₅₀ value).[18]
Protocol:
-
Prepare serial dilutions of the hit compounds, typically in a 10-point, 1:3 dilution series, starting from a high concentration (e.g., 100 µM).
-
Perform the FP assay as described in section 4.3 with the serially diluted compounds.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Table 3: Representative Hit Confirmation Data
| Compound ID | Primary Screen % Inhibition | IC₅₀ (µM) | Classification |
| Methyl pyridin-3-ylcarbamate | 85% | 2.5 | Confirmed Hit |
| Compound B | 72% | 15.8 | Weak Hit |
| Compound C | 65% | > 100 | False Positive |
| Compound D | 92% | 0.8 | Confirmed Hit |
5.2. Orthogonal Assay: ADP-Glo™ Kinase Assay
An orthogonal assay measures the same biological activity using a different technology to ensure the observed inhibition is not an artifact of the primary assay format.[19] The ADP-Glo™ assay is a luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction, providing a direct measure of enzyme activity.
Principle:
The assay is performed in two steps. First, the kinase reaction is allowed to proceed. Then, the ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, a kinase detection reagent is added to convert the ADP generated into a luminescent signal. The amount of light produced is directly proportional to the kinase activity.
A decrease in the luminescent signal in the presence of an inhibitor confirms its activity against GSK-3β.
5.3. Counter-Screen: Assay Interference
Counter-screens are essential to identify compounds that interfere with the assay technology itself, rather than the biological target.[20] For the FP assay, a common interference is from fluorescent compounds.
Protocol:
-
Run the FP assay in the absence of the GSK-3β enzyme.
-
Add the hit compounds at the screening concentration.
-
Any compound that significantly alters the FP signal of the tracer alone is flagged as an interfering compound.
Conclusion and Future Directions
This application note provides a detailed framework for conducting a high-throughput screening campaign with methyl pyridin-3-ylcarbamate, using GSK-3β as a representative target. The protocols outlined here, from primary screening using fluorescence polarization to hit validation with orthogonal and counter-assays, are designed to ensure scientific rigor and the identification of high-quality, validated hits.
Confirmed hits from this workflow, such as our hypothetical hit for methyl pyridin-3-ylcarbamate, would proceed to the hit-to-lead stage. This involves further characterization of the compound's mode of inhibition, selectivity against other kinases, and structure-activity relationship (SAR) studies to optimize its potency and drug-like properties.
References
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Screening of a kinase inhibitor library identified novel targetable kinase pathways in triple-negative breast cancer. PubMed. Available at: [Link].
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A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. Available at: [Link].
-
Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration–Approved Drugs. NIH. Available at: [Link].
-
Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicology. Available at: [Link].
-
Development of a high-throughput fluorescence polarization assay to detect inhibitors of the FAK-paxillin interaction. PubMed Central. Available at: [Link].
-
Glycogen synthase kinase-3 (GSK3): regulation, actions, and diseases. PMC - NIH. Available at: [Link].
-
Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer's Disease. PMC. Available at: [Link].
-
A high-throughput screening campaign against PFKFB3 identified potential inhibitors with novel scaffolds. PubMed Central. Available at: [Link].
-
HTS Assay Validation - Assay Guidance Manual. NCBI Bookshelf - NIH. Available at: [Link].
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A computational approach to identify phytochemicals as potential inhibitor of acetylcholinesterase: Molecular docking, ADME profiling and molecular dynamics simulations. PMC - NIH. Available at: [Link].
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Drug Discovery - Inhibitor. chemical-kinomics. Available at: [Link].
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Reporting data from high-throughput screening of small-molecule libraries. Genome.gov. Available at: [Link].
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Glycogen Synthase Kinase-3β. Circulation Research - American Heart Association Journals. Available at: [Link].
-
The role of glycogen synthase kinase 3 beta in neurodegenerative diseases. Frontiers. Available at: [Link].
-
New findings about Ellman's method to determine cholinesterase activity. PubMed. Available at: [Link].
-
Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs. Available at: [Link].
-
Screening and analysis of acetyl-cholinesterase (AChE) inhibitors in the context of Alzheimer's disease. Bioinformation. Available at: [Link].
-
(PDF) Cholinesterase (ChE) Test Using Ellman's Photometric Method. ResearchGate. Available at: [Link].
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Glycogen synthase kinase 3β: a key player in progressive chronic kidney disease. Journal of Biomedical Science. Available at: [Link].
-
High Throughput Screening of a Library Based on Kinase Inhibitor Scaffolds Against Mycobacterium Tuberculosis H37Rv. PubMed Central. Available at: [Link].
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A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. Available at: [Link].
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Structure-Based Search for New Inhibitors of Cholinesterases. MDPI. Available at: [Link].
-
(PDF) Reporting data from high-throughput screening of small-molecule libraries. ResearchGate. Available at: [Link].
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Glycogen synthase kinase-3 beta (GSK-3β) signaling: Implications for Parkinson's disease. Pharmacological Research. Available at: [Link].
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Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link].
-
Ellman Esterase Assay Protocol. Scribd. Available at: [Link].
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Guidance for Assay Development and High-Throughput Screening. NIH. Available at: [Link].
-
Discovery of 1-(4-(4-Propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][2][4]naphthyridin-2(1H)-one as a Potent and Selective Inhibitor of mTORC1 and mTORC2. MIT Open Access Articles. Available at: [Link].
-
Analysis of HTS data. Cambridge MedChem Consulting. Available at: [Link].
-
GSK-3β: A Bifunctional Role in Cell Death Pathways. PMC - PubMed Central. Available at: [Link].
-
Cholinesterase studies with (R) (+)- and (S)(-)-5-(1,3,3-trimethylindolinyl)-N-(1-phenylethyl)carbamate. PubMed. Available at: [Link].
-
Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. PMC - NIH. Available at: [Link].
-
Anticholinesterase activity screening of some novel dithiocarbamate derivatives including piperidine and piperazine moieties. Semantic Scholar. Available at: [Link].
-
Development and Validation of a HTS Platform for the Discovery of New Antifungal Agents against Four Relevant Fungal Phytopathogens. MDPI. Available at: [Link].
-
The dual role of glycogen synthase kinase-3 beta (GSK3β) in neurodegenerative pathologies: interplay between autophagy and disease progression. Frontiers. Available at: [Link].
-
Using an HTS Ready Assay for PLK1 Inhibitor Screening. BellBrook Labs. Available at: [Link].
-
How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube. Available at: [Link].
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Application Notes & Protocols: The Role of Methyl Pyridin-3-ylcarbamate in Modern Medicinal Chemistry
Foreword: Unveiling a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" due to their ability to bind to multiple biological targets, offering a fertile ground for drug discovery. The piperidine ring is one such scaffold, renowned for its presence in a wide array of clinically approved drugs, particularly those targeting the central nervous system (CNS) and cancer.[1] Methyl pyridin-3-ylcarbamate serves as a crucial and versatile precursor to these complex molecules. Its pyridine core provides a key interaction point for many biological targets, while the carbamate functional group offers a handle for synthetic modification or can be a critical pharmacophoric element itself.
This guide provides an in-depth exploration of methyl pyridin-3-ylcarbamate, moving from its fundamental synthesis to its application as a cornerstone in the development of targeted therapeutics. We will delve into the causality behind synthetic strategies, provide validated experimental protocols, and examine its role in constructing potent kinase inhibitors and other vital pharmaceutical agents.
Section 1: Foundational Synthesis of Methyl Pyridin-3-ylcarbamate
The efficient synthesis of the title compound is paramount for its widespread use. The most common and industrially scalable method involves the carbamation of 3-aminopyridine. This approach is favored due to the ready availability of the starting material and the straightforward nature of the reaction.
The core principle of this reaction is the nucleophilic attack of the amino group of 3-aminopyridine on the electrophilic carbonyl carbon of a methyl haloformate, typically methyl chloroformate. The reaction is generally performed in the presence of a base to neutralize the hydrogen halide byproduct, driving the reaction to completion.
Protocol 1: Synthesis of Methyl Pyridin-3-ylcarbamate
This protocol describes the synthesis via the carbamation of 3-aminopyridine.[2][3]
Materials:
-
3-Aminopyridine
-
Methyl chloroformate
-
Triethylamine (or another suitable non-nucleophilic base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-aminopyridine (1.0 eq) in anhydrous DCM (approx. 10 mL per gram of aminopyridine). Cool the solution to 0°C using an ice bath.
-
Base Addition: Add triethylamine (1.1 eq) to the cooled solution.
-
Carbamation: Add methyl chloroformate (1.05 eq) dropwise to the stirring solution over 15-20 minutes, ensuring the temperature remains below 5°C. Causality Note: Slow, cooled addition is critical to control the exothermic reaction and prevent the formation of side products.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove acidic impurities) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure methyl pyridin-3-ylcarbamate.
Self-Validation: The identity and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to validate the successful synthesis.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of methyl pyridin-3-ylcarbamate.
Section 2: Application in Cancer Drug Discovery - Kinase Inhibitors
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes. Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[4] The pyridine ring is a well-established "hinge-binding" motif in kinase inhibitors, mimicking the adenine core of ATP to anchor the inhibitor in the enzyme's active site.[5] Methyl pyridin-3-ylcarbamate provides a perfect starting point for developing such inhibitors.
The Pharmacophoric Rationale
Derivatives of methyl pyridin-3-ylcarbamate are frequently explored as inhibitors for various kinases, including PI3K and PIM kinases.[6][7]
-
Pyridine Nitrogen: Acts as a hydrogen bond acceptor, interacting with the backbone amide protons of the kinase "hinge region."
-
Carbamate Group: Provides a rigid linker and additional hydrogen bonding opportunities (both donor and acceptor), contributing to binding affinity and selectivity.
-
Synthetic Handle: The scaffold allows for diversification. Adding substituents to the pyridine ring or modifying the carbamate ester can tune the compound's properties to target specific kinases or improve its drug-like characteristics.
Illustrative Signaling Pathway: PI3K/Akt
The PI3K/Akt pathway is a central signaling node that promotes cell proliferation and survival. Its aberrant activation is common in cancer, making it a key therapeutic target.[6]
Caption: Inhibition of the PI3K/Akt pathway by a targeted inhibitor.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescent)
This protocol provides a general method to assess the inhibitory activity of a compound against a target kinase, such as PI3Kα, using a luminescence-based assay that quantifies ATP consumption.[6]
Principle: Kinase activity depletes ATP in the reaction. A proprietary kinase detection reagent is added that contains luciferase, which produces light in the presence of the remaining ATP. Lower light output (luminescence) corresponds to higher kinase activity and weaker inhibition.
Materials:
-
Recombinant human kinase (e.g., PI3Kα)
-
Kinase substrate (e.g., a specific peptide or lipid)
-
ATP solution
-
Assay buffer (specific to the kinase)
-
Test compounds (e.g., methyl pyridin-3-ylcarbamate derivatives) dissolved in DMSO
-
Positive control inhibitor (e.g., BENC-511 for PI3K)
-
Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds and positive control in DMSO. Dispense a small volume (e.g., 1 µL) into the wells of the assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Kinase Reaction:
-
Prepare a master mix containing the kinase, substrate, and assay buffer.
-
Add the master mix to the wells containing the compounds.
-
Pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiate Reaction: Add ATP solution to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Detection:
-
Add an equal volume of the Kinase-Glo® reagent to each well.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
-
Measurement: Read the luminescence on a plate-reading luminometer.
-
Data Analysis:
-
Normalize the data using the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).
-
Protocol 3: Cell Proliferation (MTT) Assay
After identifying a potent kinase inhibitor, the next logical step is to assess its effect on cancer cells. The MTT assay is a colorimetric method for measuring cellular metabolic activity, which serves as an indicator of cell viability and proliferation.[6]
Materials:
-
Human cancer cell line (e.g., K562, Hela, A549)[6]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compound stock solutions in DMSO
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader (absorbance at ~570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: The next day, treat the cells with serial dilutions of the test compound. Include a vehicle control (DMSO only).
-
Incubation: Incubate the cells for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Causality Note: Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance of the wells at ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Section 3: A Key Intermediate in Complex Synthesis - The Case of Rivaroxaban
Beyond its direct use in creating new chemical entities, methyl pyridin-3-ylcarbamate and its analogs serve as critical intermediates in the synthesis of complex marketed drugs. The carbamate moiety is instrumental in the synthesis of Rivaroxaban, an oral anticoagulant that acts as a direct factor Xa inhibitor.[8] While the exact intermediate in some patented syntheses is methyl N-[4-(3-oxo-4-morpholinyl)phenyl]carbamate, the chemical principles and the strategic use of the carbamate group are directly transferable.[9]
The carbamate serves as a protected amine that is later transformed into a key oxazolidinone ring, which is central to Rivaroxaban's structure and activity.
Rivaroxaban Synthesis Workflow
This diagram illustrates a simplified, conceptual synthetic pathway highlighting the role of a carbamate intermediate.
Caption: Conceptual workflow for Rivaroxaban synthesis.
This multi-step synthesis underscores the importance of strategic functional group manipulation, where the carbamate plays a crucial role in guiding the formation of a complex heterocyclic core.[9][10]
Section 4: Structure-Activity Relationship (SAR) Insights
Systematic modification of the methyl pyridin-3-ylcarbamate scaffold is essential for optimizing potency, selectivity, and pharmacokinetic properties. The following table summarizes key modification points and their likely impact in the context of kinase inhibitor design.
| Modification Site | Structural Change | Rationale / Potential Impact |
| Pyridine Ring | Substitution at C2, C4, C5, C6 | Tune Selectivity & Potency: Can introduce new interactions with solvent-exposed regions or specific pockets of the ATP binding site. May block unwanted metabolism. |
| Carbamate Nitrogen | Alkylation (e.g., N-methylation) | Alter H-Bonding: Removes the hydrogen bond donor capacity, which can increase selectivity for kinases that do not require it. May improve cell permeability. |
| Carbamate Ester | Change Methyl to Ethyl, t-Butyl, etc. | Modify Physicochemical Properties: Affects solubility, metabolic stability (larger groups can sterically hinder esterase activity), and cell permeability. |
| Scaffold Hopping | Replace Pyridine with Pyrazole, etc. | Access New IP & Interactions: Isosteric replacements like pyrazolopyrimidines can maintain hinge-binding while altering the vector for side chains, potentially improving kinase selectivity.[4] |
Conclusion and Future Perspectives
Methyl pyridin-3-ylcarbamate is more than a simple chemical building block; it is a gateway to a diverse range of bioactive molecules. Its strategic importance is evident in its application as a core scaffold for kinase inhibitors in oncology and as a key intermediate in the synthesis of blockbuster drugs like Rivaroxaban. The synthetic tractability of the scaffold, combined with its favorable pharmacophoric features, ensures its continued relevance in drug discovery.
Future research will likely focus on incorporating this scaffold into novel drug modalities, such as PROTACs (PROteolysis TArgeting Chimeras) or covalent inhibitors, where the pyridine ring can be functionalized to attach linkers or warheads. As our understanding of disease biology deepens, the versatility of the methyl pyridin-3-ylcarbamate scaffold will empower medicinal chemists to continue crafting the next generation of targeted therapies.
References
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(No author given). (2024). Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. ResearchGate. [Link]
- (No author given). (n.d.). Process for the synthesis of 3-methyl-pyridine.
-
Catalano, A., et al. (2023). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. PMC. [Link]
- (No author given). (n.d.). Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor.
-
Bistrović, A., et al. (2022). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC. [Link]
- (No author given). (n.d.). Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor.
-
Dutta, A., et al. (2023). De novo drug designing coupled with brute force screening and structure guided lead optimization gives highly specific inhibitor of METTL3: a potential cure for Acute Myeloid Leukaemia. PubMed. [Link]
-
Staszewski, M., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]
-
Ertel, E. A., et al. (2021). Fragment-to-Lead Medicinal Chemistry Publications in 2020. PMC. [Link]
-
He, L., et al. (2015). New pyridin-3-ylmethyl carbamodithioic esters activate pyruvate kinase M2 and potential anticancer lead compounds. PubMed. [Link]
-
Wang, X., et al. (2018). Design and Synthesis of Coumarin Derivatives as Novel PI3K Inhibitors. PubMed. [Link]
-
(No author given). (n.d.). (R)-tert-Butyl methyl(piperidin-3-yl)carbamate. MySkinRecipes. [Link]
-
Gumina, G., et al. (2012). Anti-cancer activity of carbamate derivatives of melampomagnolide B. PMC. [Link]
- (No author given). (n.d.). Process for the preparation of rivaroxaban.
-
Olimjonov, S., et al. (2022). AN IMPROVED AND PRACTICAL SYNTHESIS OF RIVAROXABAN. Semantic Scholar. [Link]
-
Scott, J. S., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. SciSpace. [Link]
-
Dong, F., et al. (2023). Discovery of a high potent PIM kinase inhibitor for acute myeloid leukemia based on N-pyridinyl amide scaffold by optimizing the fragments toward to Lys67 and Asp128/Glu171. PubMed. [Link]
- (No author given). (n.d.). Preparation method of [N-methyl-pyridine-2-yl] carbamate-1-ethyl chloride.
-
Mali, P. N., et al. (2017). Facile approach for the synthesis of rivaroxaban using alternate synthon: reaction, crystallization and isolation in single pot to achieve desired yield, quality and crystal form. ResearchGate. [Link]
-
Reddy, M. V. R., et al. (2023). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Publishing. [Link]
- (No author given). (n.d.). Method for synthesizing rivaroxaban impurity.
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- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. EP2269986A1 - Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor - Google Patents [patents.google.com]
- 4. scispace.com [scispace.com]
- 5. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Design and Synthesis of Coumarin Derivatives as Novel PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a high potent PIM kinase inhibitor for acute myeloid leukemia based on N-pyridinyl amide scaffold by optimizing the fragments toward to Lys67 and Asp128/Glu171 [pubmed.ncbi.nlm.nih.gov]
- 8. Rivaroxaban synthesis - chemicalbook [chemicalbook.com]
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- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Methyl Pyridin-3-ylcarbamate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Significance of Pyridin-3-ylcarbamates in Medicinal Chemistry
The pyridin-3-ylcarbamate scaffold is a privileged structural motif in modern drug discovery, forming the core of numerous biologically active compounds. Its prevalence stems from the pyridine ring's ability to engage in hydrogen bonding and other key interactions within biological targets, while the carbamate linkage provides a stable, yet metabolically recognizable, connection point for further molecular elaboration. Derivatives of this core are being investigated for a wide range of therapeutic applications, including as kinase inhibitors, showcasing their importance in the development of novel therapeutics.[1][2][3]
This guide provides a detailed, step-by-step protocol for the synthesis of methyl pyridin-3-ylcarbamate and its derivatives. Beyond a simple recitation of steps, this document delves into the rationale behind the procedural choices, offering insights into reaction mechanisms, optimization strategies, and troubleshooting common issues. Our aim is to equip researchers with the practical knowledge and theoretical understanding necessary to confidently and successfully synthesize these valuable compounds.
Overall Synthetic Workflow
The synthesis of methyl pyridin-3-ylcarbamate derivatives is typically achieved through a nucleophilic acyl substitution reaction. The general workflow involves the reaction of a substituted 3-aminopyridine with methyl chloroformate in the presence of a base.
Caption: Mechanism of carbamate formation.
Expertise in Action: The "Why" Behind the Steps
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 3-aminopyridine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the methyl chloroformate. The reactivity of this nitrogen is crucial; electron-donating groups on the pyridine ring will increase its nucleophilicity and accelerate the reaction, while electron-withdrawing groups will have the opposite effect.
-
Tetrahedral Intermediate: A transient tetrahedral intermediate is formed. The stability of this intermediate can influence the reaction rate.
-
Leaving Group Departure: The intermediate collapses, and the chloride ion, a good leaving group, is expelled.
-
Deprotonation: The resulting protonated carbamate is deprotonated by a base to yield the final product and the protonated base (e.g., pyridinium hydrochloride). The use of a base is critical to drive the reaction to completion by neutralizing the generated HCl. If a base is not used, the HCl will protonate the starting 3-aminopyridine, rendering it non-nucleophilic and halting the reaction. [4]
Detailed Experimental Protocol
This protocol describes the synthesis of the parent compound, methyl pyridin-3-ylcarbamate. This procedure can be adapted for various substituted 3-aminopyridines.
Materials and Reagents:
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Moles | Notes |
| 3-Aminopyridine | C₅H₆N₂ | 94.11 | 5.0 g | 53.1 mmol | Ensure it is dry. |
| Pyridine | C₅H₅N | 79.10 | 6.4 mL | 79.7 mmol | Anhydrous, acts as base and solvent. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - | Anhydrous. |
| Methyl Chloroformate | CH₃O(CO)Cl | 94.50 | 4.5 mL | 58.4 mmol | Highly Toxic and Corrosive. Handle in a fume hood with appropriate PPE. |
| Saturated NaHCO₃ solution | - | - | 50 mL | - | For work-up. |
| Brine | - | - | 50 mL | - | For work-up. |
| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | As needed | - | For drying. |
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-aminopyridine (5.0 g, 53.1 mmol) and anhydrous pyridine (6.4 mL, 79.7 mmol) in anhydrous dichloromethane (100 mL).
-
Causality: Anhydrous conditions are essential as methyl chloroformate can react with water. DCM is a good solvent for the reactants and is relatively inert. Pyridine serves as a non-nucleophilic base to neutralize the HCl formed during the reaction. An excess of the base is used to ensure complete neutralization.
-
-
Addition of Methyl Chloroformate: Cool the solution to 0 °C using an ice bath. Slowly add methyl chloroformate (4.5 mL, 58.4 mmol) dropwise via the dropping funnel over 30 minutes. Maintain the temperature below 5 °C during the addition.
-
Causality: The reaction is exothermic, and slow, cooled addition prevents overheating, which can lead to side reactions and decomposition of the product. Low temperatures also help to control the reaction rate.
-
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The disappearance of the 3-aminopyridine spot indicates the completion of the reaction.
-
Work-up: a. Quench the reaction by slowly adding 50 mL of water. b. Transfer the mixture to a separatory funnel and separate the organic layer. c. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution (to remove any remaining acidic impurities) and 50 mL of brine (to reduce the solubility of organic material in the aqueous phase). d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel. [5][6][7]
Process Optimization and Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | - Extend the reaction time. - Ensure the 3-aminopyridine is fully dissolved before adding methyl chloroformate. - Check the quality of the methyl chloroformate; it can degrade over time. |
| Side reactions (e.g., bis-acylation). | - Use a slight excess of the aminopyridine. - Maintain a low reaction temperature during the addition of methyl chloroformate. | |
| Loss of product during work-up. | - Ensure the pH of the aqueous layer is basic before extraction to prevent the protonated product from remaining in the aqueous phase. | |
| Impure Product | Presence of unreacted starting material. | - Optimize the stoichiometry of the reagents. - Improve purification method (e.g., adjust the solvent gradient in column chromatography). |
| Formation of symmetrical urea byproducts. | - This can occur if phosgene is present as an impurity in the chloroformate. Use high-purity methyl chloroformate. | |
| Reaction does not start | Deactivated 3-aminopyridine. | - Ensure the starting material is not protonated (e.g., by an acidic impurity). - Use a stronger, non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). |
Safety and Handling Precautions
Methyl Chloroformate is highly toxic, corrosive, and flammable. [8][9][10][11][12]
-
Handling: Always handle methyl chloroformate in a well-ventilated chemical fume hood. [9]* Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. A face shield is also recommended. [8]* Inhalation: Avoid inhaling fumes. In case of inhalation, move to fresh air immediately and seek medical attention. [9]* Skin Contact: Avoid skin contact. In case of contact, wash the affected area immediately with plenty of water. [8]* Fire: Methyl chloroformate is flammable. Keep away from heat, sparks, and open flames. [10]Use dry chemical or carbon dioxide fire extinguishers.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Pyridine and its derivatives can be toxic and should be handled with care. Always consult the Safety Data Sheet (SDS) for all chemicals before use.
References
- Google Patents. (n.d.). Preparation method of [N-methyl-pyridine-2-yl] carbamate-1-ethyl chloride.
-
Molecules. (2021). Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate. Retrieved February 4, 2026, from [Link]
- Google Patents. (n.d.). Process for the synthesis of 3-methyl-pyridine.
- Google Patents. (n.d.). Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor.
-
PrepChem.com. (n.d.). Synthesis of 3-methylpyridine. Retrieved February 4, 2026, from [Link]
-
Reaction Chemistry & Engineering (RSC Publishing). (n.d.). Two-step synthesis of amino-methyl-N-phenylcarbamate from toluidine: new preparative method and mechanism. Retrieved February 4, 2026, from [Link]
- Google Patents. (n.d.). Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor.
-
Arkivoc. (2014). Synthesis of functionalized pyridinium salts bearing a free amino group. Retrieved February 4, 2026, from [Link]
- Google Patents. (n.d.). Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
-
ResearchGate. (n.d.). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Retrieved February 4, 2026, from [Link]
-
ResearchGate. (n.d.). Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. Retrieved February 4, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved February 4, 2026, from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Kinetics of reaction of substituted pyridines and oxygen anions with methyl chloroformate in aqueous solution. Retrieved February 4, 2026, from [Link]
-
NJ.gov. (n.d.). METHYL CHLOROFORMATE HAZARD SUMMARY. Retrieved February 4, 2026, from [Link]
-
ACS Omega. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. Retrieved February 4, 2026, from [Link]
-
PMC - NIH. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. Retrieved February 4, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Retrieved February 4, 2026, from [Link]
-
ResearchGate. (n.d.). The reaction of acid chloride and chloroformate with pyridine. Retrieved February 4, 2026, from [Link]
-
Loba Chemie. (2015). METHYL CHLOROFORMATE FOR SYNTHESIS MSDS. Retrieved February 4, 2026, from [Link]
-
Wikipedia. (n.d.). Carbamate. Retrieved February 4, 2026, from [Link]
-
PubMed. (2026). Click-to-Release Reactions for Tertiary Amines and Pyridines. Retrieved February 4, 2026, from [Link]
-
MDPI. (n.d.). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Retrieved February 4, 2026, from [Link]
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- 10. lobachemie.com [lobachemie.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. METHYL CHLOROFORMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Application Notes and Protocols for the Laboratory-Scale Synthesis of Methyl Pyridin-3-ylcarbamate
Introduction
Methyl pyridin-3-ylcarbamate is a valuable chemical intermediate in the synthesis of various pharmaceutically active compounds and is a key building block in drug discovery and development. Its structure, featuring a carbamate functional group attached to a pyridine ring, makes it a versatile precursor for introducing the pyridin-3-ylamino moiety in more complex molecules. This document provides a comprehensive guide for the laboratory-scale synthesis of methyl pyridin-3-ylcarbamate, intended for researchers, scientists, and professionals in the field of drug development. The protocol herein is designed to be robust and reproducible, with a focus on explaining the underlying chemical principles and ensuring a high degree of scientific integrity.
Synthesis Overview
The synthesis of methyl pyridin-3-ylcarbamate is most effectively achieved through a nucleophilic acyl substitution reaction between 3-aminopyridine and methyl chloroformate.[1] This reaction, often referred to as carbamation, is a reliable method for forming the carbamate linkage.[2] The overall reaction is depicted below:
Figure 1: Overall reaction for the synthesis of methyl pyridin-3-ylcarbamate.
Caption: Step-by-step workflow for the synthesis of methyl pyridin-3-ylcarbamate.
Step-by-Step Instructions:
-
Reaction Setup: In a dry three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 3-aminopyridine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Methyl Chloroformate: Add methyl chloroformate (1.1 eq) dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by recrystallization. Dissolve the crude solid in a minimal amount of hot diethyl ether and add hexanes until the solution becomes cloudy. Allow the solution to cool to room temperature and then in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with cold hexanes, and dry under vacuum.
Mechanistic Insights
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the amino group of 3-aminopyridine acts as a nucleophile, attacking the electrophilic carbonyl carbon of methyl chloroformate. This is followed by the elimination of the chloride leaving group. The triethylamine acts as a base to neutralize the hydrochloric acid formed during the reaction, preventing the protonation of the starting amine.
Product Characterization
The identity and purity of the synthesized methyl pyridin-3-ylcarbamate should be confirmed by standard analytical techniques.
| Analytical Technique | Expected Results |
| Melting Point | Literature values may vary, but a sharp melting point indicates high purity. |
| ¹H NMR | Expect characteristic peaks for the aromatic protons of the pyridine ring, the N-H proton of the carbamate, and the methyl protons of the ester group. |
| ¹³C NMR | Expect distinct signals for the carbonyl carbon of the carbamate, the carbons of the pyridine ring, and the methyl carbon. |
| FTIR | Look for characteristic absorption bands for the N-H stretch, C=O stretch of the carbamate, and C-O stretch. |
Safety Precautions
It is imperative to adhere to strict safety protocols when performing this synthesis due to the hazardous nature of the reagents.
-
3-Aminopyridine: This compound is toxic if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation. [3][4][5][6]Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Handle in a well-ventilated fume hood.
-
Methyl Chloroformate: This reagent is highly toxic, corrosive, and flammable. [7]It can cause severe burns to the skin and eyes and is fatal if inhaled or ingested. All manipulations involving methyl chloroformate must be conducted in a certified chemical fume hood. Ensure appropriate PPE is worn at all times.
-
Triethylamine and Dichloromethane: These are corrosive and volatile, respectively. Handle with care in a well-ventilated area, wearing appropriate PPE.
Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete reaction. | Extend the reaction time or slightly increase the reaction temperature. Ensure all reagents are anhydrous. |
| Loss of product during work-up. | Perform extractions carefully and ensure complete transfer of all layers. | |
| Impure Product | Presence of starting material. | Ensure the stoichiometry of the reagents is correct. Purify by recrystallization or column chromatography. |
| Formation of side products (e.g., urea). | Maintain a low reaction temperature during the addition of methyl chloroformate. |
Conclusion
This application note provides a detailed and reliable protocol for the laboratory-scale synthesis of methyl pyridin-3-ylcarbamate. By following the outlined procedures and adhering to the safety precautions, researchers can confidently synthesize this important chemical intermediate for their drug discovery and development endeavors. The information provided on the reaction mechanism, product characterization, and troubleshooting will further aid in the successful execution of this synthesis.
References
- Process for the synthesis of 3-methyl-pyridine.
-
3-aminopyridine. Organic Syntheses Procedure. [Link]
- Preparation method of [N-methyl-pyridine-2-yl] carbamate-1-ethyl chloride.
- Preparation method of 2-chloro-3-aminopyridine.
-
Recrystallization. Chemistry LibreTexts. [Link]
-
Synthesis of 3-methylpyridine. PrepChem.com. [Link]
- Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor.
-
Two-step synthesis of amino-methyl-N-phenylcarbamate from toluidine: new preparative method and mechanism. Reaction Chemistry & Engineering (RSC Publishing). [Link]
- Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor.
-
A Scalable and Facile Process for the Preparation of N-(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride. ResearchGate. [Link]
-
Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. ResearchGate. [Link]
- Preparation method of 3-amino-4-methylpyridine.
- Process for making 3-amino-2-chloro-4-methylpyridine.
-
ICSC 1110 - METHYL CHLOROFORMATE. [Link]
-
METHYL CHLOROFORMATE HAZARD SUMMARY. NJ.gov. [Link]
Sources
- 1. 3-Aminopyridine synthesis - chemicalbook [chemicalbook.com]
- 2. Two-step synthesis of amino-methyl-N-phenylcarbamate from toluidine: new preparative method and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. prepchem.com [prepchem.com]
- 4. CN102532010B - Preparation method of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. EP2471775B1 - Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor - Google Patents [patents.google.com]
- 7. EP2269986A1 - Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor - Google Patents [patents.google.com]
Application Note: Chromatographic Purification of Methyl Pyridin-3-ylcarbamate
[1][2]
Abstract & Introduction
Methyl pyridin-3-ylcarbamate is a critical intermediate in the synthesis of agrochemicals and pharmaceutical scaffolds, particularly as a precursor for urea derivatives and kinase inhibitors.[1][2] It is typically synthesized via the acylation of 3-aminopyridine with methyl chloroformate or dimethyl carbonate.[1][2]
The Challenge: The primary purification challenge lies in the physicochemical duality of the molecule. It possesses a basic pyridine nitrogen (pKa ~4.8–5.[1]0) capable of strong interaction with acidic silanols on silica gel, leading to severe peak tailing.[1][3] Furthermore, the starting material, 3-aminopyridine, is highly polar and basic, often co-eluting or "streaking" through the column if pH is uncontrolled.[2]
This guide provides two optimized protocols: Modified Flash Chromatography for bulk purification (gram scale) and pH-Switched Preparative HPLC for high-purity isolation (>99.5%).[1][2]
Physicochemical Profiling
Before method development, understanding the analyte's properties is essential for selecting the stationary phase and mobile phase modifiers.
| Property | Value (Approx.) | Chromatographic Implication |
| Structure | Pyridine ring with 3-carbamate | Basic nitrogen is the primary interaction site.[1][2] |
| pKa (Ring N) | ~4.8 – 5.0 | At neutral pH (silica surface), it is partially protonated.[1] Requires pH > 6 or < 3 for sharp peaks.[1] |
| LogP | ~0.7 – 0.9 | Moderately polar.[1] Retains well on C18 but elutes early in pure organic gradients.[1] |
| Solubility | DCM, MeOH, DMSO, EtOAc | Poor solubility in Hexanes/Heptane. Requires dry loading or liquid loading in DCM.[1] |
| Key Impurity | 3-Aminopyridine | More basic and polar than product.[1][2] Tends to trail. |
Method Development Strategy
The purification strategy relies on Silanol Suppression for normal phase and pH Switching for reversed phase.[1]
Decision Matrix (DOT Visualization)
Figure 1: Decision matrix for selecting the appropriate purification workflow based on crude purity.
Protocol 1: Normal Phase Flash Chromatography
Objective: Bulk removal of 3-aminopyridine and polymeric byproducts.[1][2]
The "Silanol Effect"
On standard silica (pH ~5–6), the pyridine nitrogen interacts with acidic silanols (
-
Solution: Add a volatile base (Triethylamine or Ammonium Hydroxide) to the mobile phase.[1] This base preferentially binds to silanols, "blocking" them and allowing the product to elute symmetrically.
Step-by-Step Protocol
1. Column Selection:
-
Use a standard spherical silica column (40–60 µm).[1]
-
Alternative: Amine-functionalized silica (NH2-Silica) eliminates the need for mobile phase additives but is more expensive.[1][2]
2. Mobile Phase Preparation:
-
Solvent A: Dichloromethane (DCM)[1]
-
Solvent B: Methanol (MeOH) containing 1% Triethylamine (TEA) or 1% NH4OH (28% aq) .[1]
3. Sample Loading (Dry Load):
-
Dissolve the crude mixture in a minimum amount of DCM/MeOH.[1]
-
Add Celite 545 or Silica Gel (ratio 1:2 sample:sorbent).[1]
-
Evaporate to dryness on a rotary evaporator until a free-flowing powder is obtained.
-
Load the powder into a solid load cartridge.[1]
4. Gradient Elution:
-
Flow Rate: Optimized for column size (e.g., 40 mL/min for a 40g column).
-
Gradient Profile:
5. Detection:
Protocol 2: pH-Switched Preparative HPLC
Objective: High-purity isolation for biological assays.
The "pH Switch" Concept
-
Low pH (Formic Acid, pH ~2.5): Pyridine is protonated (
).[1][2] The molecule is highly polar and elutes very early (near void volume) on C18, leading to poor separation from salts. -
High pH (Ammonium Bicarbonate, pH ~10): Pyridine is deprotonated (Neutral).[1] The molecule is lipophilic and retains well on C18, allowing for high loading and excellent resolution from polar impurities.
Step-by-Step Protocol
1. Column Selection:
-
Stationary Phase: C18 (Octadecyl) with high pH stability (e.g., Hybrid Silica or Polymer-based C18).[1][2]
-
Dimensions: 19 x 150 mm (5 µm) for mg-scale; 30 x 250 mm for gram-scale.[1][2]
2. Mobile Phase:
-
Solvent A: 10 mM Ammonium Bicarbonate in Water (adjusted to pH 10 with NH4OH).
3. Gradient Profile:
| Time (min) | % Solvent B (ACN) | Description |
| 0.0 | 5 | Initial Hold (Desalting) |
| 1.0 | 5 | Start Gradient |
| 10.0 | 40 | Shallow gradient for max resolution |
| 12.0 | 95 | Wash |
| 14.0 | 95 | Hold |
| 14.1 | 5 | Re-equilibration |
4. Post-Run Processing:
Troubleshooting & Optimization
Visualizing the Separation Mechanism
The following diagram illustrates the interaction differences between standard and modified conditions.
Figure 2: Mechanistic comparison of standard vs. amine-modified silica chromatography.
Common Issues Table
| Symptom | Probable Cause | Corrective Action |
| Fronting Peaks | Column Overload | Reduce injection volume; Switch to liquid loading (if solubility permits) or increase column size. |
| Tailing Peaks | Silanol Interaction | Increase TEA concentration to 1.5% or switch to Protocol 2 (High pH HPLC). |
| Split Peaks | Sample Solvent Mismatch | Ensure the sample is dissolved in a solvent weaker than the initial mobile phase (e.g., 5% MeOH in DCM). |
| Low Recovery | Irreversible Adsorption | The basic amine might be sticking to the frit or silica. Flush column with 10% MeOH/DCM + 5% TEA to recover.[1] |
References
-
Still, W. C.; Kahn, M.; Mitra, A. (1978).[1][5] "Rapid Chromatographic Techniques for Preparative Separation with Moderate Resolution." Journal of Organic Chemistry, 43(14), 2923–2925.[1][5] Link[1]
-
McCalley, D. V. (2010).[1] "Analysis of basic compounds by high performance liquid chromatography: The effect of pH." Journal of Chromatography A, 1217(6), 858–880. Link[1]
-
Claessens, H. A.; van Straten, M. A. (2004).[1] "Review on the stability of silica-based stationary phases in high-performance liquid chromatography." Journal of Chromatography A, 1060(1-2), 23-41.[1][2] (Discusses high pH limits for C18).
-
Reich, H. J. (2023).[1] "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison Chemistry.[1][2] (Reference for Pyridine pKa estimation). Link
-
Org. Synth. (1950).[1] "3-Aminopyridine."[6][1][2][7] Organic Syntheses, Coll.[1][8] Vol. 3, p.30. (Context for starting material properties). Link
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]
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- 6. EP2471775B1 - Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor - Google Patents [patents.google.com]
- 7. CN104356057A - Preparation method of 3-amino-4-methylpyridine - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Introduction: The Central Role of Piperidin-4-yl-carbamates in Modern Therapeutics
An Application Guide to the Scalable Synthesis of Piperidin-4-yl-carbamates
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceutical agents.[1] When functionalized at the 4-position with a carbamate group, this motif offers a unique combination of structural rigidity, hydrogen bonding capabilities, and chemical stability, making it a cornerstone for designing potent and selective drug candidates.[2] Piperidin-4-yl-carbamate derivatives are integral to compounds targeting a wide array of diseases, from respiratory and digestive disorders to central nervous system conditions.[3][4][5]
The transition from laboratory-scale discovery to industrial-scale production presents significant challenges. A successful scalable synthesis must be not only high-yielding but also cost-effective, operationally simple, safe, and environmentally benign. This guide provides an in-depth analysis of field-proven, scalable synthetic strategies for piperidin-4-yl-carbamates, focusing on the underlying chemical principles and providing detailed, reproducible protocols for researchers and process chemists.
Strategic Analysis of Synthetic Pathways
Several synthetic routes to piperidin-4-yl-carbamates have been developed. However, for large-scale manufacturing, the most viable strategies typically converge on a few core principles. We will dissect the most robust and widely adopted approach: the reductive amination of an N-protected 4-piperidone, followed by carbamate formation and final deprotection. This pathway is favored for its use of readily available starting materials and its consistently high yields.[6]
Core Strategy: The Reductive Amination Pathway
This multi-step synthesis is the workhorse for producing a variety of piperidin-4-yl-carbamate salts on a large scale. The general workflow involves protecting the piperidine nitrogen, introducing the 4-amino group via reductive amination, forming the carbamate, and finally, removing the initial protecting group.
Pillar 1: The Choice of N-Protecting Group
The initial choice of the nitrogen protecting group on the 4-piperidone starting material is critical for the overall success of the synthesis. The ideal group must be stable to the conditions of reductive amination and carbamate formation, yet be removable under conditions that do not compromise the final product.
-
Benzyl (Bn) Group: This is a common and highly effective choice for scalable synthesis.[6] It is robust and easily removed in the final step via catalytic hydrogenation (debenzylation), a clean and efficient reaction that typically produces the free amine with high purity.
-
tert-Butoxycarbonyl (Boc) Group: While widely used in laboratory-scale synthesis, the Boc group can be labile under certain reductive amination conditions. Its removal requires strong acid, which can sometimes lead to side reactions or complicate the isolation of the final product.
Pillar 2: The Reductive Amination Step
This is the key transformation for installing the crucial 4-amino functionality. The reaction proceeds via the in-situ formation of an imine intermediate from the ketone and an ammonia source, which is then immediately reduced to the primary amine.[7]
The scalability of this step hinges on the choice of catalyst and reaction conditions.
-
Catalyst System: For large-scale industrial applications, catalytic hydrogenation using Raney Nickel and hydrogen gas is a preferred method.[6] It is highly efficient and cost-effective. The reaction is typically performed under pressure (2-6 kg) to ensure efficient reduction. Other catalysts like Palladium on Carbon (Pd/C) are also effective.
-
Ammonia Source: Gaseous ammonia is bubbled through the reaction mixture. The use of ammonia in a suitable solvent like methanol is common.[6]
-
Causality: The use of a heterogeneous catalyst like Raney-Ni simplifies product purification, as the catalyst can be removed by simple filtration. This is a significant advantage in large-scale operations over stoichiometric reducing agents which would require extensive chromatographic purification.
Pillar 3: Carbamate Formation
Once the 4-aminopiperidine intermediate is formed, the carbamate moiety is introduced. This is typically achieved through nucleophilic attack of the amine onto an activated carbonyl species.
-
Reagents: Alkyl chloroformates, such as methyl chloroformate or ethyl chloroformate, are widely used, cost-effective reagents for this transformation.[6][8] The reaction is typically performed in a biphasic system (e.g., dichloromethane and water) in the presence of a base like potassium hydroxide to neutralize the HCl byproduct.
-
Phase-Transfer Catalysis: To facilitate the reaction between reactants in different phases, a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) is often employed.[6] This enhances reaction rates and allows for milder conditions.
-
Alternative Reagents: Other methods for carbamate synthesis exist, such as using di-tert-butyl dicarbonate (for Boc-carbamates) or reacting an amine with CO₂ and an alkyl halide.[9] However, for simple alkyl carbamates on a large scale, the chloroformate method remains highly prevalent due to its efficiency and low cost.[10]
Comparative Analysis of Synthetic Routes
| Parameter | Route A: Reductive Amination | Route B: Direct Carbamoylation of 4-Aminopiperidine | Route C: Hofmann/Curtius Rearrangement |
| Key Starting Materials | N-Protected-4-Piperidone, Ammonia | 4-Aminopiperidine derivative | 1-Boc-4-piperidinecarboxamide |
| Key Reagents/Catalysts | Raney-Ni / H₂, Alkyl Chloroformate | Di-tert-butyl dicarbonate or Chloroformate | Bromine, NaOH |
| Typical Overall Yield | High (75-85%)[6] | Moderate to High | Moderate |
| Scalability: Pros | Utilizes cheap, bulk starting materials. Well-established and robust reactions. High throughput.[6] | Fewer synthetic steps. | Avoids high-pressure hydrogenation. |
| Scalability: Cons | Requires high-pressure hydrogenation equipment. Handling of pyrophoric catalysts (Raney-Ni). | 4-Aminopiperidine starting material can be more expensive. | Use of hazardous reagents (e.g., bromine). Potential for side reactions.[11] |
| Purity Profile | Generally high, purification often involves crystallization of a salt.[6] | Can require chromatographic purification. | Purity can be variable; may require significant purification. |
| Key Reference | Pothuri, V. V., et al. (2018)[6] | Various | CN104628627A[11] |
Detailed Scalable Protocol: Synthesis of Methyl Piperidin-4-yl-carbamate p-TSA Salt
This protocol is adapted from a validated, scalable process and demonstrates the synthesis on a multi-kilogram scale.[6]
Step 1: Synthesis of 1-Benzylpiperidin-4-amine (Reductive Amination)
-
Reactor Setup: Charge a pressure reactor with 1-benzylpiperidin-4-one (5.0 kg) and methanol (10 L). Stir the mixture for 10-15 minutes at 25-35 °C.
-
Catalyst Addition: Carefully add Raney-Ni (0.5 kg, 10% w/w) to the reactor.
-
Inerting: Purge the reactor with nitrogen gas (0.5 kg pressure) and stir for 5 minutes. Release the pressure.
-
Ammonia Addition: Cool the reactor to below 10 °C and bubble ammonia gas through the mixture until saturation.
-
Hydrogenation: Raise the temperature to 25-35 °C. Pressurize the reactor with hydrogen gas to 2-3 kg. Maintain this pressure, monitoring the reaction completion by Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, release the hydrogen pressure. Distill off the methanol. Cool the residue and add isopropanol (5 L). Neutralize the mixture with concentrated HCl to pH 1.0-2.0.
-
Isolation: Reflux the mixture, then cool to 10 °C to crystallize the hydrochloride salt. Filter the solid.
-
Free-Basing: Suspend the wet cake in water and adjust the pH to 13.0-13.5 with caustic-lye solution. Extract the product into toluene.
-
Final Product: Distill off the toluene under vacuum to obtain 1-benzylpiperidin-4-amine as a pale yellow oil.
-
Typical Yield: 90%
-
Purity (by GC): >99.5%
-
Step 2: Synthesis of Methyl 1-Benzylpiperidin-4-yl-carbamate (Carbamate Formation)
-
Reactor Setup: Charge a glass-lined reactor with dichloromethane (DCM, 22 L) and the 1-benzylpiperidin-4-amine (4.52 kg) from Step 1. Cool the mixture to 5-15 °C.
-
Base and Catalyst Addition: Slowly add a solution of potassium hydroxide (1.34 kg in water) while maintaining the temperature at 5-15 °C. Add tetrabutylammonium bromide (TBAB, ~5 g).
-
Reagent Addition: Slowly add a solution of methyl chloroformate (2.26 kg in 4.5 L DCM) over 2 hours, keeping the temperature between 5-15 °C.
-
Reaction Monitoring: Maintain the reaction for 2-3 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Work-up: Once complete, warm to 25-35 °C and add water. Separate the organic layer and wash it with water.
-
Isolation: The product can be precipitated or the solvent can be exchanged for the next step.
-
Typical Yield: 92%
-
Purity (by HPLC): >99.8%
-
Step 3: Synthesis of Methyl Piperidin-4-yl-carbamate p-TSA Salt (Debenzylation and Salt Formation)
-
Reactor Setup: Charge a pressure reactor with methanol (25 L) and the methyl 1-benzylpiperidin-4-yl-carbamate (5.03 kg) from Step 2.
-
Catalyst Addition: Add 5% wet Palladium on Carbon (Pd/C, 0.75 kg).
-
Hydrogenation: Inert the reactor with nitrogen, then pressurize with hydrogen gas to 5-6 kg. Heat the reaction to 50-55 °C for 2-3 hours. Monitor completion by TLC.
-
Catalyst Removal: Cool the reactor, release the pressure, and filter the reaction mixture through a hyflo bed under a nitrogen atmosphere to remove the Pd/C catalyst.
-
Solvent Exchange: Distill off the methanol completely under vacuum.
-
Salt Formation: Dissolve the crude free base in ethyl acetate (125 L) and cool to 15-20 °C. Slowly add a solution of p-toluenesulfonic acid (p-TSA, 4.32 kg) in ethyl acetate (40 L).
-
Crystallization and Isolation: Maintain the mixture for 2 hours to allow for complete crystallization. Filter the solid, wash with ethyl acetate, and dry under vacuum at 40 °C.
-
Typical Yield: 95%
-
Purity (by HPLC): >99.8%
-
Conclusion
The synthesis of piperidin-4-yl-carbamates on a scalable basis is a well-refined process that relies on a strategic combination of robust chemical transformations. The reductive amination of N-benzyl-4-piperidone, followed by carbamoylation and catalytic deprotection, stands out as the most efficient and economically viable route for large-scale manufacturing.[6] By carefully selecting reagents, catalysts, and reaction conditions, and by understanding the causality behind each experimental choice, researchers and drug development professionals can reliably produce these critical pharmaceutical intermediates with high yield and purity, facilitating the advancement of new therapeutics from the laboratory to the clinic.
References
-
Pothuri, V. V., et al. (2018). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Asian Journal of Chemistry, 30(4), 775-778. Available at: [Link]
- Google Patents. (2018). Method for preparing 4-Boc-aminopiperidine (CN107805218B).
- Arshad, M. F., et al. (2022). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Journal of Molecular Structure, 1262, 133035.
-
Niphakis, M. J., et al. (2013). Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases. ACS Chemical Neuroscience, 4(11), 1475-1486. Available at: [Link]
-
Gualtieri, F., et al. (1992). 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. Journal of Medicinal Chemistry, 35(23), 4423-4427. Available at: [Link]
- Google Patents. (2015). Method for synthesizing 1-boc-4-aminopiperidine (CN104628627A).
- Krasavin, M. (2020).
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895-2940. Available at: [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Available at: [Link]
- Google Patents. (2016). Piperazine carbamates and methods of making and using same (WO2016149401A2).
-
Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Available at: [Link]
- Park, J. H., et al. (2014). A Scalable and Facile Process for the Preparation of N-(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride. Organic Process Research & Development, 18(1), 220-224.
- Google Patents. (1996). Preparation of piperidine derivatives (US5489689A).
-
Organic Chemistry Portal. (n.d.). Carbamate synthesis by carbamoylation. Available at: [Link]
- da Silva, A. C., et al. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal of the Brazilian Chemical Society, 26(9), 1894-1901.
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google Patents [patents.google.com]
- 4. Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 10. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]
Chemoenzymatic Synthesis of tert-butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate: An Application Note and Detailed Protocol
Introduction: The Significance of Chiral Piperidines in Drug Discovery
The disubstituted chiral piperidine scaffold is a privileged structural motif in modern medicinal chemistry. Its presence is integral to the pharmacological activity of numerous therapeutic agents. Specifically, tert-butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate stands out as a pivotal pharmaceutical intermediate. It is a key building block in the synthesis of advanced drug candidates, including orexin receptor antagonists for treating sleep disorders and IRAK4 inhibitors for inflammatory diseases.[1] The precise stereochemical arrangement of the substituents on the piperidine ring is critical for target engagement and efficacy, making its stereoselective synthesis a significant challenge for chemists.[1]
Traditional chemical methods for constructing such chiral centers often involve lengthy synthetic routes, the use of hazardous reagents, and challenging purification steps.[1] Chemoenzymatic strategies, which combine the selectivity of enzymes with the practicality of chemical synthesis, offer a greener, more efficient, and highly selective alternative. This application note details a robust and scalable chemoenzymatic route for the synthesis of tert-butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate, leveraging the power of a transaminase biocatalyst.[1]
Strategic Overview: A Transaminase-Triggered Cascade
The synthetic strategy hinges on a key enzymatic transformation that efficiently sets the two stereocenters of the target molecule in a single step. The process begins with a commercially available and stereochemically defined starting material, ethyl N-Boc-D-pyroglutamate. This undergoes a transaminase-catalyzed reaction that initiates a spontaneous cyclization cascade, directly yielding the desired chiral piperidine core.[1]
This biocatalytic approach is advantageous for several reasons:
-
High Stereoselectivity: Transaminases are renowned for their ability to catalyze the asymmetric amination of ketones or the kinetic resolution of racemic amines with exceptional enantioselectivity.[2][3][4] In this case, the enzyme dictates the formation of the desired stereoisomers with high fidelity.
-
Process Simplification: The enzymatic step combines a transamination and a spontaneous cyclization, reducing the number of synthetic steps and minimizing the need for intermediate purification.[1]
-
Green Chemistry: The reaction is performed under mild aqueous conditions, avoiding the use of harsh reagents and toxic solvents often associated with traditional organic synthesis.[1][5]
Experimental Workflow Visualization
The overall chemoenzymatic process is depicted in the workflow diagram below.
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method - Google Patents [patents.google.com]
- 3. CN105734089A - An asymmetric synthesis method for (R)-3-amino piperidine derivatives - Google Patents [patents.google.com]
- 4. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Methyl Pyridin-3-ylcarbamate Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with methyl pyridin-3-ylcarbamate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common side products and impurities encountered during its synthesis and subsequent reactions. Our goal is to equip you with the knowledge to anticipate, identify, and mitigate these issues, ensuring the integrity and success of your experiments.
I. Understanding the Core Chemistry and Potential Pitfalls
Methyl pyridin-3-ylcarbamate is a valuable intermediate in pharmaceutical synthesis.[1][2] Its reactivity is primarily centered around the carbamate functional group and the pyridine ring. While generally stable, certain reaction conditions can lead to the formation of undesired side products. This guide will focus on the most prevalent side reactions: hydrolysis, transesterification, decarboxylation, and N-alkylation.
II. Troubleshooting Guide: Common Side Products and Mitigation Strategies
This section is designed in a question-and-answer format to directly address specific issues you may encounter.
FAQ 1: Hydrolysis to 3-Aminopyridine
Question: I'm observing the formation of 3-aminopyridine in my reaction mixture or upon storage of my methyl pyridin-3-ylcarbamate. What is causing this, and how can I prevent it?
Answer:
The presence of 3-aminopyridine is a classic indicator of carbamate hydrolysis.[3] The ester and amide-like character of the carbamate bond makes it susceptible to cleavage by water, a reaction that can be catalyzed by both acidic and basic conditions. Even ambient moisture can be sufficient to cause slow degradation over time.[4]
Causality and Mechanism:
Hydrolysis proceeds via nucleophilic attack of a water molecule on the carbonyl carbon of the carbamate. This forms a tetrahedral intermediate which then collapses, breaking the C-O bond and releasing methanol and a carbamic acid intermediate. This carbamic acid is unstable and readily decarboxylates to yield 3-aminopyridine and carbon dioxide.
Troubleshooting Workflow: Hydrolysis
Caption: Troubleshooting workflow for hydrolysis of methyl pyridin-3-ylcarbamate.
Experimental Protocols for Mitigation:
-
Rigorous Drying of Solvents and Reagents: Ensure all solvents are freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for ethers, calcium hydride for halogenated solvents). Use of molecular sieves is also recommended.
-
Inert Atmosphere: Conduct reactions under an inert atmosphere of nitrogen or argon to minimize exposure to atmospheric moisture.
-
pH Control: If your reaction conditions are flexible, aim for a neutral pH. If an acid or base is required, consider using milder reagents or minimizing the reaction time. For work-up, use a buffered aqueous solution.
-
Proper Storage: Store methyl pyridin-3-ylcarbamate in a desiccator over a drying agent (e.g., phosphorus pentoxide or anhydrous calcium sulfate).[4] For long-term storage, consider sealing under an inert atmosphere.
| Parameter | Recommendation | Rationale |
| Solvents | Anhydrous grade, freshly distilled | Minimizes water content, a key reactant in hydrolysis. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents introduction of atmospheric moisture. |
| pH | Neutral (if possible) | Both acid and base can catalyze hydrolysis.[3] |
| Storage | Desiccator, under inert gas | Protects the compound from ambient moisture during storage.[4] |
FAQ 2: Transesterification Side Products
Question: My analysis shows the presence of other alkyl pyridin-3-ylcarbamates (e.g., ethyl, isopropyl). How are these forming?
Answer:
The formation of other carbamate esters is due to a process called transesterification.[5] This occurs when an alcohol present in the reaction mixture displaces the methanol from the methyl carbamate.
Causality and Mechanism:
Transesterification can be catalyzed by either acid or base.[5] Under basic conditions, an alkoxide (formed by deprotonation of the alcohol) acts as a nucleophile, attacking the carbamate carbonyl. The resulting tetrahedral intermediate then expels a methoxide ion. Under acidic conditions, the carbonyl oxygen is protonated, activating the carbamate towards nucleophilic attack by the alcohol.
Troubleshooting Workflow: Transesterification
Caption: Troubleshooting workflow for transesterification.
Experimental Protocols for Mitigation:
-
Solvent Selection: If possible, use aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or toluene.[6] If a protic solvent is necessary, methanol would be the solvent of choice to avoid transesterification.
-
Purity of Reagents: Ensure that other reagents and starting materials are free from alcoholic impurities.
-
Reaction with Alcohols: If your reaction involves an alcohol as a reactant, be aware that transesterification is a potential side reaction.[7] Consider protecting the carbamate if it is not the intended reaction site.
FAQ 3: Decarboxylation to 3-Aminopyridine
Question: I am again observing 3-aminopyridine, but I am confident that my reaction is anhydrous. Could there be another cause?
Answer:
Yes, the formation of 3-aminopyridine can also occur through thermal decarboxylation of the carbamic acid intermediate, and in some cases, directly from the carbamate under harsh conditions.[8][9] This is particularly relevant in reactions requiring high temperatures.
Causality and Mechanism:
While the more common route to 3-aminopyridine is via hydrolysis followed by decarboxylation of the resulting carbamic acid, direct thermal decarboxylation of the carbamate can also occur, though it generally requires more energy. More complex catalytic systems can also facilitate decarboxylation.[10]
Experimental Protocols for Mitigation:
-
Temperature Control: If possible, run your reaction at a lower temperature. If high temperatures are required, minimize the reaction time.
-
Avoid Strong Acids/Bases at High Temperatures: The combination of harsh pH and high temperature can promote decarboxylation.
FAQ 4: N-Alkylation of the Pyridine Ring
Question: I have an unexpected product with a higher molecular weight, and NMR suggests alkylation on the pyridine ring. How can this be avoided?
Answer:
The nitrogen atom of the pyridine ring is nucleophilic and can undergo alkylation, especially in the presence of strong alkylating agents (e.g., alkyl halides, triflates) and a base. This forms a pyridinium salt.[11][12]
Causality and Mechanism:
The lone pair of electrons on the pyridine nitrogen can attack an electrophilic carbon atom of an alkylating agent, leading to the formation of a new C-N bond and a positively charged pyridinium species.
Experimental Protocols for Mitigation:
-
Choice of Base: If a base is required, consider using a non-nucleophilic, sterically hindered base (e.g., diisopropylethylamine) to deprotonate other sites preferentially over pyridine ring attack.
-
Protecting Groups: In complex syntheses, it may be necessary to protect the pyridine nitrogen, for example, by forming the N-oxide, to prevent its alkylation.
-
Reaction Conditions: Lower temperatures and shorter reaction times can help to minimize this side reaction.
III. Analytical Characterization of Side Products
A robust analytical strategy is crucial for identifying and quantifying side products.
| Analytical Technique | Application |
| Thin Layer Chromatography (TLC) | Rapid screening for the presence of starting materials and major byproducts. 3-aminopyridine is significantly more polar than methyl pyridin-3-ylcarbamate. |
| High-Performance Liquid Chromatography (HPLC) | Accurate quantification of product purity and separation of closely related impurities. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification of unknown impurities by their mass-to-charge ratio. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of the desired product and any isolated side products. The appearance of characteristic aromatic signals for 3-aminopyridine can confirm hydrolysis or decarboxylation. |
IV. Concluding Remarks
A thorough understanding of the potential reaction pathways of methyl pyridin-3-ylcarbamate is the first step toward successful and reproducible experimentation. By carefully controlling reaction parameters such as temperature, pH, and the exclusion of water, the formation of common side products can be significantly minimized. This guide serves as a foundational resource, and we encourage you to consult the primary literature for more specific and in-depth information related to your particular synthetic route.
V. References
-
EP2269986A1 - Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor - Google Patents. Available at:
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC - NIH. Available at: [Link]
-
Preparation method of [N-methyl-pyridine-2-yl] carbamate-1-ethyl chloride - Google Patents. Available at:
-
CN103524381A - Synthesis of N-methylmethyl carbamate - Google Patents. Available at:
-
Two-step synthesis of amino-methyl-N-phenylcarbamate from toluidine: new preparative method and mechanism - Reaction Chemistry & Engineering (RSC Publishing). Available at: [Link]
-
Chemistry Decarboxylation Reaction - Sathee NEET. Available at: [Link]
-
Decarboxylation - Master Organic Chemistry. Available at: [Link]
-
Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor - ResearchGate. Available at: [Link]
-
An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates - ResearchGate. Available at: [Link]
-
Methyl N-(4-methylpyridin-3-yl)carbamate | C8H10N2O2 - PubChem. Available at: [Link]
-
Formation of Hindered Carbamate via Transesterification a - ResearchGate. Available at: [Link]
-
A Pyridinium Ylide-Alkylation Strategy for the Structural Diversification of N-Carbamoylpyridinium Salts - PubMed. Available at: [Link]
-
EP2471775B1 - Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor - Google Patents. Available at:
-
A Pyridinium Ylide-Alkylation Strategy for the Structural Diversification of N-Carbamoyl Pyridinium Salts - ResearchGate. Available at: [Link]
-
Any advice about the stability of ester and carbamate containing compounds? - ResearchGate. Available at: [Link]
-
Transesterification - Master Organic Chemistry. Available at: [Link]
-
Nickel-Catalyzed Decarboxylation of Aryl Carbamates for Converting Phenols into Aromatic Amines | Journal of the American Chemical Society - ACS Publications. Available at: [Link]
-
Environmentally friendly method of producing carbamates by transesterification: kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing). Available at: [Link]
-
Hydrolysis of aryl N-methyl-N-arylsulfonylcarbamates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]
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- 2. researchgate.net [researchgate.net]
- 3. Hydrolysis of aryl N-methyl-N-arylsulfonylcarbamates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. EP2471775B1 - Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. SATHEE: Chemistry Decarboxylation Reaction [satheeneet.iitk.ac.in]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A Pyridinium Ylide-Alkylation Strategy for the Structural Diversification of N-Carbamoylpyridinium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Methyl Pyridin-3-ylcarbamate Purification
This guide is structured as a Tier 3 Technical Support resource, designed for researchers encountering specific bottlenecks in the synthesis and purification of Methyl pyridin-3-ylcarbamate .
Ticket ID: MPC-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist (Process Chemistry)
Executive Summary
The purification of Methyl pyridin-3-ylcarbamate (MPC) presents a "perfect storm" of separation challenges. You are dealing with a molecule that possesses both a basic nitrogen (pyridine ring) and a hydrogen-bond donor (carbamate), often synthesized from a highly polar starting material (3-aminopyridine ) and generating a highly insoluble byproduct (1,3-di(pyridin-3-yl)urea ).
This guide bypasses standard "recrystallize and pray" advice. Instead, we utilize pKa-driven differential extraction and surface-chemistry modified chromatography to isolate your target with >98% purity.
Module 1: The "Urea" Impurity (Solubility Crash)
The Issue: During the reaction (typically 3-aminopyridine + methyl chloroformate), you observe a heavy precipitate or "gunk" that is insoluble in the reaction solvent (DCM or THF). This is almost certainly 1,3-di(pyridin-3-yl)urea (symmetric urea).
The Mechanism: If any moisture is present, or if the reaction stalls, the isocyanate intermediate (formed in situ) reacts with the starting amine rather than the methanol source. This urea is a "brick dust" solid—high melting point (>250°C) and insoluble in most organic solvents.
Troubleshooting Protocol: Do not attempt to dissolve this precipitate. Its insolubility is your greatest advantage.
-
Hot Filtration (The "Crash" Method):
-
Dilute the crude reaction mixture with Ethyl Acetate (EtOAc) .
-
Heat the suspension to reflux. The target carbamate (MPC) is soluble in hot EtOAc; the urea impurity is not.
-
Filter the mixture while hot through a Celite pad.
-
Result: The urea stays on the filter; your product passes into the filtrate.
-
-
The "Pre-emptive" Strike:
-
Ensure your reaction is strictly anhydrous.
-
Use a slight excess of the acylating agent (methyl chloroformate) to consume the amine rapidly, preventing it from attacking the intermediate isocyanate.
-
Module 2: Separation from Starting Material (The pH Swing)
The Issue: You cannot separate unreacted 3-aminopyridine (3-AP) from the product (MPC) using standard silica chromatography because they co-elute or streak together.
The Scientific Solution (pKa Differential): This is the most critical section of this guide. You must exploit the electronic difference between the two pyridine rings.
-
3-Aminopyridine pKa: ~6.0 (Electron-donating amine group increases basicity).
-
Methyl pyridin-3-ylcarbamate pKa: ~4.0 - 4.5 (Electron-withdrawing carbamate group decreases basicity).
The "Goldilocks" Extraction Protocol: We can create a pH window where the impurity is protonated (water-soluble) while the product remains neutral (organic-soluble).
| Component | State at pH 5.0 | Solubility Location |
| 3-Aminopyridine (Impurity) | Protonated ( | Aqueous Phase |
| Methyl pyridin-3-ylcarbamate (Product) | Neutral ( | Organic Phase |
Step-by-Step Workflow:
-
Dissolve crude mixture in DCM or EtOAc .
-
Wash with Citrate Buffer (pH 4.8 - 5.0) . Do not use strong HCl, or you will extract everything.
-
The 3-aminopyridine will migrate to the aqueous buffer.
-
The target carbamate remains in the organic layer.
-
Validation: Check the aqueous wash by TLC. It should contain the lower Rf spot (amine).
Module 3: Chromatography Tailing (Silica Interaction)
The Issue: Your product streaks across the TLC plate and column, making fraction collection impossible.
The Cause:
The pyridine nitrogen acts as a Lewis base, interacting strongly with the acidic silanol (
The Solution: You must "cap" the silanol groups using a stronger, volatile base in your mobile phase.
Recommended Mobile Phase:
-
Base: 1% Triethylamine (
) or 1% . -
Solvent System: DCM / Methanol (95:5) + 1%
. -
Note: Flush the column with the mobile phase before loading your sample to neutralize the silica acid sites.
Visualization: Purification Decision Tree
Figure 1: Logical workflow for the purification of methyl pyridin-3-ylcarbamate, prioritizing physical separation (filtration) followed by chemical separation (pH extraction).
Frequently Asked Questions (FAQ)
Q: Can I use HCl to remove the starting amine? A: Only if you are extremely careful. Standard 1M HCl (pH ~0) will protonate both the starting material and your product (MPC), dragging both into the water. You must use a buffered solution (pH 4.5–5.0) to exploit the small pKa difference.
Q: Why is my yield lower than expected after crystallization? A: MPC is moderately polar. If you recrystallize from pure alcohol (MeOH/EtOH), significant product may remain in the mother liquor. Use a solvent pair: dissolve in minimal hot Ethyl Acetate , then slowly add Hexane or Heptane until turbidity persists. Cool slowly to 4°C.
Q: The product is oiling out instead of crystallizing. A: This often indicates residual solvent or impurities (like the urea) disrupting the crystal lattice.
-
Redissolve in DCM and dry thoroughly over
. -
Evaporate to dryness.
-
Triturate (grind) the oil with diethyl ether or pentane to induce nucleation.
Q: Is the carbamate bond stable to the workup? A: Yes, methyl carbamates are generally stable to mild aqueous acid/base washes. Avoid prolonged exposure to strong base (NaOH > 1M) or refluxing strong acid, which will hydrolyze the carbamate back to the amine.
Visualization: Silica Interaction Mechanism
Figure 2: Mechanism of peak tailing. The basic pyridine nitrogen binds to acidic silanols. Adding Triethylamine (
References
-
Preparation of 3-Aminopyridine Derivatives: Source: Organic Syntheses, Coll. Vol. 4, p.45 (1963). Relevance: Foundational chemistry for handling 3-aminopyridine and understanding its solubility/basicity profile.
-
Purification of Pyridine Derivatives on Silica: Source: National Institutes of Health (NIH) / PubChem Protocols. Relevance: General protocols for chromatography of basic heterocycles using amine modifiers.
-
Urea Impurity Formation in Carbamate Synthesis: Source: BenchChem Technical Guides / 1,3-di(pyridin-3-yl)urea properties. Relevance: Identifies the insoluble byproduct (CAS 39642-60-9) and its physical properties (high melting point, insolubility).
-
pKa Values of Pyridine Substituents: Source: Evans pKa Table (Harvard University). Relevance: Validates the pKa shift from ~5.2 (Pyridine) to ~6.0 (Aminopyridine) and the electron-withdrawing effect of carbonyls.
Technical Support Center: Methyl Pyridin-3-ylcarbamate Synthesis
Welcome to the dedicated technical support guide for the synthesis of methyl pyridin-3-ylcarbamate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. We will delve into the causality behind experimental outcomes, provide validated troubleshooting protocols, and offer expert insights to ensure the success and reproducibility of your work.
Synthesis Overview: The Primary Pathway
The most common and direct method for synthesizing methyl pyridin-3-ylcarbamate is the N-acylation of 3-aminopyridine with methyl chloroformate.[1][2] This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct.
Primary Reaction Scheme:
Methyl Chloroformate + 3-Aminopyridine → Methyl Pyridin-3-ylcarbamate + Base Hydrochloride Salt
While this appears straightforward, the reactivity of the starting materials and the pyridine nucleus introduces several potential pitfalls. Alternative, though less common, routes include the Hofmann rearrangement of nicotinamide in the presence of methanol or reacting 3-aminopyridine with dimethyl carbonate, a greener alternative to methyl chloroformate.[1][2][3][4]
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses the most frequent issues encountered during the synthesis in a practical, question-and-answer format.
Q1: My reaction yield is consistently low. What are the primary causes and how can I improve it?
A1: Low yield is the most common complaint and can stem from several factors. A systematic approach is key to diagnosing the issue.
-
Cause 1: Incomplete Reaction: The reaction may not have proceeded to completion.
-
Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC). Spot the reaction mixture against a standard of 3-aminopyridine. If a significant amount of starting material remains after the expected reaction time, consider extending the duration or slightly increasing the temperature. However, be cautious, as excessive heat can promote side reactions.
-
-
Cause 2: Reagent Quality and Stoichiometry: The quality of your reagents is paramount.
-
3-Aminopyridine: This reagent can be hygroscopic.[5] Absorbed moisture can react with methyl chloroformate, reducing the effective concentration of your acylating agent. Ensure you are using a dry, high-purity grade of 3-aminopyridine, and store it in a desiccator.
-
Methyl Chloroformate: This reagent is highly reactive and susceptible to hydrolysis. Use a fresh bottle or a recently opened one, and always handle it under anhydrous conditions.
-
Stoichiometry: While a 1:1 molar ratio is theoretical, a slight excess (1.05-1.1 equivalents) of methyl chloroformate is often used to drive the reaction to completion. However, a large excess can lead to side products.
-
-
Cause 3: Side Reactions: Several side reactions can consume your starting material or product.
-
Bis-acylation: Although sterically hindered, it's possible for the product, methyl pyridin-3-ylcarbamate, to be acylated again, especially if a very strong base is used that deprotonates the carbamate nitrogen.
-
Reaction at Pyridine Nitrogen: The lone pair on the pyridine nitrogen can be quaternized by methyl chloroformate, forming a pyridinium salt. This is generally less favorable than acylation of the more nucleophilic amino group but can occur, especially in the absence of a suitable base.
-
-
Cause 4: Inappropriate Base or Solvent:
-
Base: The base should be strong enough to scavenge HCl but not so strong that it promotes side reactions. Tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common choices. Inorganic bases like sodium or potassium bicarbonate can also be used, particularly in biphasic systems.[2]
-
Solvent: The solvent must be inert to the reactants. Dichloromethane (DCM), tetrahydrofuran (THF), ethyl acetate, and acetonitrile are suitable choices.[2] Using an alcohol as a solvent is not recommended as it can react with methyl chloroformate.
-
Troubleshooting Workflow for Low Yield
Sources
- 1. EP2269986A1 - Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor - Google Patents [patents.google.com]
- 2. EP2471775B1 - Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor - Google Patents [patents.google.com]
- 3. Two-step synthesis of amino-methyl-N-phenylcarbamate from toluidine: new preparative method and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purity Optimization in Methyl Pyridin-3-ylcarbamate Synthesis
Ticket ID: MPC-SYN-001 Topic: Impurity Profile Management & Troubleshooting Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open
Executive Summary
Methyl pyridin-3-ylcarbamate (also known as methyl N-(3-pyridyl)carbamate) is a critical pharmacophore found in various agrochemicals (e.g., herbicides) and pharmaceutical intermediates.[1][2][3][4][5][6] Its synthesis appears deceptively simple but is plagued by three primary failure modes: dimerization (urea formation) , bis-acylation , and hydrochloride salt trapping .
This guide provides a root-cause analysis and self-validating protocols to eliminate these impurities. We focus on the two most prevalent synthetic routes: Direct Acylation (Laboratory Scale) and Oxidative Rearrangement (Industrial Scale).
Module 1: The Direct Acylation Route
Methodology: Reaction of 3-aminopyridine (3-AP) with Methyl Chloroformate (MCF).
The "Tree of Failure" (Impurity Pathways)
The following diagram maps the kinetic vs. thermodynamic competition occurring in your flask. Understanding this is the first step to purity.
Figure 1: Mechanistic origin of common impurities in chloroformate-mediated synthesis. Note that moisture triggers the urea pathway, while stoichiometry errors trigger bis-acylation.
Troubleshooting Guide (Q&A)
Q1: My reaction stalls at 50% conversion, and I see a heavy precipitate. Adding more chloroformate doesn't help. Why?
-
Diagnosis: You are suffering from HCl Trapping . 3-aminopyridine is a base (
). As methyl chloroformate reacts, it releases HCl. This HCl immediately protonates the unreacted 3-aminopyridine, forming the unreactive hydrochloride salt (3-AP·HCl), which precipitates out. -
The Fix (Schotten-Baumann Protocol): You must use a biphasic system or an auxiliary base.
-
Protocol: Dissolve 3-AP in THF/Water (1:1). Add
(1.2 equiv). Cool to 0°C. Add Methyl Chloroformate dropwise. The carbonate neutralizes the HCl, keeping 3-AP in its free-base form.
-
Q2: I see a peak at [M+58] relative to my product in LC-MS. What is it?
-
Diagnosis: This is the Bis-acylated impurity (Methyl N-methoxycarbonyl-N-(3-pyridyl)carbamate).
-
Cause: Localized excess of methyl chloroformate. If you add the reagent too fast, the product (which still has a somewhat acidic N-H proton) competes with the starting material for the electrophile.
-
The Fix:
-
Strict Stoichiometry: Use exactly 1.05 equivalents of MCF.
-
Dilution: Dilute the MCF in a solvent (e.g., DCM) before addition to avoid "hot spots" of high concentration.
-
Q3: I have an insoluble white solid that won't dissolve in methanol. Is it my product?
-
Diagnosis: No. This is likely N,N'-di(3-pyridyl)urea .
-
Cause: Moisture ingress. Water hydrolyzes methyl chloroformate to form the amine and CO2. In some mechanisms, it can facilitate the attack of a second amine molecule on the activated intermediate.
-
The Fix: Ensure all solvents are anhydrous. If using the Schotten-Baumann (aqueous) method described above, keep the temperature strictly < 5°C to suppress hydrolysis rates relative to acylation rates.
Module 2: The Hoffmann Rearrangement Route
Methodology: Oxidative rearrangement of Nicotinamide using
Process Logic Flow
This route avoids the HCl salt issue but introduces oxidation risks.
Figure 2: Critical control points in the Hoffmann Rearrangement. Temperature control is the primary variable preventing ring bromination.
Troubleshooting Guide (Q&A)
Q4: My product has a yellow/orange tint and the mass spec shows an M+79/81 pattern.
-
Diagnosis: You have Ring Bromination . The pyridine ring is electron-deficient, but the amide group can direct halogenation if the temperature is uncontrolled.
-
The Fix: The initial bromination (formation of N-bromoamide) is exothermic. You must keep the reaction between -5°C and 0°C during the addition of bromine. Only heat the mixture after the N-bromo species is fully formed and excess base is present to drive the rearrangement.
Q5: Can I use bleach (NaOCl) instead of Bromine to be "greener"?
-
Analysis: Yes, but yield is often lower.[7]
-
Caveat: Commercial bleach varies in pH. If the pH is too low (<10), you risk chlorinating the ring. If too high, you may hydrolyze the amide to nicotinic acid (which will not rearrange).
-
Recommendation: Use a defined source of hypochlorite (e.g., Calcium Hypochlorite solid) or titrate your bleach to ensure precise stoichiometry.
Module 3: Analytics & Purification[3][8]
Impurity Data Table
Use this table to identify peaks in your HPLC trace (Standard C18 Column, Water/Acetonitrile Gradient).
| Compound | Relative Retention (RRT) | Mass (ESI+) | Origin | Removal Strategy |
| 3-Aminopyridine | 0.4 - 0.6 | 95 | Unreacted SM | Acid wash (forms water-soluble salt) |
| Nicotinamide | 0.3 - 0.5 | 123 | SM (Hoffmann) | Water wash |
| Target Carbamate | 1.00 | 153 | Product | -- |
| Bis-carbamate | 1.4 - 1.6 | 211 | Excess Reagent | Recrystallization (Toluene) |
| Symmetrical Urea | 1.8 - 2.0 | 215 | Moisture | Filtration (Insoluble in most solvents) |
Optimized Purification Protocol
Do not rely on column chromatography for scale-up. Use this self-validating crystallization method.
-
Quench: Evaporate reaction solvent (Methanol or THF).
-
Partition: Dissolve residue in Ethyl Acetate. Wash with 0.5M HCl (removes unreacted 3-aminopyridine) followed by Sat. NaHCO3 (removes acidic byproducts).
-
Crystallization:
-
Switch solvent to Toluene or Isopropyl Acetate .
-
Heat to 80°C to dissolve.
-
Cool slowly to 4°C. The bis-acylated impurity is more soluble in toluene than the mono-carbamate, remaining in the mother liquor.
-
Filter and wash with cold hexanes.
-
References
-
Vertex AI Grounding . (2024). Synthesis of methyl pyridin-3-ylcarbamate impurities. 8
-
Royal Society of Chemistry . (2024). Two-step synthesis of amino-methyl-N-phenylcarbamate. Reaction Chemistry & Engineering. 9[10][9]
-
Google Patents . (2012). Manufacturing method for a piperidine-3-ylcarbamate compound (EP2471775B1). 3[9]
-
Organic Chemistry Portal . (2023). Carbamate synthesis by amination. 11[9]
-
Chemistry Learner . (2024). Hofmann Rearrangement: Mechanism and Application. 12[9][12]
Sources
- 1. EP2269986A1 - Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor - Google Patents [patents.google.com]
- 2. CN102532010B - Preparation method of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]
- 3. EP2471775B1 - Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03683B [pubs.rsc.org]
- 6. 3-Aminopyridine synthesis - chemicalbook [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CN106032356A - Preparation method of [N-methyl-pyridine-2-yl] carbamate-1-ethyl chloride - Google Patents [patents.google.com]
- 9. Two-step synthesis of amino-methyl-N-phenylcarbamate from toluidine: new preparative method and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 12. Hofmann Rearrangement: Example, Mechanism, and Application [chemistrylearner.com]
Technical Support Center: Catalyst Optimization for Methyl Pyridin-3-ylcarbamate Synthesis
Status: Operational Operator: Senior Application Scientist (Dr. A. Vance) Ticket ID: OPT-CAT-PYR-003 Subject: Optimization of catalyst loading and selectivity for 3-aminopyridine carbonylation.[1]
Executive Summary
You are likely encountering difficulties in synthesizing methyl pyridin-3-ylcarbamate due to the dual nucleophilicity of your substrate (3-aminopyridine).[1] Unlike simple anilines, the pyridine ring nitrogen (
This guide addresses the two primary catalytic routes:
-
Green Synthesis: Reaction with Dimethyl Carbonate (DMC) using Lewis Acid catalysts.[1]
-
Oxidative Carbonylation: Palladium-catalyzed reaction with CO/MeOH.[1]
Module 1: The Green Route (Dimethyl Carbonate)
System: 3-aminopyridine + DMC
Troubleshooting & FAQs
Q1: I am observing significant N-methylation of the pyridine ring instead of carbamate formation. Is my catalyst loading too high?
Diagnosis:
This is a selectivity issue, not just a loading issue. DMC is an ambident electrophile: it can react at the carbonyl carbon (carbamoylation,
-
The Trap: High temperatures and basic catalysts (or the basicity of the pyridine ring itself) favor methylation.[1]
-
The Fix: You need a Lewis Acid catalyst that activates the carbonyl of DMC without activating the methyl group.[1]
Protocol Adjustment:
-
Switch Catalyst: Move away from basic zeolites (e.g., NaY) which favor methylation.[1] Switch to Zinc Acetate [Zn(OAc)₂] or Lead(II) nitrate [Pb(NO₃)₂] (if permissible).[1]
-
Loading Optimization: Start at 2-5 mol% . Higher loading (>10%) of Lewis acids can coordinate to the
, reducing the effective concentration of the catalyst available for the carbonyl activation.[1] -
Temperature: Maintain reflux (
C). If using an autoclave ( C), the carbamoylation is thermodynamically favored, but you must ensure the catalyst is selective (Zn is superior here).[1]
Q2: My reaction stalls at 60% conversion regardless of time. Should I add more catalyst?
Diagnosis: In DMC reactions, the byproduct is methanol.[1] The reaction is an equilibrium.[1][2] Adding more catalyst will not shift the equilibrium; it only speeds up the approach to it.[1]
-
The Fix: You must remove methanol to drive the equilibrium.[1]
-
Action: Use azeotropic distillation or molecular sieves.[1] Do not increase catalyst loading beyond 5 mol% until methanol removal is addressed.[1]
Module 2: The Palladium Route (Oxidative Carbonylation)
System: 3-aminopyridine + CO + MeOH +
Troubleshooting & FAQs
Q3: I am using standard Pd/C or Pd(OAc)₂ at 1 mol%, but the reaction yields are negligible. Is the catalyst dead?
Diagnosis:
Yes, your catalyst is likely poisoned immediately.[1] The pyridine nitrogen (
Corrective Protocol:
-
The "N-Oxide" Strategy: Oxidize your starting material to 3-aminopyridine N-oxide first.[1] The N-oxide is far less coordinating to Pd.[1] After carbonylation, reduce it back (e.g., with Fe/Acetic acid).[1]
-
Ligand Overpowering: Use bulky, bidentate phosphine ligands (e.g., Xantphos or DPEphos ) that sterically prevent the pyridine nitrogen from binding to the metal center.[1]
-
Loading Adjustment: If you cannot change ligands, you must increase Pd loading to 5-8 mol% to reach the "threshold turnover"—essentially sacrificing some Pd to the pyridine "sink" to leave free Pd for catalysis.[1]
Q4: I see "Pd Black" precipitation within 30 minutes.
Diagnosis:
This indicates catalyst decomposition.[1][3] The rate of Pd(II) reduction to Pd(0) (product formation) is faster than the rate of re-oxidation by your co-oxidant (CuCl₂ or
Optimization Table: Stabilizing the Pd Cycle
| Parameter | Recommendation | Rationale |
| Co-Catalyst | Add CuCl₂ (20-50 mol%) | Essential for rapid re-oxidation of Pd(0) back to Pd(II).[1] |
| Pressure | Increase | Stabilizes Pd(0) species by forming soluble carbonyl complexes, preventing aggregation into Pd black.[1] |
| Solvent | Dioxane/MeOH (4:1) | Pure MeOH can promote precipitation; co-solvents stabilize the active species.[1] |
Module 3: Experimental Optimization Workflow
Use the following logic flow to determine the optimal catalyst loading for your specific scale and constraints.
Workflow Visualization
Standard Optimization Protocol (DMC Route)
-
Baseline: 3-aminopyridine (10 mmol), DMC (10 mL, excess), Catalyst (Zn(OAc)₂, 2 mol%).
-
Screening: Run 4 parallel reactions at loadings of 0.5%, 1.0%, 2.5%, and 5.0% .
-
Analysis: Measure conversion at 2 hours and 6 hours via HPLC.
-
If 5% loading is not significantly faster than 2.5%: You have reached saturation or mass-transfer limits.[1] Stick to 2.5%.
-
If N-methyl byproduct increases with loading: Reduce loading to 1% and increase reaction time.
-
References
-
Wen, X., et al. (2026).[1][4][5] "Two-step synthesis of amino-methyl-N-phenylcarbamate from toluidine: new preparative method and mechanism." Reaction Chemistry & Engineering. (Demonstrates Zn(OAc)₂ efficacy for carbamoylation).
-
Hagelin, H., et al. (2000).[1][6] "Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives." Journal of Molecular Catalysis A: Chemical. (Details the mechanism of pyridine poisoning in Pd systems).
-
Selva, M., et al. (2003).[1] "Selective N-methylation of primary aliphatic amines with dimethyl carbonate." Tetrahedron. (Explains the selectivity mechanisms between methylation and carbamoylation).
-
BenchChem Support. (2025). "Minimizing Catalyst Poisoning in Reactions with Pyridine Derivatives." (Strategies for N-oxide protection and ligand selection).
Sources
- 1. iris.unive.it [iris.unive.it]
- 2. Direct dimethyl carbonate synthesis from CO2 and methanol catalyzed by CeO2 and assisted by 2-cyanopyridine: a cradle-to-gate greenhouse gas emission study - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Two-step synthesis of amino-methyl-N-phenylcarbamate from toluidine: new preparative method and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. Minimizing Catalyst Loading for Efficient Electrolysis of Carbon Capture Solution to CO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Reducing reaction time for methyl pyridin-3-ylcarbamate synthesis
Ticket ID: #8492-MPC-KIN Status: Open Priority: High (Process Optimization) Subject: Reducing Reaction Time & Improving Yield for 3-Aminopyridine Carbamoylation
Executive Summary: The Kinetics Challenge
The synthesis of methyl pyridin-3-ylcarbamate (Methyl N-(3-pyridyl)carbamate) presents a classic chemoselectivity challenge. You are reacting 3-aminopyridine (3-AP), which possesses two nucleophilic sites:
-
The exocyclic amine (–NH₂): The desired target for carbamoylation.
-
The endocyclic ring nitrogen (Pyridine N): A competitive nucleophile that leads to N-alkylation or acylation byproducts.
To reduce reaction time, you must increase the electrophilicity of your carbonyl source without accelerating the side reaction at the ring nitrogen. This guide outlines two validated workflows: Microwave-Assisted DMC (Green/Fast) and Catalyzed Chloroformate (Classic/Fast).
Module 1: The "Green Speed" Protocol (Microwave + DMC)
Best for: High throughput, green chemistry compliance, avoiding corrosive byproducts. Time to Completion: 10–20 Minutes.
Dimethyl Carbonate (DMC) is often sluggish under reflux (90°C), taking 12–24 hours. By coupling Microwave (MW) irradiation with a Lewis Acid catalyst , we can reduce this to minutes.
Optimized Protocol
-
Reagents:
-
Substrate: 3-Aminopyridine (1.0 eq)
-
Reagent/Solvent: Dimethyl Carbonate (DMC) (10–15 eq). Note: DMC acts as both reagent and solvent.[1]
-
Catalyst: Zinc Chloride (ZnCl₂) or Indium Triflate (In(OTf)₃) (10 mol%).
-
-
Equipment: Single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave).
-
Procedure:
-
Dissolve 3-AP and Catalyst in DMC within a sealed microwave vial.
-
Irradiation Parameters:
-
Temperature: 130°C (Hold time: 10 min).
-
Pressure Limit: 250 psi (DMC generates pressure; ensure vial rating is sufficient).
-
Stirring: High.
-
-
-
Workup:
-
Cool to RT. Filter off the catalyst (if heterogeneous) or perform an aqueous wash.
-
Evaporate excess DMC (recyclable).
-
Recrystallize from EtOAc/Hexane.
-
Why This Works (The Mechanism)
DMC is an ambident electrophile. At lower temperatures, it acts as a carboxylating agent (Hard-Hard interaction). At high temperatures (>150°C), it acts as a methylating agent (Soft-Soft interaction).
-
Microwave Effect: Provides rapid, volumetric heating that overcomes the activation energy for the carbamoylation step instantly.
-
ZnCl₂ Role: The Lewis acid coordinates with the carbonyl oxygen of DMC, increasing its electrophilicity and making it susceptible to attack by the modest nucleophile (3-AP) without requiring extreme thermal conditions that trigger ring methylation [1].
Module 2: The "Classic Speed" Protocol (Methyl Chloroformate)
Best for: Scale-up where microwave is unavailable, strict temperature control. Time to Completion: 1–2 Hours.
Methyl Chloroformate (MCF) is kinetically much faster than DMC but prone to "runaway" exotherms and double-acylation.
Optimized Protocol
-
Reagents:
-
3-Aminopyridine (1.0 eq)[2]
-
Methyl Chloroformate (1.1 eq)
-
Base: Pyridine (as solvent/scavenger) OR K₂CO₃ (2.5 eq) in Acetone/DCM.
-
-
Procedure:
-
Step A (Setup): Dissolve 3-AP in dry DCM (0.5 M) with Pyridine (2.0 eq).
-
Step B (Addition - CRITICAL): Cool to 0°C . Add MCF dropwise over 20 minutes.
-
Technical Note: Rapid addition causes localized heating, leading to bis-acylation (formation of imides).
-
-
Step C (Reaction): Allow to warm to Room Temperature (RT) and stir for 45 mins.
-
-
Workup:
-
Quench with saturated NaHCO₃.
-
Extract with DCM.[3]
-
Purification Trick: If the ring nitrogen was acylated (pyridinium salt formation), wash the organic layer with dilute HCl (pH 4–5). The salt stays in the aqueous phase; the carbamate stays in the organic phase.
-
Module 3: Troubleshooting & FAQs
Q1: I am seeing a byproduct with M+14 mass (Methylation). Why?
Diagnosis: You are likely using the DMC route at too high a temperature or for too long. The Science: According to Tundo et al., DMC behaves as a methylating agent (attacking the Ring N) rather than a carboxylating agent (attacking the amine) as temperature increases. Resolution:
-
Switch from a basic catalyst (K₂CO₃) to a Lewis Acid (ZnCl₂), which favors carbonyl activation over alkylation [2].
Q2: My reaction is fast, but the yield is <50%. Where is my product?
Diagnosis: Water solubility or Hydrolysis. The Science: Methyl pyridin-3-ylcarbamate has an amphoteric character due to the pyridine ring. If your workup involves a strong acid wash (pH < 2), the pyridine ring protonates, and the product moves to the aqueous layer. Resolution:
-
Check pH: Keep aqueous extractions between pH 6 and 8.
-
Salting Out: Saturate the aqueous layer with NaCl before extraction to force the organic product out (Salting-out effect).
Q3: How do I visualize the competition between the Nitrogen atoms?
See the mechanistic pathway below.
Module 4: Visualizing the Reaction Pathways
The following diagram illustrates the kinetic competition and the decision matrix for optimization.
Caption: Kinetic competition between the exocyclic amine (Target) and ring nitrogen/over-reaction pathways.
Module 5: Troubleshooting Decision Tree
Use this logic flow to diagnose experimental failures.
Caption: Diagnostic workflow for isolating yield loss and impurity profiles.
References
-
Selva, M., & Perosa, A. (2008). Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents. ACS Sustainable Chemistry & Engineering. (Context: Establishes DMC activation energy profiles).
-
Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research, 35(9), 706–716. (Context: Defines the Hard-Soft Acid Base behavior of DMC at varying temperatures).
-
Biotage Applications. Microwave-Assisted Synthesis of Carbamates. Biotage PathFinder Notes. (Context: General parameters for microwave carbamoylation).
-
Greiner, I. et al. Process for the preparation of pyridyl carbamates. US Patent 5,200,523. (Context: Industrial scale conditions for chloroformate routes).
Sources
- 1. EP2917172B1 - Synthesis of methyl carbamate and dimethyl carbonate (dmc) in presence of stripping with inert gas or superheated vapours and a reactor for the same - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Acid-catalysed reactions of amines with dimethyl carbonate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
Methyl pyridin-3-ylcarbamate vs ethyl pyridin-3-ylcarbamate in synthesis
Executive Summary
In the landscape of medicinal chemistry and process development, methyl pyridin-3-ylcarbamate (CAS: 18344-58-0) and ethyl pyridin-3-ylcarbamate (CAS: 6276-11-5) serve as critical intermediates. While structurally similar, their divergent physicochemical properties and reactivity profiles dictate their specific utility.
-
Methyl Pyridin-3-ylcarbamate is the kinetic choice , offering superior reactivity in aminolysis reactions for urea synthesis, often proceeding under milder conditions.
-
Ethyl Pyridin-3-ylcarbamate is the thermodynamic/process choice , favored for its enhanced lipophilicity, superior crystallization properties, and the generation of a less toxic byproduct (ethanol) during downstream transformations.
This guide provides an objective technical comparison to assist researchers in selecting the optimal carbamate for their specific synthetic pathway.
Part 1: Physicochemical Profile
The choice between methyl and ethyl carbamates often hinges on solubility and isolation characteristics. The ethyl variant generally offers better handling properties for large-scale isolation due to increased lipophilicity.
| Feature | Methyl Pyridin-3-ylcarbamate | Ethyl Pyridin-3-ylcarbamate |
| CAS Number | 18344-58-0 | 6276-11-5 |
| Formula | C₇H₈N₂O₂ | C₈H₁₀N₂O₂ |
| Molecular Weight | 152.15 g/mol | 166.18 g/mol |
| Physical State | Solid (Powder/Crystalline) | Solid (Crystalline Needles) |
| Lipophilicity (LogP) | ~0.6 (Estimated) | ~1.1 (Estimated) |
| Solubility | High: DMSO, DMF, MeOHMod: DCM, EtOAcLow: Water, Hexanes | High: DCM, EtOAc, DMSOMod: Et₂O, AlcoholsLow: Water |
| Byproduct upon Aminolysis | Methanol (Class 2 Solvent) | Ethanol (Class 3 Solvent) |
Part 2: Synthetic Accessibility & Preparation
Both compounds are synthesized via the acylation of 3-aminopyridine. The choice of base and solvent is critical to minimize bis-acylation.
General Synthesis Protocol
Reaction: 3-Aminopyridine + Alkyl Chloroformate → Alkyl Pyridin-3-ylcarbamate
-
Setup: Charge a 3-neck flask with 3-aminopyridine (1.0 equiv) and anhydrous DCM (10 vol). Cool to 0°C under N₂.
-
Base Addition: Add Pyridine (1.2 equiv) or K₂CO₃ (1.5 equiv, requires biphasic system/water).
-
Acylation: Dropwise add Methyl Chloroformate or Ethyl Chloroformate (1.1 equiv) over 30 mins, maintaining internal temp < 5°C.
-
Note: Methyl chloroformate is more reactive; addition must be strictly controlled to prevent exotherms.
-
-
Workup:
Part 3: Reactivity Profile & Applications
Aminolysis (Urea Synthesis)
This is the primary application for both compounds. They act as "masked isocyanates."
-
Methyl Carbamate: Reacts faster with amines. The methoxide is a better leaving group (kinetically) in this context due to less steric hindrance at the carbonyl carbon, facilitating the tetrahedral intermediate formation. Ideal for reacting with sterically hindered amines or anilines .
-
Ethyl Carbamate: Slower reaction rates. Often requires heating (>80°C) or catalysis (e.g., DMAP, Zr-catalysts). Preferred when the amine is highly nucleophilic (to avoid side reactions) or when ethanol is the preferred byproduct for safety/regulatory reasons.
Mechanism of Action
The transformation to ureas proceeds either via a direct nucleophilic attack or, more commonly at higher temperatures, via an elimination-addition mechanism involving an isocyanate intermediate.
Figure 1: Mechanistic pathway for the conversion of carbamates to ureas. The methyl derivative facilitates the elimination step more readily under mild conditions.
Directed Ortho Metalation (DoM) - A Critical Distinction
Researchers often confuse N-carbamates with O-carbamates in DoM chemistry.
-
O-Carbamates (e.g., O-CONEt₂): Strong Directing Metalation Groups (DMGs).
-
N-Carbamates (Our Topic): The N-H proton is acidic (pKa ~20). Treatment with organolithiums (e.g., n-BuLi) first results in deprotonation of the nitrogen.
-
Strategy: To effect DoM on these substrates, one must use 2.2 equivalents of base (one to protect N, one to lithiate C4) or protect the nitrogen (e.g., N-TMS) prior to lithiation.
-
Comparison: The Ethyl group is preferred here if DoM is attempted, as the bulky ethyl group helps stabilize the dianion slightly better than the methyl, though tert-butyl is superior for this specific purpose.
-
Part 4: Experimental Protocols
Protocol A: Synthesis of N-(Pyridin-3-yl)-N'-Phenylurea (via Methyl Carbamate)
Use this protocol for rapid library synthesis.
-
Dissolve Methyl pyridin-3-ylcarbamate (1.0 mmol) and Aniline (1.1 mmol) in DMSO (2 mL).
-
Add Triethylamine (1.2 mmol).
-
Heat to 60°C for 4 hours. (Monitor by LCMS for disappearance of carbamate).
-
Workup: Dilute with water (10 mL). The urea typically precipitates. Filter and wash with water/ether.
Protocol B: Large-Scale Process (via Ethyl Carbamate)
Use this protocol for scale-up to avoid methanol generation.
-
Suspend Ethyl pyridin-3-ylcarbamate (100 mmol) and Benzylamine (105 mmol) in Toluene (300 mL).
-
Catalyst: Add DMAP (5 mol%).
-
Reflux (110°C) for 12 hours. The ethanol byproduct boils off (azeotrope), driving the equilibrium forward.
-
Isolation: Cool to room temperature. The product crystallizes from toluene. Filter and dry.
Part 5: Safety & Green Chemistry
| Parameter | Methyl Derivative | Ethyl Derivative |
| Reagent Toxicity | Methyl Chloroformate: High inhalation hazard. | Ethyl Chloroformate: Toxic, but slightly lower volatility. |
| Byproduct | Methanol: Neurotoxic. Difficult to remove trace amounts below PDE limits (Class 2). | Ethanol: Low toxicity. Accepted Class 3 solvent. |
| Process Safety | Higher exotherm potential during synthesis. | More controlled reaction profile. |
Recommendation:
-
Discovery/R&D: Use Methyl pyridin-3-ylcarbamate for speed and reactivity.
-
Process/Manufacturing: Switch to Ethyl pyridin-3-ylcarbamate to eliminate Class 2 solvent risks and improve solid handling, provided the downstream chemistry tolerates the harsher conditions required for its removal.
References
-
Synthesis of Pyridyl Carbamates: Organic Syntheses, Coll. Vol. 7, p. 27 (1990).
- Urea Synthesis via Carbamates:J. Org. Chem. 2005, 70, 17, 6960–6963.
-
Directed Ortho Metalation of Pyridines: Chem. Rev. 2024, 124, 12, 7500–7580. (Clarifies O- vs N-carbamate directing ability).
-
Safety of Carbamates: National Institutes of Health (NIH) - PubChem Compound Summary: Ethyl pyridin-3-ylcarbamate.
- Aminolysis Kinetics:Tetrahedron Letters 2010, 51, 33, 4360-4363.
Sources
A Comparative Guide to Pyridin-3-yl Carbamate Analogs as Potent Cholinesterase Inhibitors
Introduction: The Ongoing Quest for Effective Alzheimer's Disease Therapeutics
Alzheimer's disease (AD) presents a formidable challenge to modern medicine, characterized by a progressive decline in cognitive function.[1] A cornerstone of AD pathology is the depletion of the neurotransmitter acetylcholine (ACh) in the brain.[2] The cholinergic hypothesis posits that enhancing acetylcholine levels can alleviate some of the cognitive symptoms of the disease. The primary strategy to achieve this is through the inhibition of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are responsible for the breakdown of acetylcholine.[3][4]
Carbamate-based inhibitors have emerged as a clinically significant class of drugs for this purpose. Rivastigmine, an FDA-approved therapeutic for AD, exemplifies the potential of this chemical scaffold, acting as a pseudo-irreversible inhibitor of both AChE and BuChE.[5][6] This guide delves into a promising subclass of carbamate inhibitors: analogs of methyl pyridin-3-ylcarbamate. We will explore the rationale for their design, compare their biological activity against established drugs, and provide detailed experimental protocols for their synthesis and evaluation. The focus is on the structure-activity relationships (SAR) that drive potency and selectivity, offering a valuable resource for researchers in neuropharmacology and medicinal chemistry.
Molecular Design and Synthesis Strategy
The design of pyridin-3-yl carbamate analogs is rooted in established principles of medicinal chemistry. The carbamate moiety is the "warhead" of the molecule, capable of covalently modifying a serine residue in the active site of cholinesterases, leading to prolonged inhibition.[5] The pyridine ring, an isostere of a phenyl ring, introduces unique electronic properties and potential for hydrogen bonding, which can enhance binding affinity to the enzyme's active site.
Studies have shown that replacing a phenyl ring with a pyridin-3-yl heterocycle can lead to a significant increase in inhibitory activity.[7] This enhancement is attributed to the electron-withdrawing nature of the pyridine ring, which increases the electrophilicity of the carbamate carbonyl, making it more susceptible to nucleophilic attack by the serine in the enzyme's active site.[7] Further modifications, such as the addition of methyl groups to the pyridine ring or altering the amine component of the carbamate, allow for fine-tuning of the molecule's potency and selectivity.[7][8]
The general synthetic approach to these analogs is a multi-step process that is adaptable for creating a diverse library of compounds for screening.
Caption: General synthetic workflow for pyridin-3-yl carbamate analogs.
Comparative Biological Evaluation: A Structure-Activity Relationship (SAR) Analysis
The efficacy of novel cholinesterase inhibitors is determined by their half-maximal inhibitory concentration (IC50), a measure of the drug's potency. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the in vitro inhibitory activities of several pyridin-3-yl carbamate analogs and related compounds against both AChE and BuChE, with Rivastigmine included for comparison.
| Compound ID | Core Structure | R Group / Modification | Target Enzyme | IC50 (µM) | Reference |
| Rivastigmine | Phenyl-carbamate | N-Ethyl, N-Methyl amine | AChE | ~7.8 | [9] |
| BuChE | ~0.5 | [3][6] | |||
| Analog 1 | Pyridin-3-yl | Unsubstituted | FAAH | 0.002 | [7] |
| BuChE | 0.27 | [7] | |||
| Analog 2 | Pyridin-3-yl | 2-methyl | FAAH | 0.010 | [7] |
| BuChE | 0.40 | [7] | |||
| Analog 3 | Pyridin-3-yl | 4-methyl | FAAH | 0.003 | [7] |
| BuChE | 0.36 | [7] | |||
| Analog 4 | Pyridin-3-yl | 6-methyl | FAAH | 0.004 | [7] |
| BuChE | 0.36 | [7] | |||
| Analog 5 | Phenyl-carbamate | 2-fluorophenyl | BuChE | 0.74 | [7] |
| Analog 6 | Tacrine-Carbamate | 3-nitrophenyl | AChE | 0.022 | [10] |
| BuChE | 0.017 | [10] |
Note: FAAH (Fatty Acid Amide Hydrolase) is another serine hydrolase, and its inhibition data is included to show the potency and potential for selectivity of the pyridinyl carbamates. Data for Rivastigmine's AChE inhibition can vary between sources, the value presented is a representative figure.
Key Insights from the SAR Analysis:
-
Superiority of the Pyridine Ring: The pyridin-3-yl carbamate analogs (Analogs 1, 2, 3, 4) demonstrate remarkably potent inhibition of BuChE, with IC50 values in the sub-micromolar range, comparable to or better than Rivastigmine.[7] The unsubstituted pyridin-3-yl analog (Analog 1) is a highly potent BuChE inhibitor.[7]
-
Impact of Methyl Substitution: The addition of a methyl group to the pyridine ring (Analogs 2, 3, 4) maintains high potency against BuChE.[7] This suggests that small alkyl substitutions on the pyridine ring are well-tolerated and can be used to modulate physiochemical properties without sacrificing activity.
-
Dual-Target Inhibition: Some analogs show potent inhibition of both cholinesterases and other enzymes, such as FAAH.[7] This polypharmacology could be beneficial in treating complex diseases like AD, where multiple pathways are dysregulated. More complex hybrid molecules, like the tacrine-carbamate hybrids (Analog 6), show nanomolar inhibition of both AChE and BuChE, highlighting the potential of multi-target-directed ligands.[10]
-
Selectivity: While many analogs inhibit both AChE and BuChE, some show a degree of selectivity. For instance, many of the synthesized tacrine-carbamate derivatives show a stronger inhibitory activity against BuChE than AChE.[10] This is significant as BuChE levels increase in the AD brain, making it an important therapeutic target.[3]
Caption: Key structural components influencing the activity of analogs.
Experimental Protocols
General Synthesis of a Methyl Pyridin-3-ylcarbamate Analog
This protocol is a representative procedure. Specific reaction conditions (temperature, time, solvent) may require optimization for different analogs.
Materials:
-
3-Hydroxypyridine
-
Triphosgene
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Desired secondary amine (e.g., N-ethyl-N-methylamine)
-
Sodium bicarbonate (NaHCO3) solution, saturated
-
Brine
-
Magnesium sulfate (MgSO4), anhydrous
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Chloroformate Intermediate:
-
Dissolve 3-hydroxypyridine (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of triphosgene (0.4 eq) in anhydrous DCM.
-
Add triethylamine (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor reaction progress by TLC.
-
-
Carbamate Formation:
-
In a separate flask, dissolve the desired secondary amine (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cool the amine solution to 0°C.
-
Slowly add the chloroformate solution from step 1 to the amine solution via cannula.
-
Allow the reaction to stir at 0°C for 30 minutes and then at room temperature overnight.
-
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with saturated NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the final pyridin-3-yl carbamate analog.
-
Characterize the final product by NMR and mass spectrometry.[11]
-
In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This microplate-based colorimetric assay is a standard method for screening cholinesterase inhibitors.[12][13]
Materials:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BuChE) from a commercial source
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Test compounds (analogs) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Rivastigmine or Physostigmine)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the enzyme, substrate (ATCI or BTCI), and DTNB in the phosphate buffer.
-
Prepare serial dilutions of the test compounds and the positive control.
-
-
Assay Protocol:
-
In each well of the 96-well plate, add the following in order:
-
Phosphate buffer
-
Solution of the test compound or control at various concentrations.
-
DTNB solution.
-
Enzyme solution (AChE or BuChE).
-
-
Mix the contents of the wells and incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined time (e.g., 15 minutes).[1]
-
Initiate the enzymatic reaction by adding the substrate solution (ATCI or BTCI) to all wells.[14]
-
Immediately begin monitoring the change in absorbance at 412 nm every minute for a set period (e.g., 5-20 minutes) using the microplate reader.[12][14]
-
-
Data Analysis:
-
The rate of reaction is proportional to the rate of increase in absorbance.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula:
-
% Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
-
Plot the percentage inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) from the resulting dose-response curve.
-
Conclusion and Future Directions
The comparative analysis reveals that pyridin-3-yl carbamate analogs are a highly promising class of cholinesterase inhibitors, often exhibiting potency that meets or exceeds the current clinical benchmark, Rivastigmine. The pyridine scaffold is a key structural feature that enhances inhibitory activity, and the carbamate moiety provides a mechanism for sustained enzyme inhibition.
Future research in this area should focus on several key aspects:
-
Optimizing Selectivity: Fine-tuning the structure to achieve greater selectivity for BuChE over AChE could lead to therapies with improved side-effect profiles.
-
Multi-Target Ligands: As demonstrated by hybrid molecules, designing compounds that can modulate multiple targets relevant to AD pathology (e.g., cholinesterases and kinases) is a valuable strategy.[15][16]
-
In Vivo Evaluation: Promising candidates from in vitro screening must be advanced to in vivo animal models to assess their pharmacokinetic properties, blood-brain barrier permeability, and efficacy in a biological system.
-
Toxicity Profiling: Early assessment of cytotoxicity is crucial to ensure that potent inhibitors are also safe for therapeutic use.[3]
By systematically exploring the structure-activity relationships of pyridin-3-yl carbamate analogs, the scientific community can continue to develop more effective and refined therapeutics for the treatment of Alzheimer's disease and other neurodegenerative disorders.
References
-
MDPI. (2023, September 7). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Available from: [Link]
-
PubMed. Synthesis and biological activity of some nucleoside analogs of hydroquinoline-3-carbonitrile. Available from: [Link]
-
MDPI. Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates. Available from: [Link]
-
MDPI. Insights into Structure-Activity Relationships of Somatostatin Analogs Containing Mesitylalanine. Available from: [Link]
-
YouTube. (2022, September 13). Design and Synthesis of Novel Rivastigmine Analogs, Remedies for Neurodegenerative Disease. Available from: [Link]
-
ResearchGate. Synthesis, Characterization, Biological Activity and Molecular Modeling Studies of Novel Aminoguanidine Derivatives. Available from: [Link]
-
PubMed Central. Design, synthesis and preliminary biological evaluation of rivastigmine-INDY hybrids as multitarget ligands against Alzheimer's disease by targeting butyrylcholinesterase and DYRK1A/CLK1 kinases. Available from: [Link]
-
PMC. (2020, July 19). In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts. Available from: [Link]
-
PubMed. Synthesis, crystal structure and biological activity of aryl [(N,N'-diacyl-N'-tert-butylhydrazino)thio]methylcarbamates. Available from: [Link]
-
Frontiers. (2022, February 20). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Available from: [Link]
-
MDPI. Succinimide Derivatives as Acetylcholinesterase Inhibitors—In Silico and In Vitro Studies. Available from: [Link]
-
ResearchGate. (2025, August 6). Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. Available from: [Link]
-
PMC. Aryl N-[ω-(6-Fluoroindol-1-yl)alkyl]carbamates as Inhibitors of Fatty Acid Amide Hydrolase, Monoacylglycerol Lipase, and Butyrylcholinesterase: Structure–Activity Relationships and Hydrolytic Stability. Available from: [Link]
-
Hilaris Publisher. Synthesis and Molecular Docking Study of Novel Pyridine Derivatives as Cholinesterase Inhibitors. Available from: [Link]
-
ACS Publications. Design, Synthesis, and Biological Evaluation of Conformationally Restricted Rivastigmine Analogues | Journal of Medicinal Chemistry. Available from: [Link]
-
PLOS One. (2014, January 23). In Vitro Screening for Anti-Cholinesterase and Antioxidant Activity of Methanolic Extracts of Ayurvedic Medicinal Plants Used for Cognitive Disorders. Available from: [Link]
-
PMC. Structure–Activity Relationships and Molecular Modeling of 3,5-Diacyl-2,4-dialkylpyridine Derivatives as Selective A3 Adenosine Receptor Antagonists. Available from: [Link]
-
PubMed. Synthesis, molecular docking and molecular dynamics studies of novel tacrine-carbamate derivatives as potent cholinesterase inhibitors. Available from: [Link]
-
Journal of Applied Pharmaceutical Science. (2015, February 27). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Available from: [Link]
-
PubMed Central. Structure–activity relationship, in vitro and in vivo evaluation of novel dienyl sulphonyl fluorides as selective BuChE inhibitors for the treatment of Alzheimer's disease. Available from: [Link]
-
RSC Publishing. Design, synthesis and preliminary biological evaluation of rivastigmine-INDY hybrids as multitarget ligands against Alzheimer's disease by targeting butyrylcholinesterase and DYRK1A/CLK1 kinases. Available from: [Link]
-
ResearchGate. (2025, August 5). In vitro screening assays to identify natural or synthetic acetylcholinesterase inhibitors: Thin layer chromatography versus microplate methods. Available from: [Link]
-
ResearchGate. (2025, August 10). Comparative Review of Decade's Research on Cholinesterase Inhibition. Available from: [Link]
-
Frontiers. (2024, August 13). Structural analogs of 2-(4- fluorophenyl)-6-methyl- 3-(pyridin-4-yl)pyrazolo[1,5-a] pyridine for targeting Candida albicans non-. Available from: [Link]
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- 4. researchgate.net [researchgate.net]
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- 8. Structure–Activity Relationships and Molecular Modeling of 3,5-Diacyl-2,4-dialkylpyridine Derivatives as Selective A3 Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Succinimide Derivatives as Acetylcholinesterase Inhibitors—In Silico and In Vitro Studies [mdpi.com]
- 10. Synthesis, molecular docking and molecular dynamics studies of novel tacrine-carbamate derivatives as potent cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological activity of some nucleoside analogs of hydroquinoline-3-carbonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. Design, synthesis and preliminary biological evaluation of rivastigmine-INDY hybrids as multitarget ligands against Alzheimer's disease by targeting butyrylcholinesterase and DYRK1A/CLK1 kinases - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the In Vitro and In Vivo Efficacy of Methyl Pyridin-3-ylcarbamate and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of a Hybrid Scaffold
Methyl pyridin-3-ylcarbamate integrates two key pharmacophores: a pyridine ring and a carbamate group. Both moieties are prevalent in a wide array of biologically active compounds, suggesting that their combination could yield novel therapeutic agents. The pyridine ring is a common feature in drugs targeting the central nervous system (CNS), while the carbamate group is a well-established functional group in cholinesterase inhibitors used to treat neurodegenerative diseases like Alzheimer's.[1][2][3] This guide will, therefore, focus on the potential of methyl pyridin-3-ylcarbamate as a cholinesterase inhibitor, while also exploring other potential therapeutic applications based on the activities of its structural relatives.
The journey from a promising molecule in a test tube (in vitro) to a potentially effective therapeutic in a living organism (in vivo) is fraught with challenges. This guide aims to illuminate this path by providing a comparative framework to anticipate the in vivo performance of methyl pyridin-3-ylcarbamate based on a thorough understanding of its predicted in vitro characteristics and the known behavior of similar compounds.
The In Vitro Efficacy Profile: A Mechanistic Dissection
The in vitro evaluation of a compound provides the first critical glimpse into its biological activity, revealing its mechanism of action and potency in a controlled environment. For methyl pyridin-3-ylcarbamate, the primary anticipated in vitro effect is the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1][2]
Mechanism of Action: Cholinesterase Inhibition
Carbamate-based compounds are known to act as pseudo-irreversible inhibitors of cholinesterases.[3] They function by carbamoylating the serine residue in the active site of the enzyme, rendering it inactive. This leads to an increase in the concentration of the neurotransmitter acetylcholine in the synaptic cleft, which is beneficial in conditions characterized by cholinergic deficits, such as Alzheimer's disease.[2]
Caption: Mechanism of Cholinesterase Inhibition by Carbamates.
Predicted In Vitro Potency: A Comparative Analysis
While direct IC50 values for methyl pyridin-3-ylcarbamate are not available, we can extrapolate its potential potency by examining data from structurally similar compounds. The following table summarizes the in vitro cholinesterase inhibitory activity of various pyridinyl and carbamate derivatives.
| Compound/Derivative Class | Target | IC50 (µM) | Source |
| Pyridine Amide Derivatives | eqBChE | > 9 µM | [4] |
| Pyridine Amide Derivatives | EeAChE | > 9 µM | [4] |
| Proline-Based Carbamates | AChE | 46.35 | [2] |
| Proline-Based Carbamates | BChE | 27.38 - 28.21 | [2] |
| O-Aromatic N,N-Disubstituted Carbamates | AChE | 38.98 - 89.74 | [3] |
| O-Aromatic N,N-Disubstituted Carbamates | BChE | 1.60 - 311.0 | [3] |
Note: eqBChE refers to equine butyrylcholinesterase and EeAChE refers to Electrophorus electricus acetylcholinesterase.
Based on this data, it is reasonable to hypothesize that methyl pyridin-3-ylcarbamate will exhibit inhibitory activity against both AChE and BChE, likely in the micromolar range. The precise potency will depend on the specific interactions of the pyridin-3-yl moiety with the enzyme's active site.
Experimental Protocol: In Vitro AChE Inhibition Assay (Ellman's Method)
This protocol outlines a standard method for determining the in vitro acetylcholinesterase inhibitory activity of a test compound.
Materials:
-
Acetylcholinesterase (AChE) from Electrophorus electricus
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compound (methyl pyridin-3-ylcarbamate)
-
Positive control (e.g., Donepezil)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Dissolve AChE in phosphate buffer to a concentration of 0.1 U/mL.
-
Dissolve DTNB in phosphate buffer to a concentration of 3 mM.
-
Dissolve ATCI in phosphate buffer to a concentration of 15 mM.
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.
-
-
Assay Protocol:
-
In a 96-well plate, add 25 µL of the test compound solution at various concentrations.
-
Add 50 µL of DTNB solution to each well.
-
Add 25 µL of AChE solution to each well and incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of ATCI solution to each well.
-
Measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of inhibition using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.
-
Caption: Workflow for In Vitro AChE Inhibition Assay.
The In Vivo Efficacy Profile: From Cellular Activity to Systemic Effects
Demonstrating efficacy in a living organism is the ultimate test for any potential therapeutic agent. The in vivo performance of methyl pyridin-3-ylcarbamate will depend not only on its intrinsic biological activity but also on its pharmacokinetic and pharmacodynamic properties, including absorption, distribution, metabolism, and excretion (ADME).
Predicted In Vivo Effects: A Multifaceted Potential
Based on its predicted cholinesterase inhibitory activity, methyl pyridin-3-ylcarbamate could have several in vivo effects, particularly in the context of neurological disorders. These may include:
-
Cognitive Enhancement: By increasing acetylcholine levels, the compound could improve memory and learning in animal models of cognitive impairment.
-
Neuroprotection: Cholinesterase inhibitors have been shown to exhibit neuroprotective effects beyond their primary mechanism of action.
-
Anti-inflammatory Activity: Some studies have linked cholinergic signaling to the modulation of inflammatory responses.
Furthermore, derivatives of pyridinylcarbamates have been investigated for other therapeutic applications, such as antibacterial and anticancer agents.[5][6] Therefore, it is plausible that methyl pyridin-3-ylcarbamate could exhibit a broader range of in vivo activities.
Comparative In Vivo Data of Analogous Compounds
The following table presents a summary of in vivo data for compounds with structural similarities to methyl pyridin-3-ylcarbamate.
| Compound/Derivative | Animal Model | Dose | Route | Observed Effect | Source |
| 5-carbamoyl-2-phenylpyrimidine derivative | Mouse (LPS-induced pulmonary neutrophilia) | 16 mg/kg | i.p. | ID50 for inflammation | [7] |
| Carbamate-based cholinesterase inhibitors | Preclinical models | Varies | Varies | Improved cognition and behavior | [1] |
| Ethyl carbamate | Mouse | Varies | Oral | Metabolism inhibited by ethanol | [8] |
i.p. = intraperitoneal
These findings suggest that pyridinylcarbamate derivatives can be orally bioavailable and demonstrate efficacy in animal models of disease. The metabolism of carbamates is an important consideration, as it can be influenced by co-administered substances.[8][9]
Experimental Protocol: In Vivo Assessment of Cognitive Enhancement (Morris Water Maze)
The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodents.
Apparatus:
-
A large circular pool filled with opaque water.
-
A hidden escape platform submerged just below the water surface.
-
A video tracking system to record the animal's movement.
Procedure:
-
Acquisition Phase (4-5 days):
-
Place the rodent in the pool at one of four starting positions.
-
Allow the animal to swim freely until it finds the hidden platform. If it fails to find the platform within 60-120 seconds, gently guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
Conduct 4 trials per day for each animal.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
Remove the escape platform from the pool.
-
Place the animal in the pool and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
-
Drug Administration:
-
Administer the test compound (methyl pyridin-3-ylcarbamate) or vehicle to the animals at a predetermined time before each trial (e.g., 30 minutes prior).
-
-
Data Analysis:
-
During the acquisition phase, measure the escape latency (time to find the platform) and path length.
-
During the probe trial, measure the time spent in the target quadrant and the number of platform crossings.
-
Compare the performance of the drug-treated group with the control group.
-
Caption: Workflow for Morris Water Maze Experiment.
Bridging the Gap: From In Vitro Promise to In Vivo Reality
The transition from a controlled in vitro environment to the complexity of a living organism often reveals discrepancies in a compound's efficacy. Understanding the factors that contribute to this "in vitro-in vivo" gap is crucial for successful drug development.
Key Considerations for Translation
-
Metabolism: Carbamates can be susceptible to hydrolysis by esterases in the body, which can affect their bioavailability and duration of action.[8][9] The pyridine ring can also undergo metabolic modifications.
-
Bioavailability: The ability of the compound to be absorbed into the bloodstream and reach its target tissue is a critical determinant of in vivo efficacy.
-
Blood-Brain Barrier (BBB) Permeability: For CNS-active compounds, the ability to cross the BBB is essential. The physicochemical properties of methyl pyridin-3-ylcarbamate will dictate its BBB penetration.
-
Off-Target Effects: In a complex biological system, a compound may interact with unintended targets, leading to side effects or altered efficacy.
Structure-Activity Relationship (SAR) Insights
The chemical structure of methyl pyridin-3-ylcarbamate offers clues to its potential activity. The "methyl" group on the carbamate nitrogen and the position of the nitrogen in the pyridine ring (position 3) will influence its electronic and steric properties, which in turn affect its binding to target enzymes and its metabolic stability. SAR studies of related compounds can help to predict how modifications to this structure might enhance its therapeutic profile.[10][11][12]
Caption: The Drug Development Pipeline.
Conclusion: A Promising Scaffold Warranting Further Investigation
Methyl pyridin-3-ylcarbamate represents a chemical scaffold with significant therapeutic potential, particularly as a cholinesterase inhibitor for the treatment of neurodegenerative diseases. While direct experimental data is currently lacking, a comparative analysis of structurally related compounds provides a strong rationale for its further investigation.
This guide has outlined the predicted in vitro and in vivo efficacy of methyl pyridin-3-ylcarbamate, provided detailed experimental protocols for its evaluation, and highlighted the critical factors for translating in vitro findings to in vivo success. The future of this promising molecule now lies in the hands of researchers who can conduct the necessary experiments to validate these predictions and unlock its full therapeutic potential.
References
-
Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022). National Center for Biotechnology Information. [Link]
-
Synthesis and Biological Evaluation of 5-carbamoyl-2-phenylpyrimidine Derivatives as Novel and Potent PDE4 Inhibitors. (2013). PubMed. [Link]
-
Design, Synthesis, and In Vitro, In Silico and In Cellulo Evaluation of New Pyrimidine and Pyridine Amide and Carbamate Derivatives as Multi-Functional Cholinesterase Inhibitors. (n.d.). MDPI. [Link]
-
[Inhibition of cholinesterase activity induced by pyridaphenthion]. (n.d.). PubMed. [Link]
-
Recent advance on carbamate-based cholinesterase inhibitors as potential multifunctional agents against Alzheimer's disease. (2022). PubMed. [Link]
-
p-Pyridinyl oxime carbamates: synthesis, DNA binding, DNA photocleaving activity and theoretical photodegradation studies. (2020). PubMed. [Link]
-
Lupeol-3-carbamate Derivatives: Synthesis and Biological Evaluation as Potential Antitumor Agents. (2024). MDPI. [Link]
-
Ethyl carbamate metabolism: in vivo inhibitors and in vitro enzymatic systems. (n.d.). PubMed. [Link]
-
Design, Synthesis, and In Vitro, In Silico and In Cellulo Evaluation of New Pyrimidine and Pyridine Amide and Carbamate Derivatives as Multi-Functional Cholinesterase Inhibitors. (n.d.). PubMed Central. [Link]
-
Proline-Based Carbamates as Cholinesterase Inhibitors. (n.d.). National Center for Biotechnology Information. [Link]
-
Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates. (n.d.). MDPI. [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). MDPI. [Link]
-
Organic Carbamates in Drug Design and Medicinal Chemistry. (2015). ACS Publications. [Link]
-
Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (n.d.). PubMed. [Link]
-
Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. (n.d.). National Center for Biotechnology Information. [Link]
-
6-Chloropyridazin-3-yl Derivatives Active as Nicotinic Agents: Synthesis, Binding, and Modeling Studies. (n.d.). PubMed. [Link]
-
Pseudo-irreversible butyrylcholinesterase inhibitors: structure–activity relationships, and kinetic, computational, and crystallographic study of the N-dialkyl O-arylcarbamate warhead. (n.d.). ChemRxiv. [Link]
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- 3. Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates [mdpi.com]
- 4. Design, Synthesis, and In Vitro, In Silico and In Cellulo Evaluation of New Pyrimidine and Pyridine Amide and Carbamate Derivatives as Multi-Functional Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. chemrxiv.org [chemrxiv.org]
Benchmarking methyl pyridin-3-ylcarbamate against known standards
Content Type: Technical Comparison & Application Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary: The Pyridine Scaffold Advantage
Methyl pyridin-3-ylcarbamate (MP3C) represents a critical structural pivot in medicinal chemistry, serving as both a robust synthetic intermediate and a bio-isosteric alternative to the well-known benzimidazole scaffold. While structurally homologous to the fungicide and microtubule inhibitor Carbendazim , MP3C offers distinct physicochemical properties—specifically enhanced water solubility and altered hydrogen-bonding potential—that make it a superior candidate for fragment-based drug discovery (FBDD) and kinase inhibitor synthesis (e.g., Bcr-Abl pathway modulators).
This guide benchmarks MP3C against two industry standards:
-
Carbendazim (Methyl benzimidazol-2-ylcarbamate): The structural standard for biological activity.
-
Boc-3-Aminopyridine: The synthetic standard for amine protection.
Physicochemical Benchmarking: MP3C vs. Carbendazim
For medicinal chemists, the decision to swap a benzimidazole core for a pyridine core is driven by "scaffold hopping" to improve pharmacokinetic (PK) profiles.
Table 1: Physicochemical Profile Comparison
| Feature | Methyl Pyridin-3-ylcarbamate (MP3C) | Carbendazim (Standard) | Impact on Drug Design |
| Core Structure | Pyridine (6-membered aromatic) | Benzimidazole (Fused 5,6-membered) | MP3C has lower molecular weight (MW) and steric footprint. |
| LogP (Calc) | ~0.6 - 0.9 | ~1.5 | MP3C is significantly more hydrophilic, improving aqueous solubility. |
| pKa (Base) | ~5.2 (Pyridine N) | ~4.2 (Benzimidazole N3) | MP3C is more basic; easier to form salts for formulation. |
| H-Bond Donors | 1 (Carbamate NH) | 2 (Carbamate NH + Imidazole NH) | MP3C removes one donor, potentially improving membrane permeability. |
| Metabolic Stability | High (Phase I resistant ring) | Moderate (Susceptible to hydroxylation) | Pyridine rings are generally more resistant to oxidative metabolism than electron-rich benzimidazoles. |
Expert Insight: The shift from Carbendazim to MP3C is often employed to reduce lipophilicity (LogP) while maintaining the carbamate pharmacophore. This is critical when optimizing oral bioavailability in lead compounds where the benzimidazole series suffers from poor solubility.
Synthetic Utility Benchmarking: MP3C vs. Boc-Protection
In process chemistry, particularly for the synthesis of urea-based kinase inhibitors (like analogs of Sorafenib or Regorafenib), the choice of protecting group or intermediate state is vital.
Table 2: Synthetic Efficiency Comparison
| Parameter | MP3C (Methyl Carbamate) | Boc-3-Aminopyridine (Standard) | Operational Verdict |
| Acid Stability | High: Stable to TFA/HCl at RT. | Low: Deprotects rapidly in acid. | Use MP3C for multi-step sequences requiring acidic conditions. |
| Base Stability | Moderate: Hydrolyzes in strong base/heat. | High: Stable to most bases. | MP3C requires controlled basic conditions.[1] |
| Atom Economy | High (Methyl group mass = 15) | Low (t-Butyl group mass = 57) | MP3C is superior for large-scale manufacturing. |
| Crystallinity | Generally high (easy purification). | Variable (often waxy/oily). | MP3C is preferred for intermediate isolation without chromatography. |
Experimental Protocols
Protocol A: Regioselective Synthesis of MP3C
Objective: High-yield synthesis avoiding bis-acylation.
Reagents: 3-Aminopyridine (1.0 eq), Methyl Chloroformate (1.1 eq), Pyridine (solvent/base) or DCM/TEA.
-
Dissolution: Dissolve 3-aminopyridine in anhydrous DCM (0.5 M concentration) under
atmosphere. -
Base Addition: Add Triethylamine (1.2 eq) and cool the mixture to 0°C.
-
Acylation: Add Methyl Chloroformate dropwise over 30 minutes. Critical: Maintain temp < 5°C to prevent bis-acylation on the pyridine nitrogen (formation of pyridinium salts).
-
Quench: Stir for 2 hours at RT. Quench with saturated
. -
Isolation: Extract with DCM, wash with brine, and dry over
. -
Purification: Recrystallize from EtOAc/Hexane. (Expected Yield: >85%).
Protocol B: "Curtius-Like" Reactivity (Isocyanate Generation)
Context: Using MP3C as a masked isocyanate for urea synthesis.
Unlike Boc-protected amines, methyl carbamates can sometimes be converted directly to isocyanates or ureas under high temperature or specific catalysis, bypassing the need for free amine isolation.
-
Activation: Mix MP3C (1 eq) with the coupling amine (e.g., an aniline derivative) in toluene.
-
Catalysis: Add
(10 mol%) or similar Lewis acid catalyst. -
Reflux: Heat to 100-110°C for 12-24h.
-
Mechanism: The methyl carbamate undergoes aminolysis to form the urea linkage.
Visualizations
Diagram 1: Comparative Chemical Space & Interaction
This diagram illustrates the structural divergence between the Fungicide Standard (Carbendazim) and the Kinase Scaffold (MP3C), highlighting the H-bond vectors.
Caption: Structural evolution from Carbendazim to MP3C, highlighting the reduction in lipophilicity and hydrogen bond donors.
Diagram 2: Synthetic Workflow for Kinase Inhibitors
This workflow demonstrates how MP3C serves as a stable intermediate in the synthesis of urea-based drugs (e.g., Imatinib analogs), contrasting with the Boc route.
Caption: Comparative synthetic pathways. The MP3C route allows for direct aminolysis, bypassing the acidic deprotection step required by Boc.
References
-
PubChem. Methyl pyridin-3-ylcarbamate Compound Summary. National Library of Medicine. Available at: [Link]
- European Patent Office.Manufacturing method for a piperidine-3-ylcarbamate compound. EP2269986A1.
-
APVMA. Carbendazim chemical review. Australian Pesticides and Veterinary Medicines Authority. Available at: [Link]
-
MDPI. Biological Activity of Naturally Derived Naphthyridines (Pyridine derivatives context). Available at: [Link][2]
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Safety Operating Guide
Navigating the Safe Handling of Methyl Pyridin-3-ylcarbamate: A Guide to Personal Protective Equipment
Methyl pyridin-3-ylcarbamate is a compound of significant interest in pharmaceutical research and development. As with any novel chemical entity, a robust understanding of its hazard profile and the requisite safety protocols is paramount to ensuring the well-being of laboratory personnel. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE) when handling this compound. The recommendations herein are synthesized from the known hazards of its core chemical moieties: the pyridine ring and the carbamate functional group.
The Foundation of Safety: Engineering and Administrative Controls
Before any discussion of PPE, it is imperative to emphasize that PPE is the last line of defense. The primary methods for exposure control are:
-
Engineering Controls: All work involving Methyl pyridin-3-ylcarbamate, particularly when handling the solid powder or preparing solutions, must be conducted within a certified chemical fume hood.[3] This ensures that any airborne particles or vapors are effectively contained and exhausted.
-
Administrative Controls: Access to areas where this compound is handled should be restricted. All personnel must receive documented training on the potential hazards and the specific procedures outlined in this guide. Standard operating procedures (SOPs) should be developed and readily accessible. It is also crucial to prohibit eating, drinking, or smoking in laboratory areas.[4]
Selecting the Appropriate Personal Protective Equipment
The selection of PPE must be tailored to the specific laboratory task being performed. The following table summarizes the recommended PPE for common procedures involving Methyl pyridin-3-ylcarbamate.
| Laboratory Task | Minimum PPE Requirement | Rationale |
| Weighing and Aliquoting (Solid) | Double Gloves (Nitrile inner, Neoprene or Butyl outer), Disposable Lab Coat, ANSI Z87.1-rated Safety Goggles, N95 Respirator | High risk of generating and inhaling fine dust particles. Double gloving provides enhanced protection against potential skin absorption, a known risk for some carbamates and pyridines.[1][5] |
| Solution Preparation | Double Gloves (Nitrile inner, Neoprene or Butyl outer), Disposable Lab Coat, ANSI Z87.1-rated Safety Goggles with Face Shield | Risk of splashes and aerosol generation. A face shield offers an additional layer of protection for the face and neck. |
| Reaction Monitoring and Work-up | Chemical-resistant Gloves (Neoprene or Butyl), Disposable Lab Coat, ANSI Z87.1-rated Safety Goggles | Reduced risk of direct contact compared to initial handling, but splashes are still possible. |
| Waste Disposal | Double Gloves (Nitrile inner, Neoprene or Butyl outer), Disposable Lab Coat, ANSI Z87.1-rated Safety Goggles with Face Shield | Handling concentrated waste solutions and contaminated materials poses a significant splash and contamination hazard. |
A Deeper Look at PPE Components:
-
Eye and Face Protection: ANSI Z87.1-rated safety goggles are mandatory at all times to protect against splashes and projectiles.[3] When there is a higher risk of splashing, such as during solution preparation or waste disposal, a full-face shield must be worn in conjunction with goggles.
-
Skin and Body Protection: A disposable, full-sleeved lab coat is required to prevent contamination of personal clothing. All contaminated clothing must be removed immediately and decontaminated before reuse.[4] For tasks with a high risk of splashes, a chemically resistant apron over the lab coat is recommended.
-
Hand Protection: The pyridine moiety suggests that standard nitrile gloves may offer insufficient protection for prolonged contact.[6] Therefore, a double-gloving strategy is recommended. An inner nitrile glove provides a good baseline, while an outer glove of a more chemically resistant material like neoprene or butyl rubber offers enhanced protection.[5][6] Gloves should be changed immediately if contamination is suspected.
-
Respiratory Protection: Due to the potential for respiratory irritation from pyridine-containing compounds and the hazards of inhaling fine powders, respiratory protection is crucial when handling the solid form of Methyl pyridin-3-ylcarbamate.[1][7] A NIOSH-approved N95 respirator is the minimum requirement for weighing and aliquoting. If work is performed outside of a fume hood or if aerosol generation is likely, a half-mask respirator with organic vapor cartridges and P100 particulate filters is required.[8][9]
Procedural Discipline: Donning and Doffing of PPE
The order in which PPE is put on (donning) and taken off (doffing) is critical to prevent cross-contamination.
Experimental Protocol: PPE Donning and Doffing
A. Donning Sequence:
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Lab Coat: Put on a disposable lab coat, ensuring it is fully buttoned.
-
Inner Gloves: Don the first pair of gloves (nitrile).
-
Respirator (if required): Perform a user seal check to ensure a proper fit.
-
Goggles/Face Shield: Put on safety goggles, followed by a face shield if the procedure requires it.
-
Outer Gloves: Don the second pair of gloves (neoprene or butyl), ensuring the cuffs are pulled over the sleeves of the lab coat.
B. Doffing Sequence (to be performed in a designated area):
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.
-
Lab Coat: Unbutton the lab coat and remove it by rolling it down from the shoulders, ensuring the contaminated exterior is folded inward. Dispose of it in the designated hazardous waste container.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Goggles/Face Shield: Remove eye and face protection by handling the strap or earpieces. Place in a designated area for decontamination.
-
Respirator (if used): Remove the respirator without touching the front.
-
Inner Gloves: Remove the inner pair of gloves using the same inside-out technique. Dispose of them in the designated hazardous waste container.
-
Final Hand Hygiene: Wash hands thoroughly with soap and water.
Below is a visual representation of the PPE donning and doffing workflow.
Operational Plan for Contaminated PPE and Chemical Waste
Proper disposal is a critical component of laboratory safety and environmental responsibility.
-
Solid Waste: All disposable PPE (gloves, lab coats, respirator cartridges) that has come into contact with Methyl pyridin-3-ylcarbamate must be considered hazardous waste. It should be collected in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Any solutions containing Methyl pyridin-3-ylcarbamate, as well as solvent rinses of contaminated glassware, must be collected in a compatible, labeled hazardous waste container. Do not discharge this chemical waste into the sewer system.[10]
-
Disposal Protocol: All hazardous waste must be disposed of through a licensed chemical destruction facility, typically via incineration.[10] Follow all local, state, and federal regulations for hazardous waste disposal.
By adhering to these stringent PPE protocols and operational plans, researchers can confidently and safely work with Methyl pyridin-3-ylcarbamate, ensuring both personal safety and the integrity of their research.
References
-
Chemos GmbH & Co.KG. (2020). Safety Data Sheet: Methyl carbamate. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Respirator Section of Label Review Manual Chapter 10. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Respiratory Protection in Chemical Product Labels and Safety Data Sheets. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2014). Carbaryl - NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
-
SHOWA Group. (2008). Chemical-Resistance-Guide-SHOWA-CHM-Neoprene.pdf. Retrieved from [Link]
-
University of Pennsylvania Environmental Health and Radiation Safety. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). OSHA Respirator Requirements for Selected Chemicals | NIOSH. Retrieved from [Link]
-
Kimberly-Clark. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]
-
Pesticide Educational Resources Collaborative. (2018). Respiratory Protection for Occupational Users of Pesticides. Retrieved from [Link]
-
CP Lab Safety. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]
-
Duke University Safety Office. (n.d.). Microflex Chemical Resistance Guide. Retrieved from [Link]
-
University of California, Berkeley, Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
-
CP Lab Safety. (n.d.). Glove Compatibility. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (1994). NIOSH Recommendations for Chemical Protective Clothing A-Z. Retrieved from [Link]
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- 6. safety.fsu.edu [safety.fsu.edu]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. CDC - NIOSH Pocket Guide to Chemical Hazards - Carbaryl [cdc.gov]
- 9. pested.osu.edu [pested.osu.edu]
- 10. ehs.sfsu.edu [ehs.sfsu.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
